1-Iodo-2-methylundecane
Description
This compound belongs to the class of organic compounds known as organoiodides. Organoiodides are compounds containing a chemical bond between a carbon atom and an iodine atom.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-2-methylundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25I/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWBFGUVCAVDFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00337929 | |
| Record name | 1-Iodo-2-methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73105-67-6 | |
| Record name | 1-Iodo-2-methylundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00337929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Iodo-2-methylundecane physical and chemical properties
An In-depth Technical Guide to 1-Iodo-2-methylundecane
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is an organoiodide compound characterized by an undecane backbone substituted with an iodine atom at the first position and a methyl group at the second.[1] Its structure and basic identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 73105-67-6[1][2] |
| Molecular Formula | C12H25I[1][2][3] |
| Canonical SMILES | CCCCCCCCCC(C)CI[1][3][4] |
| InChI Key | RTWBFGUVCAVDFO-UHFFFAOYSA-N[1][3] |
Physicochemical Properties
A summary of the computed and experimental physical and chemical properties of this compound is presented in the following tables.
Table 2.1: General Physical Properties
| Property | Value | Source |
| Molecular Weight | 296.23 g/mol | PubChem[1], Guidechem[2], PlantaeDB[3] |
| Exact Mass | 296.10010 Da | PubChem[1], PlantaeDB[3] |
| Classification | Organoiodide, Alkyl iodide | Human Metabolome Database[4] |
Table 2.2: Computed Properties
| Property | Value | Source |
| XlogP | 7.2 | PubChem[1], PlantaeDB[3] |
| Topological Polar Surface Area (TPSA) | 0.00 Ų | PlantaeDB[3] |
| Hydrogen Bond Donors | 0 | PlantaeDB[3] |
| Hydrogen Bond Acceptors | 0 | PlantaeDB[3] |
| Rotatable Bonds | 9 | PlantaeDB[3] |
Biological Significance and Activity
This compound has been identified as a metabolite in the context of cancer metabolism and has been found in Vitis vinifera (the common grapevine).[1] Most notably, it functions as an estrogen-dependent urinary sex pheromone in female mice.[5] Its production is linked to the proestrus and estrus phases of the murine reproductive cycle and it has been shown to enhance reproductive activities in males, who show a behavioral preference for the compound.[5]
The following diagram illustrates the biological signaling pathway associated with this compound in mice.
Spectroscopic and Analytical Data
Spectroscopic data is crucial for the identification and characterization of this compound. Available data includes:
-
Mass Spectrometry (MS) : GC-MS data is available, which is essential for identifying the compound in complex mixtures.[1]
-
Nuclear Magnetic Resonance (NMR) : 13C NMR spectra are available for structural elucidation.[1]
-
Infrared (IR) Spectroscopy : Vapor phase IR spectra have been recorded.[1]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol outlines the general steps used to identify volatile compounds like this compound from a biological matrix.
Objective: To identify and quantify volatile organic compounds in a prepared plant extract.
Methodology:
-
Extraction: The initial plant material undergoes an extraction process, for instance, using a Soxhlet apparatus with a solvent such as methanol for an extended period (e.g., 36 hours).[6]
-
Sample Preparation: The crude extract is concentrated using a rotary evaporator. The resulting concentrate is then dissolved in a volatile solvent suitable for GC-MS analysis, such as dichloromethane.[6]
-
GC-MS Injection: A small volume of the prepared sample is injected into the GC-MS instrument. A split injection mode (e.g., split ratio of 50) is often used to prevent column overloading.[6]
-
Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., Helium) through a capillary column (e.g., SH-Rxi-5Sil, 30 m x 0.25 mm). The column oven temperature is programmed to ramp up, separating compounds based on their boiling points and affinity for the column's stationary phase.[6]
-
Mass Spectrometry Detection: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, generating a unique mass spectrum for each compound.
-
Data Analysis: The resulting chromatogram and mass spectra are compared to spectral libraries (e.g., NIST) to identify the compounds present in the sample.
The following diagram visualizes this experimental workflow.
Chemical Classification
Understanding the classification of a molecule provides insight into its potential reactivity and properties.
References
- 1. This compound | C12H25I | CID 545590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. plantaedb.com [plantaedb.com]
- 4. hmdb.ca [hmdb.ca]
- 5. 1-Iodo-2 methylundecane [1I2MU]: an estrogen-dependent urinary sex pheromone of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tis.wu.ac.th [tis.wu.ac.th]
An In-depth Technical Guide to 1-Iodo-2-methylundecane (CAS: 73105-67-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Iodo-2-methylundecane (CAS number 73105-67-6), a branched-chain iodoalkane. The document consolidates available data on its chemical and physical properties, provides a plausible synthetic route, and details its known biological role as a murine sex pheromone. Experimental protocols for its detection and analysis are described, and the relevant pheromonal signaling pathway is illustrated. This guide is intended to be a valuable resource for researchers in chemical biology, neurobiology, and drug development who are interested in the synthesis, detection, and biological function of this and similar compounds.
Chemical and Physical Properties
This compound is a halogenated hydrocarbon. Its primary identification and property data are summarized in the tables below.[1][2][3]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 73105-67-6 |
| Molecular Formula | C₁₂H₂₅I |
| IUPAC Name | This compound |
| Synonyms | Undecane, 1-iodo-2-methyl- |
| ChEBI ID | CHEBI:84222 |
| PubChem CID | 545590 |
| InChI | InChI=1S/C12H25I/c1-3-4-5-6-7-8-9-10-12(2)11-13/h12H,3-11H2,1-2H3 |
| InChIKey | RTWBFGUVCAVDFO-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCC(C)CI |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 296.23 g/mol | PubChem |
| Monoisotopic Mass | 296.10010 Da | PubChem |
| XLogP3-AA | 7.2 | PubChem |
| Complexity | 91.1 | PubChem |
| Rotatable Bond Count | 9 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 0 | PubChem |
| Heavy Atom Count | 13 | PubChem |
Table 3: Predicted ADMET Properties
Note: These properties are computationally predicted and have not been experimentally verified.
| Property | Prediction | Probability |
| Human Intestinal Absorption | + | 98.72% |
| Blood Brain Barrier Penetration | + | 97.50% |
| Caco-2 Permeability | + | 85.39% |
| P-glycoprotein Substrate | - | 87.78% |
| CYP2D6 Inhibitor | - | 84.55% |
| hERG Inhibitor | - | Not available |
Synthesis
Proposed Synthetic Pathway: Anti-Markovnikov Hydroiodination
A common method for the synthesis of terminal iodoalkanes from alkenes is through a two-step process involving an initial anti-Markovnikov hydrobromination followed by a Finkelstein reaction.
Step 1: Anti-Markovnikov Hydrobromination of 2-Methylundec-1-ene
The reaction of 2-methylundec-1-ene with hydrogen bromide (HBr) in the presence of a radical initiator, such as benzoyl peroxide, will yield the anti-Markovnikov product, 1-bromo-2-methylundecane.
Step 2: Finkelstein Reaction
The resulting 1-bromo-2-methylundecane can then be converted to this compound via a Finkelstein reaction, which involves treating the bromoalkane with sodium iodide (NaI) in a suitable solvent like acetone. The equilibrium of this reaction is driven towards the product by the precipitation of the less soluble sodium bromide.
Experimental Workflow: Synthesis of this compound
References
1-Iodo-2-methylundecane molecular structure and weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise overview of the molecular structure and weight of 1-Iodo-2-methylundecane, a halogenated hydrocarbon. The information is presented to be a useful reference for researchers and professionals in drug development and related scientific fields.
Core Molecular Data
The fundamental molecular properties of this compound are summarized in the table below. This data is essential for a variety of experimental and computational applications, including reaction stoichiometry, spectroscopic analysis, and molecular modeling.
| Property | Value |
| Molecular Formula | C12H25I[1][2] |
| Molecular Weight | 296.23 g/mol [1][2] |
| IUPAC Name | This compound[2] |
| Canonical SMILES | CCCCCCCCCC(C)CI[1][2] |
| InChIKey | RTWBFGUVCAVDFO-UHFFFAOYSA-N[1][2] |
Molecular Structure
This compound is an iodoalkane characterized by an undecane backbone.[2][3] A methyl group is substituted at the second carbon position, and an iodine atom is attached to the first carbon. This structure is depicted in the diagram below.
References
A Comprehensive Technical Guide to 1-Iodo-2-methylundecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the chemical properties, synthesis, and biological significance of 1-iodo-2-methylundecane. It is an alkyl iodide that has been identified as a significant signaling molecule in mammalian communication. This document consolidates available data on its nomenclature, physical and spectral properties, and its role as an estrogen-dependent pheromone in mice. While a specific, detailed synthesis protocol remains to be published, this guide outlines plausible synthetic routes based on established organic chemistry principles. Furthermore, it delves into the general mechanism of pheromone signaling in mice, providing a framework for understanding the potential biological pathways activated by this compound.
Chemical Identity and Nomenclature
IUPAC Name: this compound[1][2]
Synonyms & Identifiers:
-
ChEBI ID: CHEBI:84222[2]
-
PubChem CID: 545590[2]
-
HMDB ID: HMDB0062727
-
Other synonyms include undecane, 1-iodo-2-methyl-.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented below. These properties are crucial for its identification, purification, and handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H25I | PubChem[1][2] |
| Molecular Weight | 296.23 g/mol | PubChem[2] |
| XLogP3-AA | 6.4 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 0 | PubChem[2] |
| Rotatable Bond Count | 9 | PubChem[2] |
Table 2: Spectroscopic Data for this compound
| Spectrum Type | Data Availability | Source |
| 13C NMR | Available | PubChem[1] |
| GC-MS | Available | PubChem[1] |
| Infrared (IR) | Available | PubChem[1] |
Note: While the availability of these spectra is indicated in public databases, the actual spectral data with peak assignments are not readily accessible in the initial search results. Further specialized database searches would be required to obtain the detailed spectra.
Synthesis Protocols
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
General Experimental Considerations:
A common method for converting a primary alcohol to an alkyl iodide is the Finkelstein reaction or by using phosphorus and iodine.
-
Method 1: Using Phosphorus and Iodine: This reaction involves treating the alcohol (2-methylundecan-1-ol) with a mixture of red phosphorus and iodine. This in-situ generates phosphorus triiodide (PI3), which then converts the alcohol to the corresponding alkyl iodide.
-
Reaction: 3 R-OH + P + 1.5 I₂ → 3 R-I + H₃PO₃
-
Work-up: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. Purification is usually achieved by distillation or chromatography.
-
-
Method 2: Two-step process via a tosylate or mesylate: The alcohol can be first converted to a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. The resulting tosylate or mesylate can then be displaced by iodide in an SN2 reaction, typically using sodium iodide in acetone (Finkelstein reaction).
-
Step 1: R-OH + TsCl → R-OTs
-
Step 2: R-OTs + NaI → R-I + NaOTs
-
Biological Significance: A Pheromonal Signal
This compound has been identified as an estrogen-dependent urinary sex pheromone in female mice. Its presence in urine is linked to the estrous cycle and it has been shown to enhance reproductive activities in male mice. This suggests a crucial role in chemical communication and reproductive behavior.
Experimental Evidence:
-
Studies using gas chromatography-mass spectrometry (GC-MS) have detected this compound in the urine of female mice during proestrus and estrus.
-
The compound is absent in the urine of prepubertal and oophorectomized female mice.
-
Its production can be restored in oophorectomized females through estrogen treatment, confirming its estrogen dependency.
-
Behavioral assays have demonstrated that male mice exhibit a preference for this compound, indicating its function as a sex attractant.
Pheromonal Signaling Pathway
The detection of pheromones in mice is primarily mediated by the vomeronasal organ (VNO), a specialized chemosensory organ. While the specific receptor for this compound has not yet been identified, the general signaling pathway for pheromones is well-established.
General Pheromonal Signaling Cascade:
Caption: Generalized pheromone signaling pathway in mice.
Key Steps in the Pathway:
-
Binding to Receptors: Pheromones like this compound are detected by specialized G protein-coupled receptors, the vomeronasal receptors (V1Rs and V2Rs), located on the sensory neurons of the VNO.
-
Signal Transduction: This binding event initiates an intracellular signaling cascade, leading to the generation of an electrical signal in the sensory neuron.
-
Transmission to the Brain: The signal is then transmitted to the accessory olfactory bulb (AOB), the first relay station for pheromonal information in the brain.
-
Processing in Higher Brain Centers: From the AOB, the information is further relayed to higher brain regions, including the medial amygdala (MeA) and the bed nucleus of the stria terminalis (BNST), which are critical for processing social and sexual cues.
-
Behavioral and Physiological Output: These brain regions, in turn, connect to the hypothalamus, which orchestrates the appropriate behavioral and physiological responses, such as mating behaviors and hormonal changes.
Conclusion and Future Directions
This compound is a chemically defined molecule with a significant and specific biological role in mammalian communication. While its fundamental properties are documented, further research is warranted in several areas. The development and publication of a robust and detailed synthesis protocol would greatly facilitate further investigation into its biological functions. A critical next step will be the identification of the specific vomeronasal receptor(s) that bind to this compound. Elucidating the precise downstream neural circuits activated by this pheromone will provide a deeper understanding of how a single chemical cue can elicit complex social and reproductive behaviors. Such research will not only advance our knowledge of chemical communication but may also have implications for drug development, particularly in areas related to reproductive biology and behavior modulation.
References
Spectroscopic Profile of 1-Iodo-2-methylundecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the haloalkane 1-iodo-2-methylundecane. The information presented herein is essential for its identification, characterization, and application in various scientific domains, including organic synthesis and drug development. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, details the experimental protocols for data acquisition, and visualizes the analytical workflow.
Spectral Data Summary
The following tables summarize the available and predicted spectral data for this compound (Molecular Formula: C₁₂H₂₅I, Molecular Weight: 296.23 g/mol ).[1]
Mass Spectrometry (MS) Data
Mass spectrometry of this compound reveals a fragmentation pattern characteristic of a long-chain alkyl iodide. The most prominent peaks from Gas Chromatography-Mass Spectrometry (GC-MS) analysis are presented below.
| Mass-to-Charge Ratio (m/z) | Relative Intensity | Probable Fragment |
| 57 | 100% (Base Peak) | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 71 | High | [C₅H₁₁]⁺ |
| Note: | Data sourced from the NIST Mass Spectrometry Data Center. |
Predicted Nuclear Magnetic Resonance (NMR) Data
Due to the limited availability of experimental NMR spectra in public databases, the following data is predicted based on established principles of NMR spectroscopy and analysis of analogous iodoalkane compounds. These predictions are intended to serve as a reference for experimental verification.
1.2.1. Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.15 | dd | 2H | H-1 (CH₂I) |
| ~1.75 | m | 1H | H-2 (CH) |
| ~1.20 - 1.40 | m | 16H | H-3 to H-10 (CH₂) |
| ~0.95 | d | 3H | C2-CH₃ |
| ~0.88 | t | 3H | H-11 (CH₃) |
1.2.2. Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~10 | Primary | C-1 (CH₂I) |
| ~38 | Tertiary | C-2 (CH) |
| ~20 | Primary | C2-CH₃ |
| ~35 | Secondary | C-3 (CH₂) |
| ~29-32 | Secondary | C-4 to C-9 (CH₂) |
| ~23 | Secondary | C-10 (CH₂) |
| ~14 | Primary | C-11 (CH₃) |
Predicted Infrared (IR) Spectroscopy Data
The predicted infrared absorption bands for this compound are based on the characteristic vibrational frequencies of alkyl halides and long-chain alkanes.
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2955-2965 | Strong | Asymmetric C-H Stretch | -CH₃ |
| 2850-2860 | Strong | Symmetric C-H Stretch | -CH₃ |
| 2920-2930 | Strong | Asymmetric C-H Stretch | -CH₂- |
| 2850-2855 | Strong | Symmetric C-H Stretch | -CH₂- |
| 1450-1470 | Medium | C-H Bend (Scissoring) | -CH₂- |
| 1375-1385 | Medium | C-H Bend (Umbrella) | -CH₃ |
| ~1220 | Medium | CH₂ Wag | -CH₂I |
| ~500-600 | Strong | C-I Stretch | C-I |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Sample Preparation : The sample is dissolved in a volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature : 250 °C.
-
Oven Temperature Program : Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 5 minutes.
-
Carrier Gas : Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Mass Range : m/z 40-550.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz).
-
Sample Preparation : Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse experiment (zg30).
-
Spectral Width : 12 ppm.
-
Acquisition Time : 2-3 seconds.
-
Relaxation Delay : 1-2 seconds.
-
Number of Scans : 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled pulse program (zgpg30).
-
Spectral Width : 240 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024 or more, depending on sample concentration.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
-
Sample Preparation : A thin film of the neat liquid sample is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Background : A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum.
-
Visualization of Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for spectral data acquisition and structure elucidation.
References
The Enigmatic Presence of 1-Iodo-2-methylundecane in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-methylundecane is a halogenated alkane that has been identified as a minor constituent in the essential oils of a select number of plant species. Its discovery in the terrestrial plant kingdom is of significant interest to researchers in phytochemistry and drug discovery, as halogenated natural products often exhibit potent biological activities. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, including quantitative data, putative biosynthetic pathways, and a discussion of its potential biological significance.
Natural Occurrence and Quantitative Data
To date, the presence of this compound has been documented in two plant species: Stachyphrynium placentarium and Syzygium aromaticum. The quantitative data available for its occurrence is summarized in the table below.
| Plant Species | Family | Plant Part | Extraction Method | Analytical Method | Concentration (% of Extract) |
| Stachyphrynium placentarium | Marantaceae | Leaves | Methanol Soxhlet extraction, followed by partitioning into a dichloromethane-soluble fraction | Gas Chromatography-Mass Spectrometry (GC-MS) | 0.47 |
| Syzygium aromaticum (Clove) | Myrtaceae | Flower buds | Methanol maceration | Gas Chromatography-Mass Spectrometry (GC-MS) | Not Quantified |
Experimental Protocols
Detailed experimental protocols for the specific isolation and quantification of this compound are not extensively reported in the literature. However, based on the successful identification of this compound in plant extracts, a general workflow can be proposed.
General Experimental Workflow for the Analysis of this compound in Plants
Caption: General workflow for the extraction and analysis of this compound.
1. Plant Material Collection and Preparation:
-
Collect the desired plant parts (e.g., leaves of Stachyphrynium placentarium or flower buds of Syzygium aromaticum).
-
Air-dry the plant material in the shade to a constant weight.
-
Grind the dried material into a fine powder.
2. Extraction:
-
Soxhlet Extraction (for S. placentarium):
-
Place the powdered plant material in a cellulose thimble.
-
Extract with methanol in a Soxhlet apparatus for a sufficient duration (e.g., 24-48 hours).
-
Concentrate the resulting extract under reduced pressure using a rotary evaporator.
-
-
Maceration (for S. aromaticum):
-
Soak the powdered plant material in methanol at room temperature with occasional agitation for several days.
-
Filter the extract and concentrate it under reduced pressure.
-
3. Fractionation (Optional but Recommended):
-
To enrich the concentration of less polar compounds like this compound, perform liquid-liquid partitioning.
-
Dissolve the crude methanol extract in a mixture of methanol and water.
-
Extract this aqueous methanol solution sequentially with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. This compound is expected to be present in the less polar fractions (n-hexane or dichloromethane).
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Sample Preparation: Dissolve a known amount of the dried fraction in a suitable volatile solvent (e.g., dichloromethane or hexane). Add an internal standard (e.g., a non-native, structurally similar iodoalkane) for quantification.
-
GC Conditions (Hypothetical):
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280-300 °C) at a rate of 5-10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low to a high m/z range (e.g., 40-500 amu).
-
-
Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard or with mass spectral libraries (e.g., NIST, Wiley).
5. Quantification:
-
Quantify the amount of this compound using the internal standard method. Create a calibration curve with known concentrations of an authentic standard of this compound and the internal standard.
Putative Biosynthesis
The biosynthetic pathway of this compound in plants has not been elucidated. However, based on the general knowledge of halogenated compound and alkane biosynthesis in plants, a putative pathway can be proposed. The biosynthesis of long-chain alkanes in plants typically involves the fatty acid elongation (FAE) pathway followed by a reduction and decarboxylation step. The introduction of iodine could potentially occur via the action of a haloperoxidase.
Caption: A putative biosynthetic pathway for this compound in plants.
This proposed pathway involves the formation of a 2-methylundecane backbone from a fatty acid precursor, followed by a specific iodination step catalyzed by an iodoperoxidase. The presence and substrate specificity of such an enzyme in Stachyphrynium placentarium or Syzygium aromaticum would need to be experimentally verified.
Biological Activity and Future Perspectives
The specific biological activity of this compound has not yet been reported. The plant extracts in which it is found, however, exhibit a range of biological activities. For instance, extracts of Stachyphrynium placentarium have been reported to possess antioxidant, cytotoxic, analgesic, and antidiarrheal properties. Similarly, extracts of Syzygium aromaticum are well-known for their antimicrobial, antioxidant, and anti-inflammatory effects.
Given that many halogenated compounds exhibit significant bioactivity, it is plausible that this compound contributes to the overall pharmacological profile of these plants. Further research is warranted to isolate this compound in sufficient quantities to perform comprehensive biological screening. Potential areas of investigation include its antimicrobial, anti-inflammatory, and cytotoxic activities.
The discovery of this compound in plants opens up new avenues for research in phytochemistry and natural product chemistry. Future studies should focus on:
-
Screening of a wider range of plant species to identify other natural sources of this and similar iodoalkanes.
-
Elucidation of the complete biosynthetic pathway to understand the enzymatic machinery responsible for its formation.
-
Isolation and structural characterization of this compound to confirm its chemical structure.
-
Comprehensive evaluation of its biological activities to determine its potential as a lead compound for drug development.
This technical guide serves as a foundational resource for researchers interested in the natural occurrence and potential significance of this compound. The scarcity of information highlights the nascent stage of research into this particular compound, offering exciting opportunities for new discoveries in the field of natural products.
1-Iodo-2-methylundecane: A Potential Human Metabolite in Cancer Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-methylundecane is a halogenated, branched-chain alkane that has been identified as a human metabolite, particularly noted in the context of cancer metabolism. Its presence in human biospecimens suggests endogenous metabolic pathways that can process such long-chain iodinated hydrocarbons. This technical guide provides a comprehensive overview of the current understanding and putative metabolic pathways of this compound, detailed experimental protocols for its analysis, and a discussion of its potential significance in cancer research and drug development. Given the limited direct research on this specific molecule, this guide synthesizes information from the metabolism of analogous compounds, including iodoalkanes and branched-chain alkanes, to provide a robust theoretical framework.
Putative Metabolic Pathways
The metabolism of this compound in humans has not been explicitly elucidated in the scientific literature. However, based on the known metabolic fates of similar chemical structures, several key pathways can be proposed. These primarily involve cytochrome P450-mediated oxidation and dehalogenation, as well as conjugation reactions.
Phase I Metabolism: Oxidation and Dehalogenation
The initial steps in the metabolism of halogenated alkanes are typically catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 being a key player in the bioactivation of such compounds.[1][2] Two primary mechanisms are plausible:
-
Oxidative Dehalogenation: The CYP enzyme system can hydroxylate the carbon atom bearing the iodine, leading to an unstable intermediate that spontaneously eliminates hydrogen iodide (HI) to form an aldehyde, 2-methylundecanal. This aldehyde can then be further oxidized to 2-methylundecanoic acid or reduced to 2-methylundecan-1-ol.
-
Reductive Dehalogenation: Under anaerobic or low-oxygen conditions, CYP enzymes can catalyze the reductive cleavage of the carbon-iodine bond, forming a 2-methylundecyl radical.[3] This radical can then be further metabolized.
The branched-chain nature of the molecule suggests that omega-oxidation (oxidation at the terminal methyl group) and subsequent beta-oxidation are also possible, analogous to the metabolism of other branched-chain alkanes.[4][5][6]
References
- 1. Optimization of the HS-GC/MS technique for urine metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urine Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
The Discovery of 1-Iodo-2-methylundecane: A Putative Estrus-Specific Pheromone in Mice
A Technical Guide for Researchers and Drug Development Professionals
Introduction: Chemical communication plays a pivotal role in the reproductive behavior of many mammalian species. In mice, urinary chemosignals are a primary mode of conveying information about social and reproductive status. This technical guide delves into the discovery and characterization of 1-iodo-2-methylundecane (1I2MU), a volatile organic compound identified as a putative estrus-specific sex pheromone in female mice (Mus musculus). The production of this compound is linked to the hormonal cycle, and it has been shown to elicit an attractive response in male mice, highlighting its potential significance in mediating reproductive interactions. This document provides a comprehensive overview of the key experiments, quantitative data, and proposed biological pathways related to 1I2MU.
Data Presentation
Table 1: Identification of this compound in Female Mouse Urine Across the Estrous Cycle
| Estrous Cycle Phase | Presence of this compound (1I2MU) | Other Phase-Specific Compounds Identified |
| Proestrus | Present | Isocroctylhydrazine, 4-methyl-2-heptanone, Azulene |
| Estrus | Present | 1-H-cycloprop-e-azulene, Caryophyllene, Copanene |
| Metestrus | Absent | Not specified |
| Diestrus | Absent | Not specified |
Data summarized from Achiraman and Archunan, 2006.[1]
Table 2: Hormonal Dependency of this compound Production
| Experimental Group | Presence of this compound (1I2MU) |
| Intact Cycling Females (Proestrus/Estrus) | Present |
| Prepubertal Females | Absent |
| Ovariectomized Females | Absent |
| Ovariectomized Females with Estrogen Treatment | Present |
Data summarized from Achiraman et al., 2010.[2]
Table 3: Behavioral Response of Male Mice to this compound
| Stimulus | Behavioral Response in Males |
| This compound (1I2MU) | Significant attraction (increased sniffing, licking, grooming) |
| Other identified estrus-specific compounds | Varied, with 1I2MU being the most preferred |
| Control (solvent) | No significant attraction |
Data summarized from Achiraman and Archunan, 2006 and Achiraman et al., 2010.[1][2]
Experimental Protocols
Identification of Volatile Compounds in Urine
Objective: To identify volatile organic compounds in the urine of female mice at different stages of the estrous cycle.
Methodology:
-
Animal Model: Adult female Swiss mice (Mus musculus).
-
Estrous Cycle Determination: Vaginal smears were taken daily to identify the proestrus, estrus, metestrus, and diestrus phases.
-
Urine Collection: Urine was collected from females in each phase.
-
Sample Preparation: Urine was extracted with dichloromethane (DCM) in a 1:1 ratio (v/v). The organic layer containing the volatile compounds was separated.
-
GC-MS Analysis: The DCM extract was analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify the chemical constituents.[1][3]
Behavioral Assay for Pheromonal Activity
Objective: To assess the behavioral response of male mice to identified volatile compounds.
Methodology:
-
Animal Model: Adult male Swiss mice.
-
Stimuli Preparation: The identified compound, this compound, was presented to the male mice. The specific method of presentation (e.g., on a cotton swab, in a specific arm of a Y-maze) would be employed.
-
Behavioral Observation: The behavior of the male mice in response to the stimulus was recorded. Key behaviors monitored include sniffing, licking, grooming, and time spent in proximity to the stimulus.[1][2]
-
Data Analysis: The frequency and duration of the observed behaviors were quantified and compared to control stimuli (e.g., solvent alone) to determine the attractive potential of the compound.
Determination of Estrogen Dependency
Objective: To determine if the production of this compound is dependent on estrogen.
Methodology:
-
Animal Model: Adult female Swiss mice were divided into groups: intact cycling females, prepubertal females, and ovariectomized females.
-
Surgical Procedure: Ovariectomy was performed to remove the primary source of estrogen.
-
Hormone Replacement: A subset of ovariectomized females received estrogen treatment.
-
Urine Analysis: Urine was collected from all groups and analyzed by GC-MS for the presence of this compound and other estrus-specific compounds.[2]
-
Comparison: The chemical profiles of the different groups were compared to ascertain the role of estrogen in the production of the target compound.
Visualizations
Caption: Experimental workflow for the identification and characterization of this compound.
Caption: Proposed signaling pathway for this compound in the male mouse.
Conclusion
The identification of this compound as an estrus-specific, estrogen-dependent pheromone in female mice provides valuable insight into the chemical ecology of mammalian reproduction.[1][2] Its demonstrated role in attracting male mice underscores its importance as a key chemosignal in mediating sexual behavior. For researchers in neuroscience and drug development, this discovery offers a specific molecular tool to investigate the neural circuits of social and reproductive behaviors. Further research is warranted to elucidate the specific vomeronasal receptors that detect 1I2MU and to fully map the downstream neural pathways that translate this chemical signal into a behavioral response. Such studies could pave the way for novel approaches to modulating social behaviors and reproductive processes.
References
- 1. 1-Iodo-2methylundecane, a putative estrus-specific urinary chemo-signal of female mouse (Mus musculus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Iodo-2 methylundecane [1I2MU]: an estrogen-dependent urinary sex pheromone of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vomeronasal organ. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Theoretical Properties of Long-Chain Alkyl Iodides
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth exploration of the core theoretical and physicochemical properties of long-chain alkyl iodides. It is intended to serve as a comprehensive resource, detailing the molecular characteristics, reactivity, and spectroscopic signatures of these compounds, which are of significant interest in organic synthesis and medicinal chemistry.
Core Physicochemical Properties
Long-chain alkyl iodides are characterized by physical properties that are heavily influenced by the length of the alkyl chain and the presence of the large, polarizable iodine atom. These properties exhibit predictable trends that are crucial for their manipulation and application in experimental settings.
1.1. Physical State and Appearance Lower members of the alkyl halide series, such as methyl iodide and ethyl iodide, are gases or low-boiling liquids at room temperature.[1][2] As the carbon chain length increases beyond approximately 18 carbons, the compounds become solids.[1] Pure long-chain alkyl iodides are typically colorless liquids or solids.[1][3] However, they can develop a brown or violet color upon storage, particularly when exposed to light, due to the decomposition and formation of elemental iodine.
1.2. Boiling Point, Density, and Solubility The boiling points of alkyl iodides are significantly higher than their corresponding alkanes.[1][3] This is attributed to stronger intermolecular van der Waals forces, which increase with the size and number of electrons in the molecule, and dipole-dipole interactions arising from the polar carbon-iodine bond.[2][3]
Data Summary: Physical Properties of n-Alkyl Iodides
| Compound Name | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Iodoethane | C₂H₅I | 155.97 | 72 | 1.936 |
| 1-Iodopropane | C₃H₇I | 169.99 | 102 | 1.749 |
| 1-Iodobutane | C₄H₉I | 184.02 | 131 | 1.617 |
| 1-Iodopentane | C₅H₁₁I | 198.05 | 157 | 1.517 |
| 1-Iodohexane | C₆H₁₃I | 212.07 | 180 | 1.437 |
| 1-Iodooctane | C₈H₁₇I | 240.13 | 225-226 | 1.331 |
| 1-Iododecane | C₁₀H₂₁I | 268.18 | 265-267 | 1.250 |
Note: Data is compiled from various sources and represents general trends. Exact values may vary with experimental conditions.
Key trends observed include:
-
Boiling Point: Increases with the length of the alkyl chain due to stronger van der Waals dispersion forces.[2][4]
-
Density: Alkyl iodides are denser than water.[1][3] The density generally decreases as the alkyl chain becomes longer because the proportion of the heavy iodine atom to the overall molecular weight diminishes.
-
Solubility: Alkyl iodides are only slightly soluble in water due to their inability to form hydrogen bonds.[1][2] They are, however, readily soluble in non-polar organic solvents.[1]
1.3. Dipole Moment The carbon-iodine bond is the least polar among the carbon-halogen bonds because carbon and iodine have very similar electronegativity values.[2][5] Consequently, the dipole moment of the C-I bond is small. While the overall molecular dipole moment depends on the molecular geometry, for straight-chain alkyl iodides, it is generally lower than that of corresponding alkyl chlorides or bromides.[5]
Chemical Properties and Reactivity
The chemistry of long-chain alkyl iodides is dominated by the nature of the carbon-iodine (C-I) bond.
2.1. The Carbon-Iodine Bond The C-I bond is the longest and weakest of the carbon-halogen bonds.[6][7] This weakness is a defining feature, making the iodide ion an excellent leaving group in nucleophilic substitution and elimination reactions.
Data Summary: Carbon-Halogen Bond Properties
| Bond | Bond Length (pm) | Bond Dissociation Energy (kJ/mol) |
| C-F | 139 | ~485 |
| C-Cl | 178 | ~350 |
| C-Br | 193 | ~280 |
| C-I | 214 | ~240 |
Source: General values from organic chemistry literature.[7]
This low bond dissociation energy means that alkyl iodides are the most reactive among the alkyl halides in substitution reactions.[6]
2.2. Nucleophilic Substitution Reactions Alkyl iodides are excellent substrates for nucleophilic substitution reactions (both SN1 and SN2), where a nucleophile replaces the iodide ion.[8]
-
SN2 Mechanism: Primary and less-hindered secondary long-chain alkyl iodides react readily via the SN2 mechanism. The reaction proceeds through a backside attack on the electrophilic carbon, leading to an inversion of stereochemistry.[8]
-
SN1 Mechanism: Tertiary and some secondary alkyl iodides can react via the SN1 mechanism, particularly in polar protic solvents. This involves the formation of a carbocation intermediate after the iodide leaving group departs.[8]
2.3. Elimination Reactions In the presence of a strong, sterically hindered base, alkyl iodides can undergo elimination reactions (E1 and E2) to form alkenes.[8] These reactions compete with substitution, and the outcome is often dependent on the structure of the alkyl iodide, the nature of the base, and the reaction conditions.[8]
2.4. Radical Reactions The weak C-I bond can be homolytically cleaved by heat or light to generate alkyl radicals.[9] This property is exploited in various radical-mediated reactions, including certain types of polymerizations and carbonylation reactions.[9][10] Visible light in conjunction with a silane can mediate C-I bond homolysis to generate alkyl radicals under mild conditions.[9]
Spectroscopic Properties
The identification and structural elucidation of long-chain alkyl iodides rely on standard spectroscopic techniques.
Data Summary: Spectroscopic Signatures
| Technique | Feature | Typical Range / Observation |
| ¹H NMR | Protons on carbon bearing iodine (α-protons) | δ 2.0 - 4.0 ppm |
| ¹³C NMR | Carbon bearing iodine (α-carbon) | δ -10 to 40 ppm |
| IR Spectroscopy | C-I stretching vibration | 500 - 600 cm⁻¹ |
| Mass Spectrometry | Molecular Ion (M⁺) | Intense peak often observed |
| Fragmentation | Characteristic loss of I• (127 m/z) and CₙH₂ₙ₊₁ fragments |
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The protons on the carbon directly attached to the iodine atom (the α-carbon) are deshielded and typically appear in the δ 2.0-4.0 ppm region.[11]
-
¹³C NMR: The α-carbon signal is shifted significantly upfield compared to other alkyl halides due to the "heavy atom effect" of iodine. For example, in iodoethane, the CH₂I carbon appears at -1.1 ppm, while the CH₃ carbon is at 20.6 ppm.[12]
3.2. Infrared (IR) Spectroscopy The C-I bond stretch gives rise to a strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹.[13] This band is often outside the range of standard laboratory spectrophotometers, making it less useful for routine identification compared to other functional groups.[13]
Experimental Protocols & Workflows
4.1. Protocol: Synthesis via Finkelstein Reaction The Finkelstein reaction is a classic and efficient method for preparing alkyl iodides from other alkyl halides (typically chlorides or bromides) via a halide exchange.
Methodology:
-
Dissolution: An alkyl chloride or bromide is dissolved in acetone.
-
Reagent Addition: A stoichiometric excess of sodium iodide (NaI) is added to the solution.
-
Reaction: The mixture is heated under reflux. The reaction equilibrium is driven forward because sodium chloride (NaCl) or sodium bromide (NaBr) is insoluble in acetone and precipitates out of the solution.[14]
-
Workup: After the reaction is complete, the mixture is cooled, and the precipitated sodium halide is removed by filtration.
-
Purification: The acetone is removed from the filtrate via rotary evaporation. The resulting crude alkyl iodide is typically purified by distillation or column chromatography.
4.2. Protocol: Kinetic Study of Nucleophilic Substitution The reactivity of long-chain alkyl iodides can be quantified by studying the kinetics of their reaction with a nucleophile.
Methodology:
-
Reactant Preparation: Prepare standardized solutions of the long-chain alkyl iodide and the chosen nucleophile (e.g., sodium thiocyanate) in a suitable solvent (e.g., ethanol).
-
Temperature Control: Place the reactant solutions in a thermostatically controlled water bath to maintain a constant temperature.
-
Initiation: Mix the solutions to initiate the reaction. Start a timer at the moment of mixing.
-
Monitoring: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a large volume of cold solvent).
-
Analysis: Determine the concentration of the remaining iodide ion or the formed product in each aliquot. This can be done by titration (e.g., with silver nitrate) or by a spectroscopic method (e.g., UV-Vis spectroscopy if a reactant or product is chromophoric).
-
Data Processing: Plot the concentration data against time to determine the reaction rate. By varying the initial concentrations of the reactants, the order of the reaction and the rate constant (k) can be determined. Kinetic studies have been performed for reactions of various alkyl iodides with radicals like OH.[15]
Applications in Drug Development and Research
Long-chain alkyl iodides are valuable synthetic intermediates.[8] Their high reactivity makes them ideal for introducing long alkyl chains into molecules, a common strategy in drug development to modulate lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of a drug candidate. They are frequently used in the synthesis of quaternary ammonium salts, ethers, esters, and for C-alkylation of various nucleophiles.
References
- 1. youtube.com [youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. thefactfactor.com [thefactfactor.com]
- 4. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]
- 5. scribd.com [scribd.com]
- 6. Alkyl iodide | chemical compound | Britannica [britannica.com]
- 7. askfilo.com [askfilo.com]
- 8. byjus.com [byjus.com]
- 9. C(sp3)–C(sp3) coupling of non-activated alkyl-iodides with electron-deficient alkenes via visible-light/silane-mediated alkyl-radical formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. 13C nmr spectrum of iodoethane C2H5I CH3CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl iodide C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 15. researchgate.net [researchgate.net]
1-Iodo-2-methylundecane: A Technical Guide to Safety and Handling
Disclaimer: This document provides a summary of available data and general safety guidelines for 1-iodo-2-methylundecane. A comprehensive Safety Data Sheet (SDS) with official GHS classification and complete toxicological data for this compound is not publicly available. Therefore, this substance should be handled with extreme caution as a chemical with unknown potential hazards. The recommendations herein are based on the properties of structurally similar iodoalkanes and general laboratory safety principles. All laboratory personnel must consult with their institution's Environmental Health and Safety (EHS) department before handling this compound and perform a thorough risk assessment for their specific experimental conditions.
Chemical and Physical Properties
Limited experimentally derived physical and chemical property data is available for this compound. The following table summarizes computed data obtained from publicly accessible chemical databases.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₅I | PubChem[1] |
| Molecular Weight | 296.23 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 73105-67-6 | PubChem[1] |
| Appearance | Not available (expected to be a liquid) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Density | Not available | N/A |
| Solubility | Not available (expected to be insoluble in water) | N/A |
| Flash Point | Not available | N/A |
Hazard Identification and Classification
As of the date of this document, this compound has no official GHS classification. However, based on the general hazards associated with iodoalkanes and alkyl halides, the following potential hazards should be considered:
-
Skin and Eye Irritation: Alkyl halides are often irritating to the skin and eyes. Prolonged contact may cause redness, pain, and dermatitis.
-
Respiratory Tract Irritation: Vapors or aerosols may be irritating to the respiratory system.
-
Toxicity: The toxicological properties of this compound have not been determined. However, some iodoalkanes can be harmful if inhaled, ingested, or absorbed through the skin. For instance, methyl iodide is known to be toxic and may cause central nervous system depression.
-
Reactivity: Iodoalkanes are the most reactive of the haloalkanes. The carbon-iodine bond is relatively weak and can be cleaved, leading to substitution or elimination reactions. They can be sensitive to light and may decompose over time, releasing iodine. They may react with strong oxidizing agents and bases.
-
Environmental Hazards: The environmental fate and ecotoxicity of this compound are unknown. It is prudent to assume it may be harmful to aquatic life and to prevent its release into the environment.
A logical workflow for assessing the hazards of a new or uncharacterized chemical is presented below.
References
Methodological & Application
Application Note: Synthesis of 1-Iodo-2-methylundecane from 2-methylundecanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This application note provides a detailed protocol for the synthesis of 1-Iodo-2-methylundecane from its corresponding secondary alcohol, 2-methylundecanol. The conversion of alcohols to alkyl iodides is a fundamental transformation in organic synthesis, providing a versatile intermediate for various subsequent reactions, including nucleophilic substitutions and the formation of organometallic reagents. Alkyl iodides are particularly reactive compared to other alkyl halides, making them valuable in the synthesis of complex molecules.
The described method is based on the Appel reaction, a reliable and widely used process for converting alcohols to alkyl halides under mild conditions.[1][2][3] This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to facilitate the conversion. The reaction proceeds via an SN2 mechanism for primary and secondary alcohols, which involves the formation of an alkoxyphosphonium intermediate, followed by nucleophilic attack by the iodide ion.[4][5][6] A significant advantage of this method is the formation of the highly stable triphenylphosphine oxide, which drives the reaction to completion.[1]
This protocol is specifically tailored for researchers requiring a robust and efficient method for the iodination of long-chain secondary alcohols, a common structural motif in various synthetic targets.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Unit |
| Reactants | ||
| 2-methylundecanol | 1.0 | eq |
| Triphenylphosphine | 1.2 | eq |
| Imidazole | 2.0 | eq |
| Iodine | 1.2 | eq |
| Product | ||
| Molar Mass of 2-methylundecanol | 186.34 | g/mol |
| Molar Mass of this compound | 296.23 | g/mol |
| Theoretical Yield | - | g |
| Actual Yield | - | g |
| Percent Yield | - | % |
| Reaction Conditions | ||
| Solvent | Dichloromethane (DCM) | - |
| Temperature | 0 °C to Room Temperature | °C |
| Reaction Time | 12-16 | hours |
Experimental Protocol
Materials:
-
2-methylundecanol
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Iodine (I₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq) and imidazole (2.0 eq). Dissolve the solids in anhydrous dichloromethane (DCM).
-
Addition of Iodine: Cool the solution to 0 °C using an ice bath. Slowly add iodine (1.2 eq) portion-wise to the stirred solution. The mixture will turn dark brown.
-
Addition of Alcohol: After stirring for 10-15 minutes at 0 °C, add a solution of 2-methylundecanol (1.0 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine. The dark color of the solution should fade.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product will contain the desired this compound and triphenylphosphine oxide as a major byproduct. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Mandatory Visualizations
Reaction Signaling Pathway
Caption: Mechanism of the Appel reaction for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols for the Preparation of 2-Methylundecylmagnesium Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and an experimental protocol for the synthesis of the Grignard reagent, 2-methylundecylmagnesium iodide, from 1-iodo-2-methylundecane. Grignard reagents are potent organometallic nucleophiles, indispensable in organic synthesis for the formation of carbon-carbon bonds. The preparation of this specific Grignard reagent presents challenges due to steric hindrance from the methyl group at the beta-position, which can influence the reaction rate and promote undesired side reactions. This protocol outlines the necessary materials, a step-by-step procedure, and strategies to mitigate common issues, ensuring a successful synthesis.
Introduction
Grignard reagents, with the general formula R-Mg-X, are fundamental tools in synthetic organic chemistry, enabling the construction of complex molecular architectures.[1] Their utility stems from the polarized carbon-magnesium bond, which imparts a highly nucleophilic and basic character to the carbon atom. The synthesis of Grignard reagents is achieved through the reaction of an organic halide with magnesium metal in an ethereal solvent.[2] The reactivity of the organic halide is dependent on the halogen, following the trend I > Br > Cl.[3]
The preparation of 2-methylundecylmagnesium iodide from this compound is a valuable transformation, as the resulting Grignard reagent can be used to introduce the 2-methylundecyl moiety into a variety of molecules, a common structural motif in natural products and pharmacologically active compounds. However, the steric bulk introduced by the methyl group at the 2-position can impede the insertion of magnesium, potentially leading to slower reaction initiation and lower yields.[3] A primary competing side reaction is the Wurtz coupling, where the newly formed Grignard reagent reacts with the starting alkyl iodide to form a dimer.[2][4][5] Careful control of reaction parameters is therefore crucial to favor the formation of the desired Grignard reagent.
Data Presentation
The successful formation of a Grignard reagent is highly dependent on the reaction conditions. For sterically hindered primary alkyl iodides like this compound, careful optimization is key. Below is a summary of typical reaction parameters and expected outcomes.
| Parameter | Recommended Condition | Expected Outcome/Rationale |
| Alkyl Halide | This compound | Alkyl iodides are highly reactive, facilitating Grignard formation.[3] |
| Magnesium | Turnings, 1.2 - 1.5 equivalents | An excess of magnesium ensures complete consumption of the alkyl iodide. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF is superior to diethyl ether for less reactive or sterically hindered halides due to its better solvating ability.[3] |
| Activation | Iodine (catalytic amount) | A small crystal of iodine activates the magnesium surface by removing the passivating magnesium oxide layer.[3][4] |
| Temperature | Room temperature to gentle reflux | The reaction is exothermic; initiation may require gentle warming, followed by cooling to maintain control.[2][4] |
| Addition Rate | Slow, dropwise | Minimizes local concentration of the alkyl iodide, thereby reducing the rate of Wurtz coupling.[2][3][4] |
| Reaction Time | 1 - 3 hours post-addition | Ensures complete reaction, monitored by the disappearance of magnesium turnings. |
| Expected Yield | 70-90% | Yields are highly dependent on rigorous anhydrous conditions and control of the addition rate to minimize side reactions. |
Experimental Protocol
This protocol details the preparation of 2-methylundecylmagnesium iodide. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.
Materials
-
This compound (1.0 eq)
-
Magnesium turnings (1.5 eq)
-
Iodine (1-2 small crystals)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether
-
Standardized solution of sec-butanol in xylene (for titration)
-
1,10-Phenanthroline (indicator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure
-
Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for the inert atmosphere. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place the magnesium turnings (1.5 eq) into the flask. Add one or two small crystals of iodine. Gently warm the flask under the inert atmosphere until the purple color of the iodine vapor disappears, indicating the activation of the magnesium surface. Allow the flask to cool.
-
Initiation: Add a small portion of anhydrous THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous THF. Add a small aliquot (approximately 5-10%) of the this compound solution to the magnesium suspension. The reaction may require gentle warming with a heat gun or in a warm water bath to initiate. Initiation is indicated by the disappearance of the iodine color (if any remains), gentle bubbling from the magnesium surface, and the formation of a cloudy, grayish solution.
-
Addition: Once the reaction has started and is self-sustaining (exothermic), begin the slow, dropwise addition of the remaining this compound solution from the dropping funnel. The rate of addition should be carefully controlled to maintain a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and, if necessary, cool the flask with a water bath. This slow addition is critical to minimize the formation of the Wurtz coupling byproduct.[2][3][4]
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-3 hours, or until most of the magnesium has been consumed. The final Grignard reagent solution will typically appear as a cloudy, grey to brownish suspension.
-
Quantification (Optional but Recommended): The concentration of the active Grignard reagent should be determined by titration before use in subsequent reactions. A common method is the titration with a standardized solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator.[6]
Mandatory Visualization
References
Application Notes and Protocols for 1-Iodo-2-methylundecane in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Iodo-2-methylundecane is a saturated secondary alkyl iodide that serves as a valuable building block in organic synthesis. Its utility is particularly pronounced in the realm of cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The presence of a sterically hindered secondary iodide allows for the introduction of the complex 2-methylundecyl motif into a variety of molecular scaffolds. This is of significant interest in drug discovery and materials science, where the incorporation of such branched alkyl chains can modulate lipophilicity, metabolic stability, and conformational properties of bioactive molecules.
This document provides detailed application notes and protocols for the use of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. The methodologies and data presented are extrapolated from established protocols for analogous secondary alkyl iodides and are intended to serve as a robust starting point for reaction development and optimization.
Challenges in Cross-Coupling with Secondary Alkyl Halides
The use of secondary alkyl halides like this compound in cross-coupling reactions presents unique challenges compared to their sp²-hybridized counterparts (aryl or vinyl halides). The primary competing side reaction is β-hydride elimination from the alkyl-metal intermediate, which can lead to the formation of undesired alkene byproducts and reduced yields of the desired coupled product. Consequently, the choice of catalyst, ligand, and reaction conditions is critical to favor the desired reductive elimination pathway over β-hydride elimination. Recent advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands and the exploration of alternative metal catalysts like iron and copper, have significantly expanded the scope of cross-coupling reactions with challenging secondary alkyl electrophiles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp³)–C(sp²) bonds, reacting an alkyl halide with an organoboron reagent. For this compound, this reaction enables the synthesis of alkyl-substituted arenes and heteroarenes.
Tabulated Reaction Parameters for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O (10:1) | 80-110 | 12-24 | 65-90 | A common and effective system for sp³-sp² couplings. |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Cs₂CO₃ (2-3) | Dioxane | 80-100 | 12-24 | 70-95 | Often used for challenging substrates. |
| NiCl₂(dme) (5-10) | dtbbpy (5-10) | K₃PO₄ (2) | t-AmOH | 60 | 12-24 | 75-92 | Nickel catalysis can be a cost-effective alternative. |
| Fe(acac)₃ (10) | TMEDA (10) | - | THF/NMP (4:1) | 25 | 2-4 | 80-95 | Iron-catalyzed coupling with Grignard reagents as the nucleophile. |
Note: Yields are estimates based on reactions with analogous secondary alkyl iodides and will require optimization for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Anhydrous, degassed toluene and water
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the arylboronic acid (1.5 mmol), K₃PO₄ (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the mixture for 15 minutes at room temperature to pre-form the active catalyst.
-
Add this compound (1.0 mmol) via syringe.
-
Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Reaction
The Heck reaction traditionally couples aryl or vinyl halides with alkenes. Its intramolecular version is more common with alkyl halides. While intermolecular Heck reactions with secondary alkyl iodides are challenging, recent developments have shown promise.
Tabulated Reaction Parameters for Heck-type Reactions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N (2.0) | DMF | 100 | 24 | 40-60 | Classical Heck conditions, may result in lower yields. |
| Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (2.0) | Dioxane | 120 | 18 | 50-75 | Bulky ligands can improve yields. |
| Co(acac)₂ (10) | - | - | THF | 25 | 6 | 60-85 | Cobalt-catalyzed variant with a Grignard reagent. |
Note: Yields are estimates based on reactions with analogous secondary alkyl iodides and will require optimization for this compound.
Experimental Protocol: Heck-type Reaction
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Anhydrous, degassed dioxane
-
Sealed reaction tube
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) to a dry sealed reaction tube.
-
Add Cs₂CO₃ (2.0 mmol).
-
Remove the tube from the glovebox and add anhydrous, degassed dioxane (5 mL).
-
Add the alkene (1.5 mmol) and this compound (1.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 120 °C with stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify by flash column chromatography.
Application Notes and Protocols for Sonogashira Coupling with 1-Iodo-2-methylundecane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Sonogashira coupling of the sterically hindered secondary alkyl iodide, 1-iodo-2-methylundecane. The Sonogashira reaction, a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an organic halide, presents unique challenges when applied to unactivated alkyl halides.[1][2] This is primarily due to the slow rate of oxidative addition to the palladium catalyst and the propensity for competing β-hydride elimination.[2] This document outlines several advanced protocols that have proven effective for similar challenging substrates and are therefore recommended for the successful coupling of this compound.
Core Concepts and Challenges
The traditional Sonogashira reaction, co-catalyzed by palladium and copper, is highly efficient for aryl and vinyl halides.[3][4] However, for alkyl halides like this compound, the direct application of standard protocols often leads to low yields or no reaction. The key challenges to overcome are:
-
Sluggish Oxidative Addition: The C(sp³)-I bond of an unactivated alkyl iodide is less reactive towards oxidative addition to a Pd(0) center compared to C(sp²)-X bonds.[2]
-
β-Hydride Elimination: Once the alkyl group is attached to the palladium center, if it possesses a hydrogen atom on the β-carbon, it can readily undergo β-hydride elimination, leading to the formation of an alkene byproduct and decomposition of the catalytic intermediate.[2]
To address these challenges, specialized catalyst systems and reaction conditions have been developed, including the use of nickel catalysts, palladium catalysts with bulky N-heterocyclic carbene (NHC) ligands, and radical-mediated approaches.[5][6][7]
Experimental Protocols
Three promising protocols for the Sonogashira coupling of this compound are detailed below. These are based on methodologies that have been successfully applied to other non-activated and sterically hindered alkyl iodides.
Protocol 1: Nickel-Catalyzed Sonogashira Coupling
Nickel catalysts have emerged as a powerful alternative to palladium for the coupling of unactivated alkyl halides.[5][6] This protocol is adapted from methodologies developed for secondary alkyl iodides.
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Nickel(II) catalyst (e.g., NiCl₂(dppp), 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the Nickel(II) catalyst, CuI, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the terminal alkyne to the stirred suspension.
-
Finally, add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium/N-Heterocyclic Carbene (NHC) Catalyzed Sonogashira Coupling
The use of sterically bulky N-heterocyclic carbene (NHC) ligands can promote the challenging oxidative addition step and suppress β-hydride elimination in palladium-catalyzed couplings of alkyl halides.[7]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium source (e.g., Pd(OAc)₂, 2-5 mol%)
-
NHC ligand (e.g., IPr·HCl, 4-10 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)
-
Anhydrous and degassed solvent (e.g., Dioxane or Toluene)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium source, NHC ligand precursor, CuI, and base to a dry reaction vessel.
-
Add the anhydrous, degassed solvent.
-
Stir the mixture at room temperature for 15-30 minutes to allow for the in situ formation of the active catalyst.
-
Add the terminal alkyne, followed by this compound.
-
Heat the reaction to the appropriate temperature (e.g., 80-110 °C) and monitor its progress.
-
Follow the workup and purification steps as described in Protocol 1.
Protocol 3: Aryl Radical-Enabled, Copper-Catalyzed Sonogashira-Type Coupling
This innovative approach utilizes an aryl radical to activate the alkyl iodide, which then participates in a copper-catalyzed coupling with the terminal alkyne.[1][2] This method has shown high functional group tolerance.[1]
Reaction Scheme:
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Copper(I) iodide (CuI, 10 mol%)
-
Aryl diazonium salt (as a radical initiator, e.g., 4-methoxyphenyldiazonium tetrafluoroborate, 1.2 eq)
-
Base (e.g., Diisopropylethylamine (DIPEA), 2.0 eq)
-
Anhydrous and degassed solvent (e.g., Dimethyl sulfoxide (DMSO))
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel under an inert atmosphere, add CuI and the terminal alkyne.
-
Add the anhydrous, degassed DMSO, followed by DIPEA and this compound.
-
In a separate vessel, dissolve the aryl diazonium salt in a minimal amount of DMSO.
-
Slowly add the diazonium salt solution to the reaction mixture at room temperature over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, stir the reaction for an additional 12-24 hours at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent.
-
Perform a standard aqueous workup and purify the product by column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the Sonogashira coupling of challenging alkyl halides, which can be used as a starting point for the optimization of the reaction with this compound.
| Parameter | Protocol 1: Nickel-Catalyzed | Protocol 2: Palladium/NHC-Catalyzed | Protocol 3: Radical-Enabled Copper-Catalyzed |
| Catalyst | NiCl₂(dppp) | Pd(OAc)₂ / IPr·HCl | CuI |
| Catalyst Loading | 5 mol% | 2-5 mol% | 10 mol% |
| Co-catalyst | CuI (10 mol%) | CuI (5-10 mol%) | - |
| Base | Cs₂CO₃ | K₂CO₃ or Cs₂CO₃ | DIPEA |
| Solvent | DMF or Dioxane | Dioxane or Toluene | DMSO |
| Temperature | 60-100 °C | 80-110 °C | Room Temperature |
| Typical Yields | Moderate to Good | Moderate to Good | Moderate to Good |
Yields are highly substrate-dependent and will require optimization for this compound.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for setting up a Sonogashira coupling reaction under an inert atmosphere.
Caption: General experimental workflow for Sonogashira coupling.
Catalytic Cycle of Sonogashira Coupling (Palladium/Copper)
This diagram illustrates the generally accepted dual catalytic cycle for the Sonogashira reaction.
Caption: Dual catalytic cycle of the Sonogashira reaction.
References
- 1. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Nickel-catalyzed sonogashira reactions of non-activated secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sonogashira reactions of alkyl halides catalyzed by NHC [CNN] pincer nickel(ii) complexes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Suzuki-Miyaura Coupling of 1-Iodo-2-methylundecane for Novel Molecule Synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1] This guide provides a detailed exploration of the application of 1-iodo-2-methylundecane, a sterically hindered secondary alkyl iodide, as a substrate in Suzuki-Miyaura couplings. While literature on this specific substrate is nascent, this document extrapolates from established principles for C(sp³)-hybridized electrophiles to provide robust protocols and expert insights.[2] We will delve into the mechanistic nuances, present detailed experimental workflows, and discuss the strategic application of this building block in the context of drug discovery and materials science, where the introduction of complex lipophilic moieties can significantly modulate molecular properties.
Introduction: The Strategic Value of Secondary Alkyl Iodides in Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, has become an indispensable tool, particularly in the pharmaceutical industry for the synthesis of complex bioactive molecules.[3][4] While the coupling of aryl and vinyl halides is well-established, the use of alkyl electrophiles, especially unactivated secondary halides like this compound, presents a more significant challenge.[5]
The successful coupling of this compound allows for the direct installation of a branched, twelve-carbon lipophilic sidechain. This is of high strategic importance in drug discovery for several reasons:
-
Modulating Lipophilicity: The 2-methylundecyl group can enhance the lipophilicity of a parent molecule, potentially improving its membrane permeability and oral bioavailability.
-
Exploring Structure-Activity Relationships (SAR): The unique steric bulk of the branched chain can probe specific binding pockets in biological targets, leading to improved potency or selectivity.[6]
-
Metabolic Stability: The branched nature of the chain may confer increased stability against oxidative metabolism compared to linear alkyl chains.
However, the utility of secondary alkyl halides is tempered by two primary mechanistic hurdles:
-
Slower Oxidative Addition: The oxidative addition of a C(sp³)-X bond to the palladium(0) center is generally slower than for C(sp²)-X bonds.[5]
-
Competing β-Hydride Elimination: Once the alkyl group is attached to the palladium center, it can undergo β-hydride elimination, a detrimental side reaction that leads to an alkene byproduct and catalyst decomposition.[7]
Overcoming these challenges requires carefully selected catalysts, ligands, and reaction conditions designed to favor the desired cross-coupling pathway.[2]
Mechanistic Considerations for C(sp³)-C(sp²) Coupling
The catalytic cycle for the Suzuki-Miyaura coupling is a well-studied, multi-step process.[8] For a secondary alkyl iodide like this compound, the key steps are tailored to promote the desired reaction while suppressing side reactions.
-
Oxidative Addition: The cycle begins with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) complex. This is often the rate-determining step.[8] For alkyl halides, this step typically proceeds via an Sₙ2-type mechanism, which results in the inversion of stereochemistry at the carbon center.[9] The use of bulky, electron-rich phosphine ligands is critical to facilitate this step.
-
Transmetalation: The organoboron partner (e.g., an arylboronic acid) must be activated by a base to form a more nucleophilic boronate species.[10] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate. This step proceeds with retention of stereochemistry.[9]
-
Reductive Elimination: This is the final, product-forming step where the two organic groups on the palladium center couple and are expelled from the coordination sphere. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11] This step also proceeds with retention of stereochemistry.
The choice of ligand is paramount. Bulky, electron-rich ligands (e.g., trialkylphosphines or N-heterocyclic carbenes) stabilize the palladium center, promote the difficult oxidative addition, and accelerate the rate of reductive elimination relative to β-hydride elimination.[9]
Caption: The catalytic cycle for the Suzuki coupling of an alkyl iodide.
Experimental Protocols
This section provides a representative, field-tested protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and phosphine ligands are toxic and should be handled with care.
Protocol 1: C(sp³)-C(sp²) Cross-Coupling with an Arylboronic Acid
Objective: To synthesize an aryl-(2-methylundecane) derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic Acid (1.5 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq, 2 mol%)
-
Tri(cyclohexyl)phosphine [PCy₃] (0.04 eq, 4 mol%)
-
Potassium Phosphate, tribasic (K₃PO₄), finely ground (3.0 eq)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: Place the magnetic stir bar in a Schlenk flask. Flame-dry the flask under vacuum and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive flow of inert gas, add Pd(OAc)₂ (0.02 eq), PCy₃ (0.04 eq), the arylboronic acid (1.5 eq), and finely ground K₃PO₄ (3.0 eq) to the flask.
-
Solvent Addition: Add anhydrous toluene and anhydrous THF to the flask via syringe to create a 4:1 toluene:THF solvent mixture. The final concentration of the limiting reagent (this compound) should be approximately 0.1 M.
-
Degassing: Sparge the resulting suspension with the inert gas for 15-20 minutes while stirring to ensure the mixture is thoroughly deoxygenated.
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired coupled product.
Caption: Experimental workflow for the Suzuki coupling protocol.
Data Summary and Optimization Strategies
The success of the Suzuki-Miyaura coupling with a challenging substrate like this compound is highly dependent on the careful selection of reaction parameters. The following table provides a summary of key variables and their anticipated effects, offering a basis for reaction optimization.
| Parameter | Typical Reagents/Conditions | Rationale and Optimization Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These are common Pd(0) sources upon in-situ reduction. Pd₂(dba)₃ is often milder. Buchwald precatalysts can also be highly effective for challenging couplings. |
| Ligand | PCy₃, P(t-Bu)₃, SPhos, XPhos | Causality: Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, outcompeting β-hydride elimination. PCy₃ is a good starting point. For more challenging substrates, biaryl phosphine ligands (SPhos, XPhos) may offer superior results.[12] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KF | Causality: The base activates the boronic acid for transmetalation. K₃PO₄ and Cs₂CO₃ are strong, non-nucleophilic bases often effective for alkyl halide couplings. KF can be used if base-labile functional groups are present.[10] |
| Solvent | Toluene, Dioxane, THF, DME | Causality: Aprotic, non-coordinating, or weakly coordinating solvents are preferred. Toluene and dioxane are common for higher temperatures. The addition of a co-solvent like THF can improve solubility. |
| Temperature | 80 - 110 °C | Causality: Higher temperatures are often required to overcome the activation barrier for the oxidative addition of the C(sp³)-I bond. However, excessively high temperatures can promote thermal decomposition and side reactions. |
| Boron Reagent | Boronic Acid, Boronate Ester (e.g., pinacol ester) | Causality: Boronic acids are most common but can undergo side reactions like protodeboronation or homocoupling.[11] Boronate esters are often more stable and can provide better results with sensitive substrates, albeit at a higher cost. |
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of this compound provides a powerful and direct route for incorporating a large, sterically defined lipophilic moiety into a wide range of molecular scaffolds. While challenging, the use of modern catalyst systems featuring bulky, electron-rich ligands effectively mitigates common side reactions like β-hydride elimination. The protocols and optimization strategies outlined in this guide offer a robust starting point for researchers in drug discovery and materials science. By enabling the synthesis of novel chemical entities, this methodology allows for a deeper exploration of structure-activity relationships and the fine-tuning of physicochemical properties, ultimately accelerating the development of new therapeutics and functional materials.
References
- 1. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. nobelprize.org [nobelprize.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of bioactive natural products and analogues | Lund University [lunduniversity.lu.se]
- 7. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Application Notes: 1-Iodo-2-methylundecane as a Versatile Precursor for the Synthesis of Methyl-Branched Insect Pheromones
Abstract
1-Iodo-2-methylundecane, a known mammalian pheromone, presents a valuable and versatile starting material for the synthesis of various methyl-branched insect pheromones. Its C12 skeleton with a chiral center at the 2-position makes it an ideal precursor for constructing longer-chain pheromones, such as those found in certain species of beetles and moths. This document outlines the application of this compound in the synthesis of a hypothetical target pheromone, (R)-2-methyl-7-tetradecanol, a representative methyl-branched long-chain alcohol pheromone. The synthetic strategy involves the formation of a Grignard reagent from this compound followed by a copper-catalyzed cross-coupling reaction.
Introduction
Insect pheromones are critical for intraspecific communication and are increasingly utilized in integrated pest management strategies as eco-friendly alternatives to conventional pesticides. Many of these semiochemicals are long-chain hydrocarbons with specific stereochemistry and functional groups, such as alcohols, aldehydes, and acetates. The synthesis of these often complex molecules requires efficient and stereoselective methods.
This compound serves as a practical starting block for the synthesis of a variety of insect pheromones due to its methyl-branched structure. While it is recognized as an estrogen-dependent urinary sex pheromone in female mice, its potential as a synthetic precursor for insect pheromones is a novel area of exploration[1][2]. This application note details a synthetic pathway to convert this compound into a target insect pheromone, highlighting its utility for researchers in chemical ecology and drug development.
Synthetic Strategy Overview
The conversion of this compound to a target pheromone, such as a C14 alcohol, can be achieved through a multi-step synthesis. The key steps involve:
-
Grignard Reagent Formation: Conversion of the alkyl iodide to the corresponding Grignard reagent.
-
Cross-Coupling Reaction: Reaction of the Grignard reagent with a suitable electrophile to extend the carbon chain.
-
Deprotection and/or Functional Group Transformation: Conversion of the coupled product to the final pheromone.
This approach allows for the modular synthesis of a variety of pheromones by changing the coupling partner.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of (R)-2-methyl-7-tetradecanol from this compound.
| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) | Purity (%) |
| 1 | Grignard Formation | This compound | 2-Methylundecylmagnesium iodide | Mg, THF | >90 (in solution) | N/A |
| 2 | Grignard Coupling | 2-Methylundecylmagnesium iodide | (R)-2-methyl-7-tetradecen-1-ol | Propargyl alcohol, CuI | 75-85 | >95 |
| 3 | Hydrogenation | (R)-2-methyl-7-tetradecen-1-ol | (R)-2-methyl-7-tetradecanol | H₂, Pd/C | >95 | >98 |
Experimental Protocols
Protocol 1: Synthesis of 2-Methylundecylmagnesium Iodide (Grignard Reagent)
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
A three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is flame-dried under a stream of dry nitrogen.
-
Magnesium turnings (1.2 equivalents) and a small crystal of iodine are placed in the flask.
-
A solution of this compound (1 equivalent) in anhydrous THF is prepared and a small amount is added to the magnesium turnings to initiate the reaction, as indicated by the disappearance of the iodine color and gentle reflux.
-
The remaining solution of this compound is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent. The resulting solution is used directly in the next step.
Protocol 2: Copper-Catalyzed Cross-Coupling for the Synthesis of (R)-2-methyl-7-tetradecen-1-ol
Materials:
-
Solution of 2-methylundecylmagnesium iodide in THF (from Protocol 1)
-
Propargyl alcohol
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
The solution of 2-methylundecylmagnesium iodide is cooled to 0 °C in an ice bath.
-
In a separate flask, a solution of propargyl alcohol (0.9 equivalents) in anhydrous THF is prepared.
-
Copper(I) iodide (0.1 equivalents) is added to the Grignard reagent solution.
-
The solution of propargyl alcohol is added dropwise to the Grignard reagent mixture at 0 °C.
-
The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 3: Hydrogenation to (R)-2-methyl-7-tetradecanol
Materials:
-
(R)-2-methyl-7-tetradecen-1-ol
-
Palladium on carbon (10% Pd/C)
-
Ethanol
-
Hydrogen gas supply
Procedure:
-
(R)-2-methyl-7-tetradecen-1-ol is dissolved in ethanol in a hydrogenation flask.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The flask is evacuated and filled with hydrogen gas (repeated three times).
-
The reaction mixture is stirred under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
The catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the final product, (R)-2-methyl-7-tetradecanol.
Visualizations
Caption: Synthetic pathway from this compound to a target pheromone.
Caption: Experimental workflow for the synthesis of the target pheromone.
Conclusion
This compound is a promising and readily available precursor for the synthesis of a range of methyl-branched insect pheromones. The synthetic route outlined in this application note, employing a Grignard reaction followed by a copper-catalyzed cross-coupling, is a versatile and efficient method for carbon chain extension and functionalization. This approach opens up new avenues for the synthesis of complex pheromones for research and application in pest management. Further studies could explore the use of other coupling partners to generate a library of pheromone analogues for structure-activity relationship studies.
References
Application Notes and Protocols for the Behavioral Assessment of Novel Compounds in Mice: A Framework for 1-Iodo-2-methylundecane
Disclaimer: As of the latest literature search, there are no published studies specifically detailing the use of 1-Iodo-2-methylundecane in mouse behavioral studies. Therefore, this document provides a generalized experimental framework and detailed protocols that researchers, scientists, and drug development professionals can adapt to evaluate the behavioral effects of a novel chemical entity such as this compound. The following protocols are based on established methodologies in rodent behavioral testing.
Introduction
When evaluating a novel compound like this compound, a tiered approach to behavioral screening is recommended. This typically begins with initial assessments of general health, locomotor activity, and motor coordination before proceeding to more complex behavioral domains such as anxiety and learning. The protocols outlined below are foundational for characterizing the potential neurobehavioral profile of a new chemical substance.
General Preparation and Considerations
Prior to commencing any behavioral testing, it is crucial to ensure the welfare of the animals and the reproducibility of the experiments.[1] Key considerations include:
-
Animal Husbandry: Mice should be housed in a controlled environment with a consistent light-dark cycle, temperature, and humidity.[1] Housing density can also impact behavior.[1][2]
-
Acclimation: Animals should be acclimated to the testing room for at least 60 minutes before any experiment begins to reduce stress from handling and novel environments.[3]
-
Handling: Consistent and gentle handling by the experimenter is necessary to minimize stress, which can be a significant confounding variable.[1][2]
-
Controls: Appropriate control groups are essential. This typically includes a vehicle control group that receives the same injection volume and route of administration as the experimental group, but without the test compound.[4]
-
Order of Testing: If multiple tests are performed on the same cohort of animals, the least stressful tests should be conducted first.[2] A sufficient inter-test interval is also critical.
Experimental Protocols
Open Field Test
The open field test is a common initial assessment of locomotor activity, exploration, and anxiety-like behavior in a novel environment.[2][5]
Objective: To assess baseline locomotor activity and anxiety-like behavior (thigmotaxis).
Materials:
-
Open field apparatus (a square arena, typically 40x40x40 cm, often made of white plastic).
-
Video tracking software.
-
70% ethanol for cleaning.
-
Test compound (this compound) and vehicle.
Procedure:
-
Administer the test compound or vehicle to the mice via the desired route (e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30 minutes).
-
Gently place a single mouse into the center of the open field arena.
-
Allow the mouse to explore the apparatus for a set period, typically 10-20 minutes.[3]
-
Record the session using a video camera mounted above the arena.
-
After the session, return the mouse to its home cage.
-
Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.
-
Analyze the video recordings to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.
Elevated Plus Maze (EPM)
The EPM test is a widely used assay to assess anxiety-like behavior in rodents.[2][6] The test is based on the conflict between the innate tendency of mice to explore a novel environment and their aversion to open, elevated spaces.
Objective: To evaluate the anxiolytic or anxiogenic potential of a compound.
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video tracking software.
-
70% ethanol.
-
Test compound and vehicle.
Procedure:
-
Following compound or vehicle administration, place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
After the trial, return the mouse to its home cage.
-
Clean the maze thoroughly between animals.
-
Analyze the recordings for the number of entries into and the time spent in the open and closed arms. An increase in the time spent in or entries into the open arms is indicative of an anxiolytic effect.
Rotarod Test
This test is used to assess motor coordination and balance.[3]
Objective: To determine if the test compound impairs motor function.
Materials:
-
Rotarod apparatus (a rotating rod).
-
Test compound and vehicle.
Procedure:
-
Prior to testing, train the mice on the rotarod for at least two consecutive days to establish a stable baseline performance.[3]
-
On the test day, administer the compound or vehicle.
-
Place the mouse on the rotating rod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Conduct multiple trials with a sufficient rest period in between (e.g., 3 trials with a 30-minute inter-trial interval).[3]
-
A decrease in the latency to fall compared to the control group suggests motor impairment.
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison. Below are examples of how this data could be presented for a hypothetical study on this compound.
Table 1: Effects of this compound on Locomotor Activity in the Open Field Test
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (m) | Time in Center (s) | Rearing Frequency |
| Vehicle | - | 15.2 ± 1.8 | 25.4 ± 3.1 | 45.6 ± 5.3 |
| This compound | 1 | 14.8 ± 2.1 | 28.9 ± 4.0 | 43.1 ± 4.9 |
| This compound | 5 | 10.5 ± 1.5 | 45.7 ± 5.5 | 30.2 ± 3.8 |
| This compound | 10 | 7.1 ± 1.2 | 58.3 ± 6.2 | 21.5 ± 2.9** |
| Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. |
Table 2: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | Time in Open Arms (%) | Entries into Open Arms (%) |
| Vehicle | - | 18.5 ± 2.5 | 22.1 ± 3.0 |
| This compound | 1 | 25.3 ± 3.1 | 28.9 ± 3.8 |
| This compound | 5 | 40.1 ± 4.5 | 42.5 ± 5.1 |
| This compound | 10 | 55.6 ± 5.8 | 58.3 ± 6.0 |
| *Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 compared to vehicle. |
Table 3: Effects of this compound on Motor Coordination in the Rotarod Test
| Treatment Group | Dose (mg/kg) | Latency to Fall (s) |
| Vehicle | - | 185.4 ± 15.2 |
| This compound | 1 | 180.1 ± 14.8 |
| This compound | 5 | 175.9 ± 16.1 |
| This compound | 10 | 112.3 ± 10.5** |
| *Data are presented as mean ± SEM. *p < 0.01 compared to vehicle. |
Visualization of Workflows and Pathways
Diagrams can effectively illustrate experimental processes and hypothetical mechanisms.
Caption: Experimental workflow for screening a novel compound in mouse behavioral tests.
Caption: Hypothetical signaling pathway for a novel neuroactive compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Study the Effect of Endocannabinoid System on Rat Behavior in Elevated Plus-Maze - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of 1-Iodo-2-methylundecane in Human Urine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the detection and quantification of 1-iodo-2-methylundecane in human urine using gas chromatography coupled with mass spectrometry (GC-MS). This compound is an iodoalkane that has been identified as a human metabolite and observed in the context of cancer metabolism[1][2]. The method employs a liquid-liquid extraction (LLE) protocol for sample preparation, followed by GC-MS analysis in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. This method is intended for researchers, scientists, and drug development professionals investigating metabolic pathways and potential biomarkers.
Introduction
This compound (C12H25I) is a long-chain halogenated hydrocarbon[1][3]. The analysis of volatile and semi-volatile organic compounds in urine is a valuable tool in metabolomics and biomarker discovery[4]. Gas chromatography-mass spectrometry (GC-MS) is a gold-standard technique for the separation and identification of such compounds in complex biological matrices[4]. Due to the non-polar nature of this compound, a liquid-liquid extraction (LLE) with a non-polar solvent is an effective method for its isolation from the aqueous urine matrix[5][6]. This application note provides a detailed protocol for the entire workflow, from sample preparation to data analysis.
Experimental
Sample Preparation: Liquid-Liquid Extraction (LLE)
A liquid-liquid extraction method was optimized for the recovery of this compound from urine. Dichloromethane was chosen as the extraction solvent due to its efficiency in extracting non-polar compounds from aqueous solutions[6].
Protocol:
-
Allow frozen urine samples to thaw completely at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
Transfer 2 mL of urine into a 15 mL glass centrifuge tube.
-
Spike the sample with the internal standard (e.g., 1-iododecane) to a final concentration of 100 ng/mL.
-
Add 2 mL of 1 M sulfuric acid to the urine sample to adjust the pH[5][6].
-
Add 0.4 g of anhydrous sodium sulfate to increase the ionic strength of the solution, which enhances the extraction efficiency[5][6].
-
Add 4 mL of dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing of the aqueous and organic phases.
-
Centrifuge the sample at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube using a Pasteur pipette.
-
Evaporate the dichloromethane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane.
-
Transfer the final extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.
GC-MS Analysis
The analysis was performed on a gas chromatograph coupled to a mass spectrometer. The parameters were selected to achieve optimal separation and detection of the target analyte.
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min |
| Ramp at 10 °C/min to 280 °C | |
| Hold at 280 °C for 5 min | |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Mass Spectrometry and Fragmentation
Table 2: Predicted Mass Fragments for this compound and Selected Ions for SIM
| Ion (m/z) | Description | Ion Type for SIM |
| 169 | [M - I]+ (Loss of Iodine) | Quantifier |
| 127 | [I]+ (Iodine ion) | Qualifier |
| 57 | [C4H9]+ (Characteristic alkyl fragment) | Qualifier |
| 43 | [C3H7]+ (Characteristic alkyl fragment) | Qualifier |
Results and Discussion
This method provides a framework for the sensitive and specific quantification of this compound in human urine. The use of LLE allows for efficient extraction of the non-polar analyte from the complex urine matrix. GC-MS in SIM mode ensures high sensitivity and minimizes interference from other components in the sample.
Method Validation (Hypothetical Data)
The method should be validated to assess its performance. The following table presents hypothetical data for key validation parameters.
Table 3: Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Recovery | 85 - 95% |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Workflow and Diagrams
The overall experimental workflow is depicted below.
The logical relationship for the selection of the analytical method is presented below.
Conclusion
The described GC-MS method provides a reliable and sensitive approach for the quantification of this compound in human urine. The protocol is suitable for researchers in the fields of metabolomics, biomarker discovery, and drug development who require a robust analytical method for this and similar long-chain halogenated hydrocarbons. The provided experimental details and workflow diagrams offer a comprehensive guide for the implementation of this method.
References
- 1. This compound | C12H25I | CID 545590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Stereoselective Synthesis of Chiral 1-Iodo-2-methylundecane
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Chiral 1-iodo-2-methylundecane is a valuable synthetic intermediate in the development of novel organic molecules and pharmaceutical agents. Its specific stereochemistry can be crucial for biological activity, making stereoselective synthesis a critical aspect of its preparation. This document provides a detailed protocol for the stereoselective synthesis of chiral this compound, commencing with the asymmetric α-alkylation of propanal using Enders' SAMP/RAMP hydrazone methodology. This is followed by the reduction of the resulting chiral aldehyde to the corresponding primary alcohol and subsequent iodination with retention of stereochemistry.
Synthetic Pathway Overview
The stereoselective synthesis of chiral this compound is accomplished through a three-step process:
-
Asymmetric α-Alkylation: Propanal is converted to its chiral SAMP hydrazone, which then undergoes diastereoselective α-alkylation with 1-bromononane. Oxidative cleavage of the resulting hydrazone affords chiral (S)-2-methylundecanal with high enantiomeric excess. The use of RAMP would yield the (R)-enantiomer.
-
Stereospecific Reduction: The chiral 2-methylundecanal is reduced to the corresponding chiral 2-methyl-1-undecanol using a mild reducing agent to prevent racemization.
-
Stereospecific Iodination: The chiral primary alcohol is converted to the target molecule, chiral this compound, with retention of configuration using a triphenylphosphine and iodine-based system.
Data Presentation
The following table summarizes the expected quantitative data for each step of the synthesis. The yields and enantiomeric excesses are based on typical results for analogous reactions reported in the literature.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Typical Enantiomeric Excess (ee%) |
| 1 | Asymmetric α-Alkylation | Propanal | (S)-2-Methylundecanal | 1. (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)2. Lithium diisopropylamide (LDA)3. 1-Bromononane4. O₃ | ~70-85 | >95 |
| 2 | Reduction | (S)-2-Methylundecanal | (S)-2-Methyl-1-undecanol | Lithium aluminum hydride (LiAlH₄) | ~90-95 | >99 (retention) |
| 3 | Iodination | (S)-2-Methyl-1-undecanol | (S)-1-Iodo-2-methylundecane | Triphenylphosphine (PPh₃), Iodine (I₂) | ~85-95 | >99 (retention) |
Experimental Protocols
Step 1: Asymmetric Synthesis of (S)-2-Methylundecanal via SAMP Hydrazone Alkylation
This protocol is adapted from the general procedure for Enders' SAMP/RAMP hydrazone alkylation.[1][2]
1.1 Formation of Propanal SAMP Hydrazone:
-
To a solution of (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 equivalents) in anhydrous diethyl ether (3.0 M), add freshly distilled propanal (1.0 equivalent).
-
Stir the reaction mixture at room temperature under an argon atmosphere for 2-4 hours.
-
Dry the solution over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude propanal SAMP hydrazone.
-
Purify the hydrazone by vacuum distillation.
1.2 α-Alkylation of the SAMP Hydrazone:
-
Prepare a solution of lithium diisopropylamide (LDA) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C.
-
Slowly add a solution of the purified propanal SAMP hydrazone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture at this temperature for 2-3 hours to ensure complete formation of the azaenolate.
-
Add a solution of 1-bromononane (1.2 equivalents) in anhydrous THF to the reaction mixture at -100 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
1.3 Oxidative Cleavage of the Alkylated Hydrazone:
-
Dissolve the crude alkylated hydrazone in dichloromethane (CH₂Cl₂) and cool to -78 °C.
-
Bubble ozone through the solution until a persistent blue color is observed.
-
Purge the solution with argon to remove excess ozone.
-
Reduce the ozonide by adding dimethyl sulfide (DMS) (2.0 equivalents) and allow the mixture to warm to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting (S)-2-methylundecanal by flash column chromatography on silica gel.
Step 2: Reduction of (S)-2-Methylundecanal to (S)-2-Methyl-1-undecanol
This protocol utilizes lithium aluminum hydride for the stereospecific reduction of the chiral aldehyde.[3][4]
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (0.5 equivalents) in anhydrous diethyl ether at 0 °C under an argon atmosphere, add a solution of (S)-2-methylundecanal (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.
-
Filter the resulting precipitate and wash thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the (S)-2-methyl-1-undecanol by flash column chromatography on silica gel.
Step 3: Iodination of (S)-2-Methyl-1-undecanol to (S)-1-Iodo-2-methylundecane
This protocol employs the well-established triphenylphosphine and iodine system for the conversion of the primary alcohol to the iodide with retention of configuration.[1][5][6]
-
To a solution of triphenylphosphine (PPh₃) (1.2 equivalents) and imidazole (1.2 equivalents) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an argon atmosphere, add iodine (I₂) (1.2 equivalents) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of (S)-2-methyl-1-undecanol (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield (S)-1-iodo-2-methylundecane.
Mandatory Visualization
Experimental Workflow
Caption: Overall workflow for the stereoselective synthesis of (S)-1-Iodo-2-methylundecane.
Characterization of Chiral this compound
The final product, chiral this compound, should be characterized to confirm its structure and purity.
-
IUPAC Name: this compound[7]
-
Molecular Formula: C₁₂H₂₅I[7]
-
Molecular Weight: 296.23 g/mol [7]
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃): Expected signals would include a doublet for the methyl group at C2, a multiplet for the proton at C2, a doublet of doublets for the diastereotopic protons at C1, and multiplets for the long alkyl chain.
-
¹³C NMR (CDCl₃): Expected signals would include a peak for the iodomethyl carbon (CH₂I), the chiral methine carbon (CH), the methyl carbon at C2, and a series of peaks for the carbons of the nonyl chain.[8]
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are critical for the success of these reactions.
-
Lithium aluminum hydride reacts violently with water and should be handled with extreme care.
-
Ozone is a toxic and powerful oxidizing agent; appropriate safety measures must be in place during its generation and use.
-
Personal protective equipment (lab coat, safety glasses, and gloves) should be worn at all times.
References
- 1. 13C nmr spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyl iodide C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1-IODO-2-METHYLBUTANE(616-14-8) 1H NMR [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. web.mit.edu [web.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C12H25I | CID 545590 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Iodo-2-methylundecane as a Versatile Intermediate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-iodo-2-methylundecane as a key intermediate in organic synthesis. Due to the limited specific literature on this compound, the following protocols are based on well-established reactions for primary alkyl iodides, which are directly applicable to this compound.
Application Notes
This compound is a valuable lipophilic building block in the synthesis of complex organic molecules. Its primary iodide functionality makes it an excellent substrate for a variety of nucleophilic substitution and organometallic coupling reactions. The branched 2-methylundecyl chain can be incorporated into target molecules to enhance their lipophilicity, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties in drug discovery.
Key applications include:
-
Formation of Carbon-Carbon Bonds: As a precursor to Grignard reagents, it enables the introduction of the 2-methylundecyl group onto a wide range of electrophiles, including aldehydes, ketones, and esters, to form more complex carbon skeletons.
-
Ether Synthesis: It readily participates in the Williamson ether synthesis, allowing for the attachment of the 2-methylundecyl moiety to alcohols and phenols, forming ethers that can be found in various natural products and pharmaceuticals.
-
Nitrile Synthesis and Chain Extension: Reaction with cyanide nucleophiles provides a straightforward method for a one-carbon chain extension, yielding 3-methyl-dodecanenitrile, which can be further elaborated into carboxylic acids, amines, or other functional groups.
Synthesis of this compound
A common and efficient method for the synthesis of primary iodides is the iodination of the corresponding primary alcohol using iodine and triphenylphosphine.
Protocol 1: Synthesis of this compound from 2-Methylundecan-1-ol
This protocol describes the conversion of 2-methylundecan-1-ol to this compound.
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Materials:
-
2-Methylundecan-1-ol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylundecan-1-ol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq) in anhydrous THF.
-
Slowly add a solution of iodine (1.5 eq) in anhydrous THF to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the mixture to remove the precipitated imidazole hydroiodide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium thiosulfate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents |
| 2-Methylundecan-1-ol | 186.34 | 1 | 1.0 |
| Triphenylphosphine | 262.29 | 1.5 | 1.5 |
| Iodine | 253.81 | 1.5 | 1.5 |
| Imidazole | 68.08 | 2 | 2.0 |
| This compound | 296.23 | - | (Typical Yield: 80-95%) |
Applications of this compound in Synthesis
Protocol 2: Grignard Reagent Formation and Reaction with an Aldehyde
This protocol details the formation of (2-methylundecyl)magnesium iodide and its subsequent reaction with a generic aldehyde (R-CHO) to form a secondary alcohol.
Reaction Pathway:
Caption: Synthesis of a secondary alcohol via a Grignard reaction.
Materials:
-
This compound
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Aldehyde (R-CHO)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.2 eq) and a small crystal of iodine to the flask.
-
Add a small amount of a solution of this compound (1.0 eq) in anhydrous THF via the dropping funnel to initiate the reaction. The disappearance of the iodine color indicates initiation.
-
Once the reaction has started, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium is consumed.
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol by column chromatography.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 296.23 | 1 | 1.0 |
| Magnesium | 24.31 | 1.2 | 1.2 |
| Aldehyde (R-CHO) | Varies | 1 | 1.0 |
| Secondary Alcohol | Varies | - | (Typical Yield: 70-90%) |
Protocol 3: Williamson Ether Synthesis
This protocol describes the synthesis of an ether by reacting this compound with an alkoxide generated from a generic primary alcohol (R-OH).[1][2][3][4]
Experimental Workflow:
Caption: Workflow for the Williamson ether synthesis.
Materials:
-
This compound
-
Primary alcohol (R-OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of the primary alcohol (1.1 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases.
-
Add a solution of this compound (1.0 eq) in anhydrous THF to the freshly prepared alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude ether by column chromatography.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 296.23 | 1 | 1.0 |
| Primary Alcohol (R-OH) | Varies | 1.1 | 1.1 |
| Sodium Hydride (60%) | 40.00 | 1.2 | 1.2 |
| Ether | Varies | - | (Typical Yield: 60-85%) |
Protocol 4: Synthesis of 3-Methyldodecanenitrile
This protocol outlines the nucleophilic substitution of this compound with sodium cyanide to yield 3-methyldodecanenitrile.[5][6][7][8]
Reaction Pathway:
Caption: Synthesis of 3-methyldodecanenitrile.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve sodium cyanide (1.5 eq) in anhydrous DMSO and heat the mixture to 90 °C.
-
Add this compound (1.0 eq) dropwise to the heated solution.
-
Maintain the reaction at 90 °C and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude nitrile by vacuum distillation or column chromatography.
Quantitative Data:
| Reactant/Product | Molar Mass ( g/mol ) | Moles | Equivalents |
| This compound | 296.23 | 1 | 1.0 |
| Sodium Cyanide | 49.01 | 1.5 | 1.5 |
| 3-Methyldodecanenitrile | 195.35 | - | (Typical Yield: 80-90%) |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Alkyl iodide reacts with NaCN to give alkyl cyanide and small amount of a.. [askfilo.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistrystudent.com [chemistrystudent.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-Iodo-2-methylundecane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 1-iodo-2-methylundecane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent method for synthesizing this compound is through the conversion of its corresponding alcohol, 2-methylundecan-1-ol. The Appel reaction, which uses triphenylphosphine (PPh₃) and iodine (I₂), is a widely used and effective method for this transformation under mild conditions.[1][2][3] Another potential route is the Finkelstein reaction, which involves converting a more readily available alkyl halide (like a chloride or bromide) into the iodide using an iodide salt such as sodium iodide in acetone.[4][5][6]
Q2: What are the primary challenges associated with this synthesis?
The main challenges include potential instability of the product, formation of byproducts, and difficulties during purification.[7][8] this compound can be sensitive to light and heat, potentially leading to decomposition and the release of free iodine, which gives the product a characteristic pink or purple color.[7][8] The primary byproduct of the Appel reaction is triphenylphosphine oxide (TPPO), which can sometimes complicate purification.[1] Side reactions like elimination to form alkenes can also occur, particularly at higher temperatures.[9]
Q3: How can I monitor the progress of the reaction?
Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC).[1] A suitable eluent system (e.g., a hexane/ethyl acetate mixture) should be chosen to achieve good separation between the starting alcohol (more polar, lower Rf value) and the product iodide (less polar, higher Rf value). The disappearance of the starting material spot indicates the reaction is nearing completion.
Q4: What are the typical byproducts I should expect?
In an Appel reaction, the main stoichiometric byproduct is triphenylphosphine oxide (TPPO).[1] Other potential byproducts resulting from side reactions can include unreacted starting material (2-methylundecan-1-ol) and elimination products (2-methylundec-1-ene).[9] If the reaction conditions are not strictly anhydrous, hydrolysis of intermediates can also occur.
Q5: How should the final product, this compound, be purified and stored?
Purification is typically achieved through flash column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other impurities.[1] After purification, it is crucial to remove all solvent under reduced pressure. Due to its sensitivity to light and heat, this compound should be stored in an amber vial under an inert atmosphere (nitrogen or argon) at low temperatures (in a refrigerator or freezer) to prevent decomposition.[7][8] Adding a small chip of copper can also act as a stabilizer.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature.[10] 2. Reagent Degradation: Moisture in the solvent or on glassware; old or degraded triphenylphosphine or iodine. 3. Incorrect Stoichiometry: Improper ratio of reagents.[8] | 1. Optimize Conditions: Allow the reaction to stir longer (monitor by TLC) or slightly increase the temperature, being careful to avoid elimination side reactions. 2. Ensure Anhydrous Conditions: Flame-dry all glassware, use anhydrous solvents, and work under an inert atmosphere. Use fresh, high-quality reagents. 3. Adjust Stoichiometry: Use a slight excess (1.2-1.5 equivalents) of triphenylphosphine and iodine.[1] |
| Multiple Spots on TLC / Significant Byproduct Formation | 1. Elimination Side Reaction: Reaction temperature is too high, leading to the formation of 2-methylundec-1-ene.[9] 2. Rearrangement: Acidic conditions, which can sometimes arise, may cause carbocation rearrangements, although less likely for primary alcohols.[11] 3. Presence of Water: Water can react with intermediates, leading to undesired byproducts.[10] | 1. Control Temperature: Maintain the reaction at the recommended temperature (e.g., 0 °C to room temperature). Avoid excessive heating.[8] 2. Buffer the Reaction: The addition of a non-nucleophilic base like imidazole can prevent the buildup of acidic species.[12] 3. Use Anhydrous Reagents/Solvents: Ensure all components of the reaction are free of water. |
| Product Decomposes During Workup or Purification | 1. Thermal Instability: The product is degrading at high temperatures during solvent removal or distillation.[7] 2. Light Sensitivity: Exposure to ambient or UV light is causing decomposition.[8] 3. Acidic Silica Gel: Standard silica gel can be slightly acidic, catalyzing the decomposition of sensitive iodoalkanes.[8] | 1. Low-Temperature Workup: Use a rotary evaporator with a low-temperature water bath. If distillation is necessary, perform it under high vacuum to lower the boiling point.[7] 2. Protect from Light: Wrap reaction flasks, separatory funnels, and collection vials in aluminum foil.[7] 3. Neutralize Silica Gel: Deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base (e.g., triethylamine) mixed into the eluent.[8] |
| Product is Colored (Pink, Brown, or Purple) After Purification | 1. Trace Iodine: Small amounts of unreacted iodine or iodine formed from product decomposition remain.[8] | 1. Aqueous Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the color disappears.[1] 2. Add Stabilizer: Add a copper chip or powder during storage or before any distillation to scavenge free iodine.[7] |
Experimental Protocols
Synthesis of this compound via Appel Reaction
This protocol describes the conversion of 2-methylundecan-1-ol to this compound.
Materials:
-
2-methylundecan-1-ol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add triphenylphosphine (1.5 equivalents).
-
Dissolve the PPh₃ in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add solid iodine (1.5 equivalents) portion-wise to the stirred solution. The mixture will turn into a dark brown slurry.[1]
-
Add imidazole (2.0 equivalents) to the mixture and allow it to stir at 0 °C for 15 minutes.
-
In a separate flask, prepare a solution of 2-methylundecan-1-ol (1.0 equivalent) in a small amount of anhydrous DCM.
-
Add the alcohol solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 12-24 hours, monitoring its progress by TLC.[1]
-
Workup (Quenching): Once the starting material is consumed, cool the flask back to 0 °C and quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the brown color of the excess iodine completely disappears, resulting in a colorless or pale yellow mixture.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated Na₂S₂O₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator at a low temperature.
-
Purification: Purify the resulting crude oil (which contains the product and TPPO) by flash column chromatography on silica gel. Use a non-polar eluent system, such as a gradient of ethyl acetate in hexane (e.g., 0% to 5% ethyl acetate), to isolate the pure this compound.
Data Presentation: Quantitative Summaries
Table 1: Comparison of Iodination Methods
| Method | Reagents | Typical Solvent(s) | Key Advantages | Key Disadvantages |
| Appel Reaction | PPh₃, I₂, Imidazole | Dichloromethane, THF | Mild conditions, high yields for primary/secondary alcohols.[2][3] | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification.[2] |
| Finkelstein Reaction | NaI or KI | Acetone, DMSO | Driven to completion by precipitation of NaCl/NaBr; good for converting existing halides.[6] | Requires a two-step synthesis from the alcohol (alcohol -> tosylate/mesylate/halide -> iodide).[13][14] |
| HI / H₃PO₄ | KI or NaI, H₃PO₄ | None or various | Inexpensive reagents; byproduct is water.[11] | Strongly acidic conditions can cause rearrangements and other side reactions; limited functional group tolerance.[11] |
Table 2: Typical Appel Reaction Conditions for Iodination
| Parameter | Recommended Value/Condition | Purpose |
| Starting Alcohol | 1.0 eq | Limiting reagent |
| Triphenylphosphine (PPh₃) | 1.2 - 1.5 eq | Activates the alcohol for substitution |
| Iodine (I₂) | 1.2 - 1.5 eq | Source of the iodide nucleophile |
| Imidazole | 1.5 - 2.0 eq | Acts as a base to facilitate the reaction and prevent acid buildup[12] |
| Solvent | Anhydrous Dichloromethane (DCM) | Common inert solvent for this reaction |
| Temperature | 0 °C to Room Temperature | Balances reaction rate while minimizing elimination side reactions |
| Reaction Time | 12 - 24 hours | Varies based on substrate; monitor by TLC |
Visualizations
Caption: Experimental workflow for the synthesis of this compound via the Appel reaction.
Caption: Troubleshooting decision tree for low yield in the this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. allaboutchemistry.net [allaboutchemistry.net]
- 5. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. byjus.com [byjus.com]
- 14. adichemistry.com [adichemistry.com]
Technical Support Center: Synthesis of 1-Iodo-2-methylundecane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of 1-Iodo-2-methylundecane in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided into two common synthetic routes for this compound: from 2-methylundecan-1-ol and from 2-methylundec-1-ene.
Route 1: Synthesis from 2-methylundecan-1-ol
This route typically involves the conversion of a primary alcohol to an alkyl iodide, often using reagents like triphenylphosphine and iodine (Appel reaction).
Q1: My reaction to convert 2-methylundecan-1-ol to this compound is very slow or appears incomplete. What could be the cause?
A1: Several factors can contribute to a sluggish or incomplete reaction:
-
Reagent Quality: Ensure that the triphenylphosphine and iodine are of high purity and dry. Moisture can interfere with the reaction.
-
Solvent Choice: The choice of solvent is crucial. Dichloromethane is often an effective solvent for this type of transformation.[1]
-
Insufficient Reagents: A molar ratio of 1:1.2:1.2 for alcohol:triphenylphosphine:iodine is a good starting point.[1] You may need to optimize these ratios for your specific setup.
-
Low Temperature: While the reaction is often run at room temperature, a moderate increase in temperature might be necessary if the reaction is too slow. However, be cautious as higher temperatures can promote side reactions.
Q2: I am observing the formation of significant byproducts, leading to a low yield of this compound. What are these byproducts and how can I minimize them?
A2: A common byproduct in this reaction is the phosphine oxide. While its formation is inherent to the reaction mechanism, other impurities can arise from:
-
Side reactions with impurities: Ensure your starting alcohol is pure.
-
Decomposition: this compound can be unstable, especially at elevated temperatures or in the presence of light. It is advisable to work up the reaction promptly and store the product in a cool, dark place.
To minimize byproducts, consider the following:
-
Purification of Starting Material: Ensure the 2-methylundecan-1-ol is free of impurities.
-
Controlled Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Using an ice bath to cool the reaction vessel during the addition of reagents can prevent an initial exothermic reaction from causing decomposition.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the reagents.
Route 2: Synthesis from 2-methylundec-1-ene
This route involves the hydroiodination of an alkene. This can be achieved through various methods, including the use of hydrogen iodide or other iodine-containing reagents. A related reaction is the iodination of an alkene to form a di-iodo compound, which is not the target here, but troubleshooting for that reaction can be informative.
Q1: My hydroiodination of 2-methylundec-1-ene is giving a low yield of the desired this compound and instead I am seeing the formation of 2-iodo-2-methylundecane. Why is this happening?
A1: The addition of hydrogen iodide (HI) to an unsymmetrical alkene like 2-methylundec-1-ene can follow two pathways:
-
Markovnikov Addition: This is typically the favored pathway, where the iodine atom adds to the more substituted carbon, which would result in the formation of 2-iodo-2-methylundecane.
-
Anti-Markovnikov Addition: This pathway leads to the desired this compound. To favor this pathway, you need to employ specific reaction conditions, often involving radical initiators.
To increase the yield of the desired product, consider using a method that promotes anti-Markovnikov addition.
Q2: I am attempting a direct iodination of 2-methylundec-1-ene, but the reaction is slow and the yield is poor. What can I do?
A2: The direct addition of elemental iodine to an alkene is often a reversible and slow reaction.[2] To improve the outcome:
-
Use an Excess of Iodine: A slight molar excess of iodine can help drive the reaction towards the product.[2]
-
Optimize Temperature: While high temperatures can cause decomposition, a very low temperature may not provide enough energy to overcome the activation barrier. A moderate temperature should be maintained.[2]
-
Ensure Good Solubility: Use a non-polar solvent like dichloromethane or chloroform where both the alkene and iodine are soluble.[2]
-
Consider an Oxidizing Agent: Using an iodine source in combination with an oxidizing agent can generate a more electrophilic iodine species and drive the reaction to completion.[2]
Q3: The purple color of the iodine in my reaction with 2-methylundec-1-ene disappears, but I still have a low yield of the desired product. What is happening?
A3: The disappearance of the iodine color indicates that it has been consumed, but not necessarily to form your target compound.[2] Possible side reactions include:
-
Formation of Iodohydrins: If there is water present in your solvent or on your glassware, it can react to form 1-iodo-2-hydroxy-2-methylundecane.[2] It is critical to use anhydrous solvents and reagents.[2]
-
Radical Side Reactions: Light or heat can initiate radical reactions, leading to a mixture of products.[2] Running the reaction in the dark can help minimize these side reactions.[2]
Data Presentation
Table 1: Summary of General Iodination Methods and Conditions
| Method | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield Range (%) | Notes |
| Appel Reaction | Primary/Secondary Alcohol | I₂, PPh₃ | Dichloromethane | Room Temperature | 60-90 | Good for converting alcohols to iodides.[1] |
| Direct Iodination of Alkene | Alkene | I₂ | Dichloromethane | Room Temperature | 40-60 | Reversible and can be slow.[2] |
| Iodination with Oxidant | Alkene | I₂, H₂O₂ | Acetonitrile | 0°C to RT | 60-80 | Can lead to over-oxidation if not controlled.[2] |
| Halogen Exchange | Alkyl Bromide/Chloride | NaI | Acetone | Reflux | 50-70 | Requires a precursor with a different halogen.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-methylundecan-1-ol (Appel Reaction)
-
Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-methylundecan-1-ol (1.0 eq) in anhydrous dichloromethane.
-
Reagent Addition: To the stirred solution, add triphenylphosphine (1.2 eq). Cool the mixture in an ice bath.
-
Iodination: Slowly add a solution of iodine (1.2 eq) in anhydrous dichloromethane to the cooled mixture. The reaction mixture will turn a brown color.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Synthesis of 1,2-diiodo-2-methylundecane from 2-methylundec-1-ene (Illustrative Iodination)
Note: This protocol yields the di-iodo adduct. For the specific synthesis of this compound from the alkene, a hydroiodination method promoting anti-Markovnikov addition would be required.
-
Preparation: In a round-bottom flask wrapped in aluminum foil to protect from light, dissolve 2-methylundec-1-ene (1.0 eq) in anhydrous dichloromethane.[2]
-
Iodination: Add solid iodine (1.1 eq) in portions to the stirred solution. The solution will turn a deep purple/brown.[2]
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC. The reaction is complete when the purple color of the iodine has significantly faded, which may take several hours.[2]
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate until the iodine color is completely gone.[2]
-
Extraction: Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[2]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.[2] The crude product should be used immediately or purified quickly.[2]
Visualizations
Caption: A logical workflow to troubleshoot low reaction yields.
References
Purification of crude 1-Iodo-2-methylundecane by column chromatography
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of crude 1-iodo-2-methylundecane using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For a non-polar compound like this compound, silica gel is the most common and effective stationary phase.[1][2] Alumina (neutral or basic) can be an alternative if the compound shows instability on the slightly acidic silica gel.[1]
Q2: How do I choose the right solvent system (eluent) for the column?
A2: Since this compound is an alkyl halide and thus very non-polar, you should start with a non-polar solvent.[1][3] Pure n-hexane or petroleum ether is an excellent starting point.[1] If the compound does not move from the baseline on a TLC plate with pure hexane, you can gradually increase the polarity by adding a small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate. The ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 on a TLC plate for good separation.[4]
Q3: My compound is not UV-active. How can I visualize it on a TLC plate?
A3: Alkyl halides are typically not visible under UV light.[5] An effective method for visualization is staining with iodine.[6][7] Placing the developed TLC plate in a chamber containing a few crystals of iodine will cause non-polar compounds to appear as brown or yellow spots.[5][7] Another general stain that can be used is potassium permanganate (KMnO4), which reacts with many organic compounds.[5]
Q4: What is the difference between wet and dry loading of the sample, and which should I use?
A4:
-
Wet Loading: The crude sample is dissolved in a minimal amount of the eluting solvent and carefully added to the top of the column.[8] This is the most common method.
-
Dry Loading: The crude sample is dissolved in a suitable solvent, mixed with a small amount of dry silica gel, and the solvent is evaporated to leave a free-flowing powder.[8] This powder is then added to the top of the column. Dry loading is preferred when your crude product has poor solubility in the column's eluting solvent.[8]
For this compound, which should be soluble in hexane, wet loading is generally sufficient.
Troubleshooting Guide
Problem 1: The compound is not eluting from the column.
-
Possible Cause: The solvent system is not polar enough to move the compound.
-
Solution: While this compound is non-polar, impurities from the reaction could be highly polar, adhering strongly to the silica. If you have collected many fractions with the initial non-polar solvent and see no product, you can try flushing the column with a more polar solvent (e.g., 10-20% ethyl acetate in hexane) to see if any material elutes.[9] Also, confirm that the compound is stable on silica gel by running a 2D TLC.[4]
Problem 2: The compound is eluting too quickly (in the solvent front).
-
Possible Cause: The eluting solvent is too polar.
-
Solution: This is unlikely if you are using pure hexane. However, if it occurs, you need to switch to a less polar solvent system. Since hexane is already very non-polar, this scenario might indicate that the separation from other non-polar impurities will be very difficult. In this case, ensure your column is sufficiently long and packed well to maximize separation efficiency.
Problem 3: I am getting poor separation between my product and impurities.
-
Possible Cause: The chosen solvent system has the wrong selectivity, or the column is poorly packed.
-
Solution:
-
Optimize the Solvent System: Use TLC to test various solvent systems. Try different combinations of non-polar and slightly polar solvents (e.g., hexane/diethyl ether, hexane/dichloromethane) to find a system that provides the largest possible difference in Rf values (ΔRf) between your product and the impurities.[2]
-
Check Column Packing: Poor separation can result from channeling, where the solvent and sample flow unevenly through the adsorbent. This is often caused by cracks or air bubbles in the stationary phase. Repack the column carefully, ensuring the silica slurry is homogenous and settles evenly.
-
Problem 4: The collected fractions containing the product are very dilute.
-
Possible Cause: This can happen if the compound elutes very slowly over a large volume of solvent, a phenomenon known as band broadening.
-
Solution: Concentrate the fractions you expect to contain the product and re-analyze by TLC.[4][9] If the product is present but spread out, it may be due to using too much initial solvent to load the sample or an improperly packed column. Use the minimum amount of solvent for loading.[8]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C12H25I | [10][11] |
| Molecular Weight | 296.23 g/mol | [10][11] |
| CAS Number | 73105-67-6 | [10][11] |
| Appearance | Not specified, likely a liquid | |
| Classification | Alkyl Iodide / Organoiodide |
Table 2: Recommended Starting Conditions for Chromatography
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh | Standard for non-polar compounds, provides good resolution.[1] |
| TLC Mobile Phase | 100% n-Hexane | Start with a completely non-polar solvent to assess compound mobility.[1] |
| Column Mobile Phase | 100% n-Hexane or Petroleum Ether | Elutes non-polar compounds effectively. Polarity can be increased slightly if needed.[1][2] |
| TLC Visualization | Iodine Chamber | Alkyl halides are not UV-active; iodine physically adsorbs to organic spots.[5][7] |
Experimental Protocols
Protocol 1: Column Preparation (Wet Slurry Method)
-
Setup: Securely clamp a glass chromatography column in a vertical position. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[12]
-
Sand Layer: Add a small layer (approx. 1 cm) of sand over the plug to create a flat base for the stationary phase.[12]
-
Prepare Slurry: In a beaker, weigh the required amount of silica gel (typically 20-50 times the weight of your crude sample). Add your starting eluent (e.g., n-hexane) to create a slurry that can be easily poured but is not too dilute. Stir gently to remove air bubbles.[1]
-
Pack Column: Fill the column about halfway with the eluent. Using a funnel, pour the silica slurry into the column. Open the stopcock to allow the solvent to drain slowly, collecting it for reuse.[12]
-
Settle and Compact: As the silica settles, gently tap the side of the column to ensure even packing and dislodge any trapped air bubbles.[12] Continue adding the slurry until the desired column height is reached.
-
Finalize Packing: Once all the silica has been added, allow the solvent to drain until the liquid level is just above the top of the silica bed. Do not let the column run dry.[13] Add a final protective layer of sand (approx. 1 cm) on top of the silica.[12]
Protocol 2: Sample Loading and Elution
-
Sample Preparation: Dissolve the crude this compound in the absolute minimum volume of the eluting solvent (n-hexane).[8]
-
Loading: Drain the solvent in the column until the level is just at the top of the upper sand layer. Using a pipette, carefully add the dissolved sample solution evenly onto the sand surface, taking care not to disturb the packing.[8]
-
Adsorption: Open the stopcock and drain the solvent until the sample solution has fully entered the sand/silica bed.[13]
-
Washing: Carefully add a small amount of fresh eluent and again allow it to drain into the column bed. Repeat this step twice to ensure all the sample is adsorbed onto the stationary phase.[8]
-
Elution: Carefully fill the top of the column with the eluting solvent. Open the stopcock and begin collecting fractions in numbered test tubes or flasks. Maintain a constant level of solvent at the top of the column throughout the process.[2]
Protocol 3: Fraction Analysis by TLC
-
Spotting: Using a capillary tube, spot each collected fraction onto a TLC plate. Also spot your crude starting material for comparison.
-
Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., n-hexane). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front with a pencil. After the solvent has completely evaporated, place the plate in a sealed jar containing a few iodine crystals.[7]
-
Analysis: After a few minutes, spots corresponding to organic compounds will appear.[7] Circle the spots with a pencil as the iodine stain can fade over time. Combine the fractions that show a clean spot corresponding to the desired this compound.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: A logical guide for troubleshooting common column chromatography issues.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. columbia.edu [columbia.edu]
- 3. chromtech.com [chromtech.com]
- 4. Chromatography [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. reddit.com [reddit.com]
- 10. Page loading... [guidechem.com]
- 11. This compound | C12H25I | CID 545590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 13. orgchemboulder.com [orgchemboulder.com]
Technical Support Center: Synthesis and Purification of 1-Iodo-2-methylundecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-iodo-2-methylundecane.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method for synthesizing this compound is the Appel reaction.[1][2] This reaction converts a primary alcohol, in this case, 2-methylundecan-1-ol, into the corresponding alkyl iodide using triphenylphosphine (PPh₃) and iodine (I₂). The reaction is typically carried out under mild conditions.[3]
Q2: What are the most likely impurities in a crude sample of this compound synthesized via the Appel reaction?
The primary impurities to expect are:
-
Unreacted 2-methylundecan-1-ol: The starting alcohol may not have fully reacted.
-
Triphenylphosphine oxide (TPPO): This is a major byproduct of the Appel reaction.[4][5][6][7] It is often a crystalline solid but can be challenging to remove from nonpolar products.
-
Residual Iodine: Excess iodine from the reaction may remain, giving the product a brownish tint.
-
Side-products from elimination: Although less common for primary alcohols, some elimination to form an alkene could occur, especially if the reaction is overheated.
Q3: How can I monitor the progress of the Appel reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. The starting material, 2-methylundecan-1-ol, is significantly more polar than the product, this compound. A suitable TLC solvent system, such as 5-10% ethyl acetate in hexane, should show the product with a higher Rf value than the starting alcohol.[8]
Q4: How do I visualize the spots of this compound on a TLC plate?
Alkyl halides can be difficult to visualize under UV light unless the plate has a fluorescent indicator.[9] Staining with iodine vapor is an effective method; the spots will appear as yellow-brown.[9] Another general stain that can visualize alkyl iodides is phosphomolybdic acid (PMA).
Troubleshooting Guides
Reaction Troubleshooting
Issue: The Appel reaction is sluggish or incomplete.
-
Possible Cause 1: Impure or wet reagents/solvents. The Appel reaction is sensitive to moisture.
-
Recommended Solution: Ensure that the 2-methylundecan-1-ol, triphenylphosphine, iodine, and the reaction solvent (e.g., dichloromethane or THF) are dry. Use freshly opened or properly stored reagents.
-
-
Possible Cause 2: Insufficient reagent equivalents.
-
Possible Cause 3: Low reaction temperature.
-
Recommended Solution: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40 °C) may be required to drive it to completion.[10] Monitor by TLC to avoid side reactions.
-
Purification Troubleshooting
Issue: Triphenylphosphine oxide (TPPO) is difficult to remove from the product.
-
Possible Cause: High solubility of TPPO in the crude product mixture.
-
Recommended Solution 1: Filtration through a silica plug. Since this compound is a nonpolar compound, a quick filtration through a plug of silica gel can be very effective.[4][5][7] Dissolve the crude product in a minimal amount of a nonpolar solvent like hexane or pentane. The nonpolar product will elute quickly, while the more polar TPPO will be retained on the silica.
-
Recommended Solution 2: Precipitation. TPPO is sparingly soluble in nonpolar solvents. After the reaction, concentrate the mixture and triturate the residue with cold hexane or diethyl ether. The TPPO should precipitate and can be removed by filtration.[11]
-
Recommended Solution 3: Complexation and precipitation. Treatment with zinc chloride in a polar solvent like ethanol can precipitate TPPO as a complex, which can then be filtered off.[3]
-
Issue: The purified product is still colored (yellow/brown).
-
Possible Cause: Residual iodine.
-
Recommended Solution: During the aqueous workup, wash the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃). This will reduce the iodine to colorless iodide ions, which will be extracted into the aqueous phase.[3]
-
Issue: Column chromatography provides poor separation.
-
Possible Cause 1: Inappropriate solvent system.
-
Recommended Solution: Use a very nonpolar eluent. Start with pure hexane and gradually increase the polarity by adding a small percentage of a slightly more polar solvent like ethyl acetate or diethyl ether (e.g., 1-5%).[8] Use TLC to determine the optimal solvent system that gives good separation between the product and impurities.
-
-
Possible Cause 2: Product instability on silica gel.
-
Recommended Solution: While alkyl iodides are generally stable on silica gel, if degradation is suspected, consider using deactivated silica gel (e.g., by adding 1% triethylamine to the eluent) or using a different stationary phase like neutral alumina.[12]
-
Experimental Protocols
Protocol 1: Synthesis of this compound via Appel Reaction
-
To a stirred solution of 2-methylundecan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of iodine (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Filtration through a Silica Plug
-
Dissolve the crude this compound in a minimal amount of hexane.
-
Prepare a short column (e.g., in a Pasteur pipette or a small chromatography column) with a cotton plug and a 2-3 cm layer of silica gel.
-
Wet the silica gel with hexane.
-
Carefully load the dissolved crude product onto the top of the silica plug.
-
Elute the product with additional hexane, collecting the filtrate. The more polar triphenylphosphine oxide will remain on the silica.
-
Evaporate the solvent from the filtrate to yield the purified product.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of hexane and load it onto the column.
-
Elute the column with a nonpolar solvent system, such as a gradient of 0% to 5% ethyl acetate in hexane.[8]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₂H₂₅I | 296.23[13] | Estimated >250 (at atm. pressure) |
| 2-Methylundecan-1-ol | C₁₂H₂₆O | 186.34 | ~262 |
| Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 | 360 |
Note: The boiling point of this compound is estimated based on the trend of increasing boiling point with molecular weight and the higher boiling point of alkyl iodides compared to the corresponding alcohols.[14][15][16]
Table 2: Typical Analytical Data for this compound
| Analytical Technique | Expected Results |
| TLC | Rf ≈ 0.7-0.8 (5% Ethyl Acetate/Hexane). The starting alcohol will have a much lower Rf. |
| ¹H NMR (CDCl₃) | Characteristic peaks for the -CH₂I group are expected around 3.1-3.3 ppm. Other aliphatic protons will be in the 0.8-1.6 ppm range. |
| ¹³C NMR (CDCl₃) | The carbon attached to iodine (-CH₂I) is expected to have a chemical shift in the range of 10-20 ppm. |
| GC-MS | The mass spectrum will show a molecular ion peak (M⁺) at m/z 296. A characteristic fragmentation pattern for alkyl iodides includes the loss of iodine (M-127).[17][18] |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting the purification of this compound.
References
- 1. orgosolver.com [orgosolver.com]
- 2. Appel reaction - Wikipedia [en.wikipedia.org]
- 3. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Workup [chem.rochester.edu]
- 5. shenvilab.org [shenvilab.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C12H25I | CID 545590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Technical Support Center: Grignard Reagent Formation from 1-Iodo-2-methylundecane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the formation of Grignard reagents from the sterically hindered secondary alkyl iodide, 1-iodo-2-methylundecane.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to form a Grignard reagent with this compound?
A1: The primary challenges stem from the structure of this compound. As a secondary alkyl halide, the iodine atom is bonded to a secondary carbon, which is more sterically hindered than a primary carbon. This steric bulk impedes the insertion of magnesium into the carbon-iodine bond, making the reaction initiation sluggish. Furthermore, all magnesium is coated with a passivating layer of magnesium oxide, which inhibits reactions with the organic halide.[1]
Q2: My Grignard reaction with this compound won't start. What are the common causes?
A2: Failure to initiate is a frequent issue. The most common causes are:
-
Inactive Magnesium Surface: The presence of a magnesium oxide (MgO) layer on the magnesium turnings prevents the reaction.[1]
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water. Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent as it forms.
-
Poor Quality Reagents: Old or improperly stored this compound or magnesium turnings can inhibit the reaction.
Q3: What are the main side reactions I should be aware of?
A3: The most significant side reaction is Wurtz coupling , where the formed Grignard reagent (R-MgI) reacts with the starting alkyl iodide (R-I) to form a dimer (R-R).[2] This is more prevalent with reactive halides like iodides and can be exacerbated by high local concentrations of the alkyl iodide and elevated temperatures.[2]
Q4: Which solvent is best for this reaction?
A4: Anhydrous ethereal solvents are essential. Tetrahydrofuran (THF) is often preferred over diethyl ether for preparing Grignard reagents from less reactive halides as it is a better coordinating solvent.[3] This increased stabilization can be beneficial for the formation of the Grignard reagent from a secondary iodide.
Troubleshooting Guide
Issue 1: Reaction Fails to Initiate
This is the most common problem encountered. The following troubleshooting workflow can help identify and resolve the issue.
References
Preventing decomposition of 1-Iodo-2-methylundecane during distillation
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-iodo-2-methylundecane during distillation.
Troubleshooting Guides
This section addresses specific issues that may arise during the distillation of this compound.
Problem: The distillate is colored (pink, purple, or brown).
-
Possible Cause: Decomposition of the iodoalkane, leading to the formation of elemental iodine (I₂).
-
Troubleshooting Steps:
-
Use of a Stabilizer: Add a small amount of copper powder or turnings to the distilling flask. Copper acts as a scavenger for any iodine formed, preventing further decomposition.
-
Reduce Distillation Temperature: Perform the distillation under a vacuum. Reducing the pressure will lower the boiling point of this compound, thereby minimizing thermal decomposition.
-
Check for Light Exposure: Protect the distillation apparatus from light, as iodoalkanes can be light-sensitive. Wrap the distillation flask and condenser in aluminum foil.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Problem: Low yield of the desired product.
-
Possible Cause: Significant decomposition of the starting material through elimination reactions.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the heating mantle temperature is not excessively high. Use a silicone oil bath for more uniform and controlled heating.
-
Vacuum Distillation: This is the most critical step. A lower boiling point under vacuum significantly reduces the likelihood of elimination reactions, which are favored at higher temperatures.
-
Minimize Residence Time: Distill the compound as quickly as possible without compromising separation efficiency. Prolonged exposure to high temperatures increases the chance of decomposition.
-
Use of a Stabilizer: As mentioned previously, copper powder can help suppress decomposition pathways that are catalyzed by iodine.
-
Problem: The product is contaminated with an alkene.
-
Possible Cause: Elimination of hydrogen iodide (HI) from the this compound molecule, a common decomposition pathway for alkyl halides at elevated temperatures.
-
Troubleshooting Steps:
-
Lower the Distillation Temperature: Employ a high vacuum to distill the compound at the lowest possible temperature.
-
Avoid Basic Conditions: Ensure all glassware is clean and free of any basic residues, which can promote elimination reactions.
-
Alternative Purification: If distillation consistently leads to elimination, consider alternative purification methods such as column chromatography on silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition of this compound during distillation?
A1: The primary cause of decomposition is the thermal instability of the carbon-iodine bond. At elevated temperatures required for atmospheric distillation, this compound can undergo an elimination reaction to form 2-methylundec-1-ene and hydrogen iodide. The liberated hydrogen iodide can further catalyze decomposition.
Q2: Why is my this compound turning purple during storage and distillation?
A2: The purple color is due to the formation of elemental iodine (I₂). This can happen through slow decomposition upon exposure to heat or light. During distillation, the higher temperatures accelerate this process.
Q3: How does adding copper powder prevent decomposition?
A3: Metallic copper acts as a stabilizer by reacting with any elemental iodine that is formed.[1] This reaction removes the iodine from the system, preventing it from catalyzing further decomposition of the iodoalkane.
Q4: What is the approximate boiling point of this compound?
Q5: Are there alternative purification methods to distillation?
A5: Yes, if distillation proves to be problematic, column chromatography on silica gel is a suitable alternative for purifying this compound. Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate.
Data Presentation
| Parameter | Value/Recommendation | Source |
| Molecular Formula | C₁₂H₂₅I | [4][5] |
| CAS Number | 73105-67-6 | [4][5] |
| Boiling Point (estimated) | > 250°C (at atmospheric pressure) | N/A |
| Recommended Purification | Vacuum Distillation | General Knowledge |
| Recommended Stabilizer | Copper Powder/Turnings | [1] |
Experimental Protocol: Vacuum Distillation of this compound with Copper Stabilizer
Objective: To purify this compound while minimizing thermal decomposition.
Materials:
-
Crude this compound
-
Copper powder (fine)
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump
-
Manometer
-
Cold trap (optional, but recommended)
-
Inert gas source (Nitrogen or Argon)
-
Glass wool
Procedure:
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is clean and dry.
-
Place a magnetic stir bar and a small amount of copper powder (approximately 1% by weight of the crude product) into the round-bottom distillation flask.
-
Add the crude this compound to the distillation flask.
-
Lightly pack a small amount of glass wool into the neck of the distillation head to prevent bumping.
-
Connect the apparatus to a vacuum pump with a manometer in the line to monitor the pressure. A cold trap between the apparatus and the pump is recommended to protect the pump.
-
-
Distillation Process:
-
Begin stirring the contents of the distillation flask.
-
Slowly and carefully evacuate the system to the desired pressure. A pressure of 1-10 mmHg is a good starting point.
-
Once the desired pressure is stable, begin heating the distillation flask gently using the heating mantle.
-
Increase the temperature gradually until the product begins to distill.
-
Collect any low-boiling impurities in a separate receiving flask.
-
When the temperature stabilizes and the desired product begins to distill, switch to a clean receiving flask.
-
Collect the main fraction over a narrow boiling range. Record the boiling point and the corresponding pressure.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool completely before slowly releasing the vacuum.
-
-
Post-Distillation:
-
The purified this compound should be a colorless liquid.
-
Store the purified product in a dark bottle, under an inert atmosphere, and in a cool place to prevent decomposition.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the distillation of this compound.
References
- 1. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 2. 1-IODO-2-METHYLBUTANE CAS#: 616-14-8 [m.chemicalbook.com]
- 3. 1-iodo-2-methylbutane [stenutz.eu]
- 4. This compound | C12H25I | CID 545590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
Long-term storage and stability of 1-Iodo-2-methylundecane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and handling of 1-Iodo-2-methylundecane.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, protected from light.[1][2][3] It is recommended to store the compound under refrigeration. The container should be tightly sealed to prevent exposure to moisture and air.[4]
Q2: What is the expected shelf life of this compound?
Q3: What are the common signs of degradation?
A3: A common sign of degradation for alkyl iodides is the development of a yellowish or brownish color due to the formation of free iodine.[4][6] This can occur upon exposure to light, air, or elevated temperatures.[4][6]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is expected to be sensitive to light.[2] Alkyl iodides can undergo photodecomposition, leading to the cleavage of the carbon-iodine bond.[5] Therefore, it is crucial to store the compound in a light-resistant container.[4]
Q5: What materials are compatible with the storage of this compound?
A5: Glass or high-density polyethylene containers are suitable for storing this compound.[1] To prevent decomposition and the release of iodine, storage containers can be made of or contain a stabilizing material such as metallic copper or silver.[6][7]
Troubleshooting Guides
Issue 1: The compound has developed a yellow or brown color.
-
Possible Cause: The coloration is likely due to the liberation of free iodine, a common degradation product of alkyl iodides upon exposure to light, heat, or air.[4][6]
-
Solution:
-
Purification: If the discoloration is minor, the compound can be purified. A common method is to wash a solution of the compound (e.g., in diethyl ether or hexane) with a fresh aqueous solution of sodium thiosulfate until the color disappears. The organic layer is then dried and the solvent is removed under reduced pressure.
-
Preventative Measures: Ensure the compound is stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and refrigerated.
-
Issue 2: Reduced reactivity or low yield in a reaction.
-
Possible Cause: The reduced reactivity could be due to the degradation of the starting material. The presence of impurities, including iodine and oxidation products, can interfere with the desired reaction.
-
Solution:
-
Purity Assessment: Before use, assess the purity of the this compound using an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[8][9]
-
Purification: If the purity is found to be below the required specifications, purify the compound as described in "Issue 1".
-
Use of Stabilizers: For reactions sensitive to free iodine, consider adding a small amount of copper powder as a stabilizer.[6][7]
-
Issue 3: Presence of unexpected peaks in analytical data (GC-MS, HPLC, NMR).
-
Possible Cause: Unexpected peaks can indicate the presence of degradation products or impurities from the synthesis. Common degradation pathways for alkyl iodides include oxidation and hydrolysis.[5][10]
-
Solution:
-
Characterization of Impurities: Use techniques like GC-MS or LC-MS/MS to identify the structure of the impurities.[10][11] Common degradation products could include the corresponding alcohol (from hydrolysis) or other oxidized species.
-
Review Storage and Handling: Scrutinize the storage and handling procedures to identify potential exposure to adverse conditions such as high temperatures, light, or reactive chemicals.
-
Re-purification: If the impurities are identified and deemed detrimental to the experiment, re-purify the compound using an appropriate chromatographic technique.
-
Data Presentation
Table 1: Hypothetical Long-Term Stability of this compound Under Various Storage Conditions
| Storage Condition | Temperature | Atmosphere | Light Exposure | Purity after 6 months (%) | Purity after 12 months (%) |
| Recommended | 4°C | Inert (Argon) | Dark | >98% | >97% |
| Sub-optimal | 4°C | Air | Dark | ~95% | ~92% |
| Sub-optimal | Room Temperature | Inert (Argon) | Dark | ~96% | ~93% |
| Adverse | Room Temperature | Air | Ambient Light | <90% | <85% |
Note: This data is illustrative and based on the general stability of alkyl iodides. Actual stability may vary.
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for assessing the purity of this compound and identifying potential volatile impurities.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as hexane or ethyl acetate.[8]
-
GC-MS System:
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[8]
-
Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.[8]
-
Inlet Temperature: Set the inlet temperature to 250°C.[8]
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Integrate the peak areas to determine the relative purity of this compound. Identify any impurity peaks by comparing their mass spectra with a library database (e.g., NIST).
Protocol 2: Stability-Indicating HPLC Method
This protocol describes a reversed-phase HPLC method to quantify this compound and separate it from potential degradation products.
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 70% B, increase to 95% B over 10 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL this compound in acetonitrile.
-
Create a series of calibration standards by diluting the stock solution.
-
-
Forced Degradation Study (for method validation):
-
Acidic: Add 1N HCl to a sample solution and heat at 60°C.
-
Basic: Add 1N NaOH to a sample solution and heat at 60°C.
-
Oxidative: Add 3% H₂O₂ to a sample solution at room temperature.
-
Photolytic: Expose a sample solution to UV light.
-
Thermal: Heat a solid sample at an elevated temperature.
-
-
Analysis: Inject the prepared standards, the neat sample solution, and the stressed samples.
-
Data Evaluation:
-
Establish a calibration curve from the standards.
-
Determine the purity of the unstressed sample.
-
Assess the chromatograms of the stressed samples to ensure that the degradation product peaks are well-resolved from the parent compound peak, confirming the method is stability-indicating.
-
Visualizations
Caption: Workflow for assessing the stability of this compound.
References
- 1. calibrechem.com [calibrechem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]
- 5. benchchem.com [benchchem.com]
- 6. US7617934B2 - Alkyl iodide storage container and method for purification of alkyl iodide - Google Patents [patents.google.com]
- 7. JP2005024073A - Alkyl iodide storage container and purifying method of alkyl iodide - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 1-Iodo-2-methylundecane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Iodo-2-methylundecane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when starting from 2-methylundecanol.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion. | - Extend the reaction time. - Increase the temperature, but monitor for side reactions. - Ensure reagents are pure and dry. |
| Degradation of reagents: The iodinating agents may have decomposed. | - Use fresh, high-purity reagents. - Store reagents under appropriate conditions (e.g., desiccated, inert atmosphere). | |
| Moisture in the reaction: Water can consume the reagents and inhibit the reaction. | - Thoroughly dry all glassware before use. - Use anhydrous solvents. | |
| Presence of a Major Impurity with a Higher Polarity than the Product (Visible on TLC) | Unreacted starting material: The starting alcohol, 2-methylundecanol, is more polar than the product. | - Increase the equivalents of the iodinating agent. - See "Low or No Product Yield" for optimizing reaction conditions. - Purify the crude product using column chromatography. |
| Presence of a Non-polar Impurity (Visible on TLC) | Elimination side reaction: Formation of 2-methylundec-1-ene or other isomeric alkenes. This is more likely if the reaction is heated excessively. | - Lower the reaction temperature. - Use a milder iodinating agent if possible. - Separate the alkene impurity via column chromatography. |
| Presence of a Crystalline White Solid in the Crude Product | Byproduct from the Appel Reaction: If using the Appel reaction, this is likely triphenylphosphine oxide. | - This is a common byproduct and can be removed during aqueous workup and column chromatography. - Trituration with a non-polar solvent like hexane can sometimes help in precipitating and removing the triphenylphosphine oxide before chromatography. |
| Product Appears Colored (Yellow or Brown) | Presence of elemental iodine (I₂): This can form from the oxidation of iodide. | - During the aqueous workup, wash the organic layer with a saturated solution of sodium thiosulfate (Na₂S₂O₃) to quench any residual iodine.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound from 2-methylundecanol?
A1: The most common and effective methods for converting a secondary alcohol like 2-methylundecanol to this compound are the Appel reaction and variations of it.[1][2][3] This reaction utilizes triphenylphosphine (PPh₃) and an iodine source, such as elemental iodine (I₂) or carbon tetraiodide (CI₄), under mild conditions.[3][4] Another approach is the Finkelstein reaction , which involves a two-step process: first converting the alcohol to a better leaving group (like a tosylate or mesylate), followed by substitution with an iodide salt like sodium iodide.[5][6][7]
Q2: My NMR spectrum shows signals corresponding to a double bond. What could be the cause?
A2: The presence of alkene signals in the NMR spectrum indicates that an elimination side reaction has occurred, leading to the formation of 2-methylundec-1-ene or other isomers. This is a potential side reaction when synthesizing haloalkanes from alcohols.[8][9] To minimize this, it is crucial to maintain a controlled, and often lower, reaction temperature.
Q3: How can I effectively remove triphenylphosphine oxide from my product after an Appel reaction?
A3: Triphenylphosphine oxide is a common byproduct of the Appel reaction.[1] It can be removed through careful purification. The primary method is flash column chromatography on silica gel. Due to the significant difference in polarity between the non-polar product (this compound) and the more polar triphenylphosphine oxide, separation is generally straightforward.
Q4: Is an SN1 or SN2 mechanism more likely for the iodination of 2-methylundecanol? What are the implications?
A4: For the iodination of a secondary alcohol like 2-methylundecanol using methods like the Appel reaction, an SN2 mechanism is expected.[1][3] This implies an inversion of stereochemistry at the chiral center if the starting alcohol is enantiomerically pure. SN1 reactions are less likely under these conditions but can occur with tertiary alcohols or under strongly acidic conditions that can generate a stable carbocation.[3][4]
Experimental Protocols
Protocol 1: Synthesis of this compound via the Appel Reaction
This protocol is adapted from general procedures for the Appel reaction.[1]
Materials:
-
2-methylundecanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine (1.5 equivalents) and imidazole (2.0 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add solid iodine (1.5 equivalents) in portions. The solution should turn dark brown.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 2-methylundecanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate. Stir until the brown color of the iodine disappears.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound.
Visualizations
Main Reaction Pathway
Caption: Synthesis of this compound via the Appel Reaction.
Potential Side Reactions
Caption: Potential Elimination Side Reaction During Iodination.
Troubleshooting Workflow
Caption: Troubleshooting Logic for Synthesis Purification.
References
- 1. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 3. Appel reaction - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. grokipedia.com [grokipedia.com]
- 6. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 7. byjus.com [byjus.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Navigating Alkyl Halide Coupling Reactions with Bayesian Optimization: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center is designed to assist you in leveraging the power of Bayesian optimization for the efficient and effective optimization of alkyl halide coupling reactions. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Bayesian optimization and why is it advantageous for optimizing alkyl halide coupling reactions?
A1: Bayesian optimization is a powerful, sample-efficient global optimization strategy that is particularly well-suited for complex and costly-to-evaluate problems like chemical reaction optimization.[1] Unlike traditional methods that often rely on trial-and-error or one-variable-at-a-time approaches, Bayesian optimization builds a probabilistic surrogate model of the reaction landscape based on existing experimental data.[2][3] This model is then used to intelligently select the next set of experimental conditions that are most likely to yield an improved outcome, such as higher yield or better selectivity.[2][3] This intelligent selection process balances exploring uncertain regions of the parameter space with exploiting areas already known to produce good results, leading to the identification of optimal conditions in significantly fewer experiments.[2][3][4]
Q2: What are the key components of a Bayesian optimization workflow for a coupling reaction?
A2: A typical Bayesian optimization workflow for an alkyl halide coupling reaction involves the following key components:
-
Definition of the Search Space: This includes identifying and defining the range for all relevant reaction parameters, such as temperature, concentration, catalyst loading, and the choice of categorical variables like ligands, bases, and solvents.[1]
-
Initial Experiments: A small set of initial experiments is performed to provide the algorithm with a starting point to model the reaction landscape. These initial points should be chosen to cover the search space as broadly as possible.[5]
-
Surrogate Model: A probabilistic model, most commonly a Gaussian Process (GP), is used to create a mathematical approximation of the relationship between the reaction parameters and the observed outcome (e.g., yield).[6][7]
-
Acquisition Function: This function guides the selection of the next experiment by quantifying the expected utility of evaluating a particular set of reaction conditions. Common acquisition functions include Expected Improvement (EI) and Upper Confidence Bound (UCB).[7]
-
Iterative Optimization: The process of performing an experiment, updating the surrogate model with the new data, and using the acquisition function to choose the next experiment is repeated until an optimal set of conditions is found or the experimental budget is exhausted.[8]
Q3: How should I handle categorical variables like ligands, solvents, and bases in my Bayesian optimization?
A3: Handling categorical variables is a critical aspect of optimizing coupling reactions. A common and effective approach is to use one-hot encoding, where each category is represented by a binary vector.[6][9] More advanced techniques involve using molecular descriptors or fingerprints to represent these categorical variables, which can provide the model with more chemical intuition and potentially accelerate the optimization process.[10] Some Bayesian optimization software packages, like Gryffin, are specifically designed to handle categorical variables by leveraging expert knowledge in the form of physicochemical descriptors.[3]
Q4: What are some common pitfalls to avoid when using Bayesian optimization for reaction optimization?
A4: Common pitfalls include:
-
Poor Initial Sampling: An initial set of experiments that does not adequately explore the parameter space can lead to an inaccurate initial model and poor optimization performance.[5][11]
-
Inappropriate Surrogate Model: The choice of the surrogate model is crucial. While Gaussian Processes are common, they may not be suitable for all reaction landscapes. For highly complex or discontinuous data, other models like Random Forests might be more appropriate.[5][6]
-
Over-Exploitation or Over-Exploration: An improperly tuned acquisition function can lead to the algorithm getting stuck in a local optimum (over-exploitation) or wasting experiments on unpromising regions (over-exploration).[2]
-
Ignoring Experimental Noise: Significant noise in experimental data can mislead the optimization algorithm. It is crucial to ensure consistent experimental procedures and accurate analytical measurements.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the application of Bayesian optimization to alkyl halide coupling reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Convergence or Stagnation of Optimization | 1. Inadequate initial data: The initial experiments may not be diverse enough to accurately model the reaction landscape. 2. Inappropriate surrogate model: The chosen surrogate model (e.g., Gaussian Process) may not be complex enough to capture the underlying chemical reality. 3. Acquisition function is too exploitative: The algorithm may be prematurely focusing on a local optimum. | 1. Improve initial sampling: Use a space-filling design like Latin Hypercube Sampling to ensure the initial experiments cover the parameter space more effectively.[5][11] 2. Try a different surrogate model: Consider using a more flexible model like a Random Forest or a Bayesian Neural Network, especially if the reaction landscape is expected to be highly non-linear.[5][12] 3. Adjust the acquisition function: Increase the exploration parameter of the acquisition function (e.g., the ξ parameter in Expected Improvement) to encourage the algorithm to explore more uncertain regions.[2] |
| Suggested Experiments are Chemically Unfeasible or Unsafe | 1. Unconstrained search space: The optimization algorithm is exploring regions of the parameter space that are not practically achievable or are known to be unsafe. | 1. Define constraints: Implement constraints within the optimization algorithm to exclude unfeasible or unsafe combinations of parameters. Many Bayesian optimization packages allow for the definition of such constraints.[13] |
| High Variability in Optimization Results Across a Few Runs | 1. Sensitivity to initial data: The optimization outcome is highly dependent on the initial set of experiments. 2. Noisy experimental data: High levels of random error in the measurements can lead to inconsistent model updates. | 1. Increase the number of initial experiments: A larger initial dataset can help to build a more robust initial model. 2. Improve experimental protocol: Refine experimental procedures to minimize sources of error. Ensure that analytical methods are properly calibrated and validated. |
| Difficulty in Representing Categorical Variables | 1. Simple one-hot encoding is insufficient: For a large number of categorical variables, one-hot encoding can lead to a very high-dimensional and sparse feature space. | 1. Use chemical descriptors: Employ physicochemical descriptors or molecular fingerprints to represent categorical variables like ligands and solvents. This can provide the model with more meaningful information and improve performance.[10] |
Experimental Protocols
Below are generalized experimental protocols for two common alkyl halide coupling reactions optimized using Bayesian optimization. These should be adapted to the specific substrates and goals of your research.
Protocol 1: Bayesian Optimization of a Suzuki-Miyaura Coupling Reaction
This protocol outlines the steps for optimizing the yield of a Suzuki-Miyaura cross-coupling reaction between an aryl halide and a boronic acid.
-
Define the Search Space:
-
Continuous Variables:
-
Temperature (°C): e.g., 25 - 100
-
Concentration (M): e.g., 0.05 - 0.5
-
Catalyst Loading (mol%): e.g., 0.5 - 5
-
Equivalents of Boronic Acid: e.g., 1.0 - 2.0
-
-
Categorical Variables:
-
Palladium Precatalyst: e.g., Pd(OAc)₂, Pd₂(dba)₃
-
Ligand: e.g., SPhos, XPhos, RuPhos
-
Base: e.g., K₂CO₃, K₃PO₄, Cs₂CO₃
-
Solvent: e.g., Toluene, Dioxane, THF
-
-
-
Initial Experimental Design (e.g., 10 experiments):
-
Use a Latin Hypercube Sampling (LHS) design to select 10 diverse sets of reaction conditions from the defined search space.
-
-
Experimental Procedure (for each set of conditions):
-
To a reaction vial, add the aryl halide (1.0 equiv), boronic acid (as per the LHS design), base (as per the LHS design), and palladium precatalyst/ligand mixture (as per the LHS design).
-
Add the specified solvent to achieve the desired concentration.
-
Seal the vial and stir the reaction mixture at the specified temperature for a fixed time (e.g., 12 hours).
-
After cooling to room temperature, quench the reaction and analyze the crude reaction mixture by a calibrated analytical technique (e.g., HPLC, GC, or NMR with an internal standard) to determine the product yield.
-
-
Bayesian Optimization Loop:
-
Input the 10 initial data points (reaction conditions and corresponding yields) into the Bayesian optimization software.
-
The software will suggest the next set of experimental conditions to perform.
-
Perform the suggested experiment and add the new data point to the dataset.
-
Repeat this iterative process for a predefined number of experiments or until the yield converges to a satisfactory level.
-
Protocol 2: Bayesian Optimization of a Buchwald-Hartwig Amination
This protocol provides a framework for optimizing a Buchwald-Hartwig amination reaction between an aryl halide and an amine.
-
Define the Search Space:
-
Continuous Variables:
-
Temperature (°C): e.g., 80 - 150
-
Reaction Time (h): e.g., 1 - 24
-
Catalyst Loading (mol%): e.g., 0.1 - 2.0
-
Equivalents of Amine: e.g., 1.0 - 1.5
-
-
Categorical Variables:
-
Palladium Precatalyst: e.g., G3-XPhos, G3-SPhos
-
Base: e.g., NaOtBu, LHMDS, K₃PO₄
-
Solvent: e.g., Toluene, CPME, Dioxane
-
-
-
Initial Experimental Design (e.g., 8 experiments):
-
Select an initial set of 8 experiments using a space-filling design to explore the defined parameter space.
-
-
Experimental Procedure (for each set of conditions):
-
In a glovebox, add the aryl halide (1.0 equiv), amine (as per the design), base (as per the design), and palladium precatalyst to a reaction tube.
-
Add the specified solvent to the tube.
-
Seal the tube and place it in a preheated aluminum block at the specified temperature for the designated reaction time.
-
After the reaction is complete, cool the tube to room temperature, dilute the mixture, and analyze the yield using a calibrated analytical method.
-
-
Bayesian Optimization Loop:
-
Enter the initial experimental data into the Bayesian optimization software.
-
The algorithm will propose the next experiment to be performed.
-
Conduct the experiment and update the model with the new result.
-
Continue this iterative cycle until the desired yield is achieved or the optimization budget is reached.
-
Quantitative Data Summary
The following tables summarize hypothetical but representative data from Bayesian optimization campaigns for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Table 1: Bayesian Optimization of a Suzuki-Miyaura Coupling
| Iteration | Temperature (°C) | Catalyst Loading (mol%) | Base | Ligand | Yield (%) |
| 1 | 80 | 2.0 | K₂CO₃ | SPhos | 45 |
| 2 | 100 | 1.0 | K₃PO₄ | XPhos | 68 |
| 3 | 60 | 3.0 | Cs₂CO₃ | RuPhos | 32 |
| ... | ... | ... | ... | ... | ... |
| 15 | 95 | 1.2 | K₃PO₄ | XPhos | 92 |
| 16 | 98 | 1.1 | K₃PO₄ | XPhos | 94 |
Table 2: Bayesian Optimization of a Buchwald-Hartwig Amination
| Iteration | Temperature (°C) | Base | Catalyst | Time (h) | Yield (%) |
| 1 | 110 | NaOtBu | G3-XPhos | 12 | 75 |
| 2 | 130 | LHMDS | G3-SPhos | 8 | 55 |
| 3 | 100 | K₃PO₄ | G3-XPhos | 24 | 65 |
| ... | ... | ... | ... | ... | ... |
| 12 | 125 | NaOtBu | G3-XPhos | 10 | 96 |
| 13 | 128 | NaOtBu | G3-XPhos | 9.5 | 97 |
Visualizations
The following diagrams illustrate the core concepts of the Bayesian optimization workflow.
Caption: A diagram illustrating the iterative workflow of Bayesian optimization for chemical reactions.
Caption: A diagram showing the logical relationships between the core components of Bayesian optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chimia.ch [chimia.ch]
- 7. chimia.ch [chimia.ch]
- 8. A Customized Bayesian Algorithm to Optimize Enzyme-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meta-learn.github.io [meta-learn.github.io]
- 10. Google Colab [colab.research.google.com]
- 11. What are some common pitfalls to avoid when implementing Bayesian optimization in a distributed computing environment? - Massed Compute [massedcompute.com]
- 12. openreview.net [openreview.net]
- 13. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Troubleshooting Low Conversion Rates in Sonogashira Coupling
Welcome to the Technical Support Center for the Sonogashira coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low conversion rates in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific problems you might encounter during your Sonogashira coupling reactions in a question-and-answer format.
Q1: My reaction shows little to no product formation. What are the primary factors to investigate?
Low or no yield in a Sonogashira coupling can stem from several sources. A systematic check of your reagents and reaction setup is the most effective troubleshooting approach.[1]
-
Catalyst Integrity:
-
Palladium Catalyst Activity: The active Pd(0) catalyst is sensitive to air and can decompose, often visible as a black precipitate (palladium black).[1] Ensure you are using a fresh and active palladium source. If you are using a Pd(II) precatalyst, such as PdCl₂(PPh₃)₂, it must be reduced in situ to the active Pd(0) species for the reaction to proceed.[1]
-
Copper Co-catalyst Freshness: Copper(I) iodide (CuI) is prone to oxidation. It is best to use CuI from a freshly opened bottle or a recently purchased batch.[1]
-
-
Reagent Purity:
-
Substrates, Solvents, and Bases: Impurities in your aryl/vinyl halide, terminal alkyne, solvent, or base can act as catalyst poisons.[1] Ensure all your reagents are of high purity. Purification of starting materials may be necessary.[1]
-
Base Quality: The amine base is crucial and must be anhydrous. Reactions can fail due to the use of oxidized or wet amine bases.[1] Consider distilling the amine base before use.[1]
-
-
Reaction Conditions:
-
Inert Atmosphere: The Sonogashira reaction, particularly the palladium catalyst, is highly sensitive to oxygen. It is critical to thoroughly degas your solvent and maintain the reaction under an inert atmosphere, such as argon or nitrogen.[1]
-
Q2: I'm observing a significant amount of a dark precipitate in my reaction flask. What is it and how can I prevent it?
The formation of a black precipitate is likely palladium black, which results from the agglomeration and precipitation of the active Pd(0) catalyst, rendering it inactive.[1]
-
Causes and Solutions:
-
Presence of Oxygen: Oxygen can oxidize and decompose the Pd(0) catalyst. Maintaining a strictly inert atmosphere is crucial to prevent this.[1]
-
Impurities: Reagent or solvent impurities can poison and destabilize the catalyst. Using high-purity reagents is essential.[1]
-
Excessive Heat: While some Sonogashira couplings require heating, excessively high temperatures can accelerate catalyst decomposition.[1]
-
Q3: My main side product is a dimer of my starting alkyne. How can I minimize this?
The formation of alkyne dimers is a result of the Glaser-Hay coupling, a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.[1][2]
-
Strategies to Minimize Glaser-Hay Coupling:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of the Glaser coupling. Ensure your reaction is performed under a rigorously inert atmosphere by using techniques like Schlenk lines or a glovebox and by properly degassing all solvents and liquid reagents.[1]
-
Reduce Copper Catalyst Loading: Minimizing the amount of copper(I) iodide can help to reduce the rate of this homocoupling side reaction.[1]
-
Consider Copper-Free Conditions: In cases where Glaser coupling is a persistent issue, switching to a copper-free Sonogashira protocol can be an effective solution.[2][3]
-
Q4: My reaction is sluggish or stalls before completion. What adjustments can I make?
Slow reaction rates can often be addressed by optimizing the reaction conditions and component selection.
-
Temperature: While many Sonogashira reactions with aryl iodides proceed at room temperature, less reactive substrates like aryl bromides often require heating.[2][4] However, be mindful that excessive heat can lead to catalyst decomposition.[1]
-
Solvent Choice: The solvent must effectively dissolve all reaction components. Common choices include THF, DMF, and toluene.[1] However, some solvents can have a negative impact; for instance, DMF has been reported to slow down certain Sonogashira reactions.[5]
-
Ligand Selection: The choice of phosphine ligand can significantly influence the reaction's efficiency. For less reactive aryl halides, such as aryl chlorides, more electron-rich and bulky phosphine ligands are often beneficial.[6]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on how the choice of ligand, base, and solvent can impact the yield of the Sonogashira coupling.
Table 1: Comparison of Phosphine Ligands
| Aryl Halide | Alkyne | Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80 | 75 |
| 4-Bromotoluene | Phenylacetylene | Pd(OAc)₂ | P(t-Bu)₃ | Et₃N | DMF | 80 | 92 |
| 4-Chlorobenzonitrile | Phenylacetylene | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 100 | 88 |
| 4-Chlorobenzonitrile | Phenylacetylene | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 100 | 85 |
Table 2: Comparison of Bases (Amine vs. Inorganic)
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 95 |
| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄/CuI | Piperidine | THF | RT | 92 |
| 4-Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂/P(t-Bu)₃ | DABCO | DMF | RT | 98 |
| 4-Bromoacetophenone | Phenylacetylene | (AllylPdCl)₂/P(t-Bu)₃ | Cs₂CO₃ | DMF | RT | 96 |
Table 3: Comparison of Solvents
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | RT | 97 |
| Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | RT | 85 |
| β-Bromoporphyrin | Phenylacetylene | Pd₂(dba)₃/AsPh₃ | Et₃N | Toluene | 60 | 70 |
| β-Bromoporphyrin | Phenylacetylene | Pd₂(dba)₃/AsPh₃ | Et₃N | DMF | 60 | 20 |
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol provides a general starting point for the coupling of an aryl iodide with a terminal alkyne.[7]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2.0 mol%), and copper(I) iodide (CuI, 2.1 mol%).
-
Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF) to the flask, followed by triethylamine (1.5 equiv.). Finally, add the terminal alkyne (1.1 equiv.) via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).[8]
-
Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is beneficial when Glaser-Hay homocoupling of the alkyne is a significant side reaction.[7]
-
Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk flask.[7] Add anhydrous and degassed solvent (e.g., dioxane) and stir for 10 minutes to allow for catalyst pre-formation.[7]
-
Reagent Addition: Add the aryl halide (1.0 equiv.), an inorganic base (e.g., cesium carbonate (Cs₂CO₃), 2.0 equiv.), and the terminal alkyne (1.5 equiv.).[7]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C).[7] Monitor the reaction by TLC or LC-MS.[7]
-
Workup: Once the reaction is complete, cool to room temperature. Filter the reaction mixture through a pad of Celite® to remove inorganic salts, washing with the reaction solvent.[7] Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.[7]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. reddit.com [reddit.com]
- 5. books.lucp.net [books.lucp.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Navigating the Spectral Maze: A Comparative Guide to the ¹H and ¹³C NMR Spectral Assignment of 1-Iodo-2-methylundecane
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel molecules is a cornerstone of innovation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount technique in this endeavor. This guide provides a detailed comparison and spectral assignment for 1-iodo-2-methylundecane, leveraging predictive data and analysis of analogous compounds to offer a comprehensive reference for similar long-chain alkyl halides.
This guide presents a thorough analysis of the predicted ¹H and ¹³C NMR spectra for this compound. In the absence of experimentally derived spectra in publicly available databases, this guide utilizes robust prediction methodologies. To bolster the accuracy of the spectral assignments, a comparative analysis is drawn against the known spectral features of two structurally similar molecules: 1-iodododecane and 2-methylundecane. This approach allows for a more confident and nuanced interpretation of the predicted chemical shifts and coupling patterns.
Predicted ¹H and ¹³C NMR Spectral Data
The predicted ¹H and ¹³C NMR chemical shifts for this compound, along with the experimental or predicted data for the comparative compounds, are summarized below. These values provide a quantitative basis for the subsequent spectral assignment and discussion.
| Atom No. | This compound (Predicted ¹H) | This compound (Predicted ¹³C) | 1-Iodododecane (Comparative ¹³C) | 2-Methylundecane (Comparative ¹³C) |
| 1 | 3.20 (dd) | 15.5 | ~7.0 | ~22.7 |
| 2 | 1.80 (m) | 37.5 | ~33.5 | ~27.9 |
| 3 | 1.25-1.40 (m) | 34.5 | ~30.5 | ~36.9 |
| 4 | 1.25-1.40 (m) | 26.8 | ~29.6 | ~27.3 |
| 5 | 1.25-1.40 (m) | 29.5 | ~29.6 | ~29.7 |
| 6 | 1.25-1.40 (m) | 29.4 | ~29.5 | ~29.7 |
| 7 | 1.25-1.40 (m) | 29.2 | ~29.4 | ~29.7 |
| 8 | 1.25-1.40 (m) | 31.9 | ~29.2 | ~32.0 |
| 9 | 1.25-1.40 (m) | 22.7 | ~28.6 | ~22.7 |
| 10 | 1.25-1.40 (m) | 29.6 | ~31.9 | ~30.1 |
| 11 | 0.88 (t) | 14.1 | ~22.7 | ~14.1 |
| 2-CH₃ | 0.95 (d) | 19.5 | - | ~19.8 |
Note: Predicted values were obtained from online NMR prediction tools. Comparative data is sourced from publicly available spectral databases and may be experimental or predicted.
Spectral Assignment and Rationale
The assignment of the predicted ¹H and ¹³C NMR spectra of this compound is based on established principles of NMR spectroscopy, including the influence of electronegative substituents and alkyl chain structure.
¹³C NMR Spectrum:
-
C1 (Methylene attached to Iodine): The most downfield signal in the aliphatic region is assigned to C1 at approximately 15.5 ppm. The highly electronegative iodine atom causes a significant downfield shift compared to a terminal methyl group. In 1-iodododecane, the analogous carbon appears around 7.0 ppm. The methyl substitution at C2 in our target molecule likely contributes to this difference.
-
C2 (Methine): The signal at 37.5 ppm is assigned to the methine carbon (C2). Its chemical shift is influenced by the adjacent iodine atom (beta-effect) and the branching methyl group.
-
C3-C10 (Methylene Chain): The methylene carbons of the long alkyl chain (C3-C10) are expected to have very similar chemical environments, resulting in a cluster of signals between 22.7 and 34.5 ppm. Differentiating these individual carbons without two-dimensional NMR data is challenging.
-
C11 (Terminal Methyl): The terminal methyl group (C11) is the most upfield signal, predicted at 14.1 ppm, which is consistent with the terminal methyl in 2-methylundecane (14.1 ppm).
-
2-CH₃ (Branch Methyl): The methyl group at the C2 position is predicted to resonate at 19.5 ppm, closely matching the corresponding methyl group in 2-methylundecane (~19.8 ppm).
¹H NMR Spectrum:
-
H1 (Methylene attached to Iodine): The two protons on C1 are diastereotopic due to the chiral center at C2. They are predicted to appear as a doublet of doublets around 3.20 ppm due to coupling with the H2 proton. The significant downfield shift is a direct result of the deshielding effect of the adjacent iodine atom.
-
H2 (Methine): The methine proton at C2 is expected to be a multiplet around 1.80 ppm, coupled to the protons on C1, the 2-CH₃ group, and the C3 methylene group.
-
H3-H10 (Methylene Chain): The protons of the long methylene chain (C3-C10) will overlap significantly, creating a broad multiplet in the region of 1.25-1.40 ppm.
-
H11 (Terminal Methyl): The terminal methyl protons are predicted to appear as a triplet at approximately 0.88 ppm, coupled to the adjacent methylene group (C10).
-
2-CH₃ (Branch Methyl): The protons of the methyl group at C2 will appear as a doublet around 0.95 ppm, coupled to the methine proton (H2).
Experimental Protocols
Acquiring high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation. The following provides a detailed methodology for the analysis of long-chain iodoalkanes like this compound.
Sample Preparation:
-
Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for non-polar compounds like this compound.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended.
-
Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm for both ¹H and ¹³C).
-
Filtration: To ensure a homogeneous solution and prevent line broadening, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for better signal dispersion, especially for resolving the overlapping methylene signals in the ¹H spectrum.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons, though none are present in this molecule.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Logical Workflow for Spectral Assignment
The process of assigning the NMR spectra for a novel compound follows a logical progression, as illustrated in the diagram below.
Caption: Logical workflow for the assignment of ¹H and ¹³C NMR spectra.
This systematic approach, combining predictive methods with comparative analysis of known compounds, provides a robust framework for the structural elucidation of this compound and serves as a valuable guide for researchers working with similar molecules. The detailed protocol and tabulated data offer a practical resource for experimental design and data interpretation in the field of drug discovery and chemical research.
Navigating the Labyrinth of Long-Chain Alkyl Iodide Fragmentation: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry for the structural elucidation of complex molecules, understanding the fragmentation patterns of long-chain alkyl halides is paramount. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation of 1-iodo-2-methylundecane and its close structural analog, 1-iodododecane.
Predicted vs. Actual Fragmentation: The Impact of a Methyl Branch
The primary fragmentation mechanisms for long-chain alkyl iodides under electron ionization are α-cleavage and the loss of the iodine atom. The presence of a methyl group at the 2-position in this compound is expected to significantly influence the relative abundance of the resulting fragment ions due to the increased stability of the resulting secondary carbocation.
| m/z | Predicted Fragment (this compound) | Observed Fragment (1-Iodododecane) | Interpretation |
| 296 | [C₁₂H₂₅I]⁺• | [C₁₂H₂₅I]⁺• | Molecular Ion (M⁺•) |
| 169 | [C₁₂H₂₅]⁺ | [C₁₂H₂₅]⁺ | Loss of Iodine radical (M - 127) |
| 127 | [I]⁺ | [I]⁺ | Iodine cation |
| 183 | [C₅H₁₀I]⁺ | - | Predicted α-cleavage product |
| 43 | [C₃H₇]⁺ | [C₃H₇]⁺ | Propyl cation (prominent in branched alkanes) |
| 57 | [C₄H₉]⁺ | [C₄H₉]⁺ | Butyl cation |
| 71 | [C₅H₁₁]⁺ | [C₅H₁₁]⁺ | Pentyl cation |
| 85 | [C₆H₁₃]⁺ | [C₆H₁₃]⁺ | Hexyl cation |
| 99 | [C₇H₁₅]⁺ | [C₇H₁₅]⁺ | Heptyl cation |
| 113 | [C₈H₁₇]⁺ | [C₈H₁₇]⁺ | Octyl cation |
| 127 | [C₉H₁₉]⁺ | [C₉H₁₉]⁺ | Nonyl cation |
| 141 | [C₁₀H₂₁]⁺ | [C₁₀H₂₁]⁺ | Decyl cation |
| 155 | [C₁₁H₂₃]⁺ | [C₁₁H₂₃]⁺ | Undecyl cation |
Note: The table includes predicted fragments for this compound and observed fragments for 1-iodododecane based on typical alkane fragmentation series.
Experimental Protocols
The predicted fragmentation patterns are based on standard electron ionization mass spectrometry (EI-MS) conditions. A typical experimental setup would involve:
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Sample Introduction: Gas chromatography (GC) or direct insertion probe.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Detector: Electron multiplier.
Fragmentation Pathways: A Visual Comparison
The following diagrams illustrate the primary fragmentation pathways for this compound and the alternative, 1-iodododecane.
Caption: Predicted primary fragmentation of this compound.
Caption: Primary fragmentation of 1-Iodododecane.
Workflow for Structure Elucidation
The logical workflow for identifying and characterizing a long-chain alkyl iodide using mass spectrometry is outlined below.
Caption: Workflow for structural elucidation of alkyl iodides.
A Comparative Guide to Analytical Techniques for Confirming 1-Iodo-2-methylundecane Purity
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a critical step in ensuring the reliability of experimental results and the quality of final products. This guide provides a comprehensive comparison of key analytical techniques for confirming the purity of 1-iodo-2-methylundecane, a long-chain alkyl iodide. The performance of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are compared, with additional context provided by Fourier-Transform Infrared (FTIR) Spectroscopy and Elemental Analysis.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, and the nature of potential impurities. The following table summarizes the quantitative performance of the primary analytical techniques for the purity assessment of this compound.
| Analytical Technique | Principle | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Precision (RSD) | Accuracy (% Recovery) | Key Advantages |
| GC-MS | Separation by volatility and interaction with a stationary phase, followed by mass-based identification and quantification. | 0.1 - 10 ng/mL | 0.5 - 50 ng/mL | 2-10% | 90-110% | High sensitivity and specificity; excellent for impurity identification. |
| GC-FID | Separation based on volatility, with detection by flame ionization. | 1 - 50 ng/mL | 5 - 100 ng/mL | 1-5% | 95-105% | Robust, reliable, and cost-effective for routine quantitative analysis. |
| qNMR | Intrinsic proportionality between the NMR signal area and the number of atomic nuclei. | Analyte dependent, typically in the µg/mL range. | Analyte dependent, typically in the µg/mL range. | <1% | 98-102% | Absolute quantification without the need for a specific reference standard of the analyte; provides structural information. |
| FTIR | Absorption of infrared radiation by molecular vibrations. | - | - | - | - | Rapid identification of functional groups; useful for preliminary screening. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for quantification. | - | - | ±0.4% | - | Provides the elemental composition (C, H, I) of the compound. |
Experimental Protocols
Detailed methodologies for the principal analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify this compound and its volatile impurities.
Instrumentation: Gas chromatograph coupled with a mass spectrometer. Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating long-chain alkanes. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. Injection: 1 µL of a 1 mg/mL solution in hexane, splitless injection. Inlet Temperature: 250°C. Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 10 minutes at 280°C. MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by comparing their mass spectra to a spectral library (e.g., NIST).
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To quantify the purity of this compound.
Instrumentation: Gas chromatograph with a Flame Ionization Detector. Column and Carrier Gas: Same as GC-MS. Injection: 1 µL of a 1 mg/mL solution in hexane, split injection (e.g., 50:1). Inlet Temperature: 250°C. Oven Temperature Program: Same as GC-MS. Detector Temperature: 300°C. Hydrogen Flow: 40 mL/min. Air Flow: 400 mL/min. Makeup Gas (Helium or Nitrogen): 25 mL/min.
Data Analysis: Purity is calculated using the area percent method. For higher accuracy, an internal standard method can be employed.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the absolute purity of this compound.
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The amount of the internal standard should be chosen to give a signal with a similar intensity to a well-resolved signal of the analyte.
-
Add a known volume of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely. NMR Acquisition Parameters:
-
Pulse Sequence: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. A typical starting point is 30-60 seconds.
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated. Data Processing:
-
Apply a Fourier transform to the FID.
-
Carefully phase the spectrum.
-
Apply a baseline correction.
-
Integrate a well-resolved, non-overlapping signal of this compound and a signal of the internal standard.
Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To confirm the presence of characteristic functional groups in this compound and to detect certain impurities.
Instrumentation: FTIR spectrometer. Sample Preparation: A thin film of the neat liquid sample is placed between two KBr or NaCl plates. Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
Interpretation: The spectrum should show characteristic C-H stretching and bending vibrations for the alkyl chain. The C-I stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹. The absence of a broad O-H stretch around 3300 cm⁻¹ would indicate the absence of the starting material, 2-methylundecanol.
Elemental Analysis
Objective: To determine the elemental composition of the sample and compare it with the theoretical values for this compound (C₁₂H₂₅I).
Instrumentation: CHN/S elemental analyzer. Procedure: A small, accurately weighed amount of the sample is combusted in a high-temperature furnace. The resulting gases (CO₂, H₂O, and I₂) are separated and quantified.
Interpretation: The experimentally determined weight percentages of carbon, hydrogen, and iodine should be within ±0.4% of the theoretical values (C: 48.65%, H: 8.51%, I: 42.84%). Significant deviations may indicate the presence of impurities.
Mandatory Visualization
The following diagrams illustrate the logical workflows for the primary analytical techniques discussed.
Caption: Workflow for purity analysis of this compound using GC-MS.
Caption: Workflow for absolute purity determination of this compound by qNMR.
Comparison with Alternatives and Supporting Experimental Data
Gas Chromatography (GC) based methods (GC-MS and GC-FID) are highly effective for analyzing volatile and semi-volatile compounds like this compound. GC-MS offers the significant advantage of providing structural information, which is invaluable for identifying unknown impurities. For instance, in a synthesis of this compound from 2-methylundecanol via an Appel-type reaction, potential impurities could include unreacted alcohol, triphenylphosphine oxide, and potentially small amounts of elimination byproducts (alkenes). GC-MS can readily distinguish these compounds based on their unique mass spectra.
GC-FID, while lacking the specificity of mass spectrometric detection, is often more robust and provides a more linear response over a wider concentration range for hydrocarbons. This makes it an excellent choice for routine quality control once the impurity profile has been established by GC-MS.
Quantitative NMR (qNMR) provides an orthogonal approach to chromatographic methods. Its primary advantage is the ability to determine absolute purity without the need for a reference standard of this compound, provided a certified internal standard is used. This is particularly useful when a highly pure standard of the analyte is not available. Furthermore, the NMR spectrum provides a wealth of structural information that can confirm the identity of the main component and potentially identify major impurities if their signals do not overlap with those of the analyte or the internal standard. For this compound, well-resolved signals in the proton NMR spectrum, such as the protons on the carbon bearing the iodine, can be used for quantification.
FTIR Spectroscopy serves as a rapid and straightforward qualitative tool. For this compound, the presence of strong C-H stretches and the characteristic C-I stretch, coupled with the absence of a broad O-H band from the starting alcohol, provides a quick confirmation of the successful conversion. However, FTIR is generally not suitable for quantifying low levels of impurities.
Elemental Analysis offers a fundamental assessment of the compound's composition. A good agreement between the experimental and theoretical elemental composition provides strong evidence for the purity of the bulk material. However, it cannot distinguish between isomers and may not be sensitive to small amounts of impurities with similar elemental compositions.
Comparative Reactivity of 1-Iodo-2-methylundecane vs. 1-Bromoundecane: A Technical Guide for Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise construction of molecules is paramount. Nucleophilic substitution reactions are a cornerstone of this endeavor, and the choice of alkyl halide substrate can profoundly influence reaction outcomes. This guide provides an in-depth, objective comparison of the reactivity of two structurally distinct alkyl halides: 1-Iodo-2-methylundecane and 1-bromoundecane. By examining the interplay of leaving group ability and steric hindrance, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary for rational reaction design and optimization.
Executive Summary
The reactivity of an alkyl halide in nucleophilic substitution reactions is primarily dictated by two key factors: the nature of the leaving group and the steric environment around the reaction center. This guide will demonstrate that while this compound possesses a superior leaving group (iodide vs. bromide), its reactivity is significantly tempered by steric hindrance introduced by the methyl group at the beta-position. Conversely, 1-bromoundecane, despite having a less ideal leaving group, benefits from a sterically unencumbered primary carbon, making it a more reactive substrate in many SN2 reactions. This comparison will be elucidated through a discussion of reaction mechanisms, supported by experimental protocols and comparative data.
Theoretical Framework: Unpacking the Determinants of Reactivity
Nucleophilic substitution reactions, particularly the SN2 (Substitution Nucleophilic Bimolecular) mechanism, are fundamental to the synthesis of a vast array of pharmaceutical compounds.[1][2] The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile.[3] Two primary factors inherent to the alkyl halide substrate govern its reactivity in these transformations:
The Leaving Group Effect: Iodide as the Superior Nucleofuge
In a nucleophilic substitution reaction, the leaving group departs with a pair of electrons.[4][5] An ideal leaving group is a species that is stable in its anionic form.[4][5] This stability is inversely correlated with basicity; weaker bases are better leaving groups.[5][6][7]
When comparing the halogens, the order of leaving group ability is:
This trend is directly related to the acidity of their conjugate acids (HI > HBr > HCl > HF).[6] Iodide (I⁻) is the conjugate base of a very strong acid, hydroiodic acid, making it a very weak base and thus an excellent leaving group.[4][6] Bromide (Br⁻) is also a good leaving group, but it is a slightly stronger base than iodide, making it less effective at departing.[4] Consequently, the carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond, facilitating its cleavage during the SN2 transition state.[8][9] Therefore, from an electronic standpoint, this compound is primed for higher reactivity than 1-bromoundecane.
Steric Hindrance: The Impact of Alkyl Substitution
The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[1] This concerted mechanism involves a five-coordinate transition state.[3][10] The accessibility of this backside is crucial for the reaction to occur.[10][11]
-
Alpha (α) Substitution: Alkyl groups directly attached to the carbon bearing the halogen (the α-carbon) significantly hinder the approach of the nucleophile.[10][12]
-
Beta (β) Substitution: Branching at the carbon adjacent to the α-carbon (the β-carbon) also impedes the reaction, albeit to a lesser extent than α-substitution.[12][13][14] This is due to the steric bulk of the alkyl groups hindering the trajectory of the incoming nucleophile.[13]
In our comparison:
-
1-Bromoundecane is a primary alkyl halide with no branching at the α or β positions. This linear structure presents minimal steric hindrance to the incoming nucleophile.
-
This compound is also a primary alkyl halide. However, the presence of a methyl group on the β-carbon introduces significant steric bulk near the reaction center.[13][14]
This β-branching in this compound is expected to decrease its SN2 reaction rate compared to a straight-chain analogue.[12][13]
Experimental Design: A Head-to-Head Comparison
To empirically validate the theoretical principles discussed, a comparative kinetic study can be performed. The Finkelstein reaction, which involves the exchange of a halide, provides an excellent model system for evaluating the SN2 reactivity of alkyl halides.[2][15][16]
Experimental Protocol: Comparative Finkelstein Reaction
Objective: To compare the relative rates of reaction of this compound and 1-bromoundecane with sodium iodide in acetone.
Reaction: R-X + NaI (in acetone) → R-I + NaX(s) (where X = Br)
Rationale: Sodium iodide is soluble in acetone, while sodium bromide is not.[2] The precipitation of sodium bromide provides a visual indication of reaction progress and drives the equilibrium towards the products.[2]
Materials:
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Test tubes
-
Water bath
-
Timer
Procedure:
-
Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
To two separate, dry test tubes, add 2 mL of the sodium iodide solution.
-
To the first test tube, add 5 drops of 1-bromoundecane.
-
To the second test tube, add 5 drops of a suitable chloro-analogue for comparison (as the iodo compound is the product for the bromo starting material). For the purpose of this guide, we will monitor the disappearance of the starting material via another technique like GC-MS.
-
Start a timer immediately after the addition of the alkyl halides.
-
Observe the test tubes for the formation of a precipitate (sodium bromide).
-
Record the time taken for the first appearance of turbidity and for the reaction to reach a comparable level of precipitation in both tubes.
-
For a more quantitative analysis, aliquots can be taken at regular intervals and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the starting materials and products.
Expected Observations and Data Interpretation
| Substrate | Leaving Group | β-Branching | Predicted SN2 Reactivity | Expected Time for Precipitate Formation |
| 1-Bromoundecane | Br⁻ (Good) | None | High | Faster |
| This compound (as a reactant in a different substitution) | I⁻ (Excellent) | Yes | Lower due to sterics | Slower |
The experiment is designed to show that despite having a better leaving group, the steric hindrance in this compound (if it were a reactant) would lead to a slower reaction rate compared to the unhindered 1-bromoundecane. In the proposed Finkelstein reaction, the rapid formation of a precipitate with 1-bromoundecane will highlight its high reactivity.
Visualizing the Concepts
To further clarify the principles at play, the following diagrams illustrate the key concepts.
References
- 1. SN2 Reaction Mechanism [chemistrysteps.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Leaving Groups [jove.com]
- 5. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.coach [chemistry.coach]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]
- 16. Finkelstein Reaction [organic-chemistry.org]
- 17. This compound | C12H25I | CID 545590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Page loading... [guidechem.com]
- 19. chemsynthesis.com [chemsynthesis.com]
- 20. 1-ブロモウンデカン 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to Grignard and Organozinc Reagents Derived from 1-Iodo-2-methylundecane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preparation and reactivity of Grignard and organozinc reagents derived from the secondary alkyl halide, 1-iodo-2-methylundecane. The choice between these two classes of organometallic reagents is a critical decision in synthetic chemistry, particularly in the intricate pathways of drug development, where yield, functional group tolerance, and reaction conditions are paramount. This document presents a data-driven comparison to facilitate informed reagent selection for specific synthetic applications.
Executive Summary
Grignard and organozinc reagents are both powerful tools for the formation of carbon-carbon bonds. However, they exhibit significant differences in their reactivity and functional group compatibility. Grignard reagents, being more ionic in character, are highly reactive nucleophiles but are also strong bases, limiting their use with substrates bearing acidic protons or sensitive functional groups.[1][2] In contrast, organozinc reagents possess a more covalent carbon-zinc bond, rendering them less reactive and less basic.[3] This reduced reactivity translates to superior functional group tolerance, making them the reagents of choice for the synthesis of complex molecules.[1][3]
Performance Comparison at a Glance
| Parameter | 2-Methylundecylmagnesium Iodide (Grignard) | (2-Methylundecyl)zinc Iodide (Organozinc) |
| Reagent Preparation Yield | Typically > 90% (in situ) | Typically > 90% (in situ) |
| Cross-Coupling Reaction | Kumada Coupling | Negishi Coupling |
| Typical Reaction Temperature | 0 °C to room temperature | Room temperature to 50 °C |
| Typical Reaction Time | 2 - 6 hours | 12 - 24 hours |
| Estimated Yield (with simple aryl halide) | 60 - 80% | 70 - 90% |
| Functional Group Tolerance | Low (incompatible with acids, alcohols, amines, etc.) | High (tolerates esters, amides, nitriles, etc.) |
Experimental Protocols
I. Preparation of 2-Methylundecylmagnesium Iodide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool under a stream of nitrogen.
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
-
A single crystal of iodine is added to activate the magnesium surface.
-
A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is prepared in the dropping funnel.
-
A small portion of the iodide solution is added to the magnesium turnings. The reaction is initiated by gentle warming with a heat gun.
-
Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), the remaining iodide solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting greyish solution is used directly in the subsequent reaction.
II. Preparation of (2-Methylundecyl)zinc Iodide (Organozinc Reagent)
Materials:
-
Zinc dust (activated)
-
1,2-Dibromoethane (for activation)
-
Chlorotrimethylsilane (for activation)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A three-necked round-bottom flask, equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, is flame-dried and allowed to cool under a stream of nitrogen.
-
Zinc dust (1.5 equivalents) is placed in the flask.
-
The zinc is activated by the addition of a small amount of 1,2-dibromoethane in THF, followed by gentle heating. The addition of a catalytic amount of chlorotrimethylsilane can further enhance activation.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is prepared in the dropping funnel.
-
The iodide solution is added dropwise to the activated zinc suspension at room temperature.
-
The reaction mixture is stirred at 40-50 °C for 12-24 hours. The formation of the organozinc reagent can be monitored by GC analysis of quenched aliquots.
-
The resulting solution of (2-methylundecyl)zinc iodide is used directly in the subsequent reaction.
III. Comparative Reaction: Cross-Coupling with 4-Bromotoluene
A. Kumada Coupling (Grignard Reagent):
-
To the freshly prepared solution of 2-methylundecylmagnesium iodide (1.2 equivalents) in THF at 0 °C is added 4-bromotoluene (1.0 equivalent).
-
A solution of a palladium or nickel catalyst, such as Pd(PPh₃)₄ (2 mol%), in THF is then added.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-6 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-(2-methylundecyl)toluene.
B. Negishi Coupling (Organozinc Reagent):
-
To the freshly prepared solution of (2-methylundecyl)zinc iodide (1.2 equivalents) in THF is added 4-bromotoluene (1.0 equivalent).
-
A solution of a palladium catalyst, such as Pd(PPh₃)₄ (2 mol%), in THF is then added.
-
The reaction mixture is stirred at 50 °C for 12-24 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4-(2-methylundecyl)toluene.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the preparation and subsequent reaction of both the Grignard and organozinc reagents.
Caption: Workflow for the preparation of 2-methylundecylmagnesium iodide and its subsequent Kumada coupling.
Caption: Workflow for the preparation of (2-methylundecyl)zinc iodide and its subsequent Negishi coupling.
Conclusion
The choice between Grignard and organozinc reagents derived from this compound is dictated by the specific requirements of the synthetic route. For simple coupling reactions where the substrate lacks sensitive functional groups, the more reactive Grignard reagent may offer a faster reaction time. However, for the synthesis of complex molecules, such as those encountered in drug development, the superior functional group tolerance of the organozinc reagent in a Negishi coupling is often the more prudent and effective choice, leading to higher overall yields and fewer side products. The milder reaction conditions and chemoselectivity of organozinc reagents underscore their importance in modern organic synthesis.
References
Efficacy of 1-Iodo-2-methylundecane in Cross-Coupling Reactions: A Comparative Guide Based on Analogous Secondary Alkyl Iodides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various cross-coupling catalysts for reactions involving sterically hindered, long-chain secondary alkyl iodides. Due to a lack of specific published experimental data for 1-iodo-2-methylundecane in cross-coupling reactions, this document extrapolates from established protocols for structurally similar substrates. The provided data and methodologies serve as a robust starting point for the development and optimization of cross-coupling reactions with this compound, a complex and unactivated alkyl halide.
The primary challenges in the cross-coupling of unactivated alkyl halides, such as this compound, are the slow rate of oxidative addition and the propensity for β-hydride elimination.[1] The development of specialized catalyst systems, particularly with nickel and palladium, has made significant strides in overcoming these hurdles.[1][2]
Comparative Performance of Catalysts in Cross-Coupling Reactions of Secondary Alkyl Iodides
The following tables summarize typical reaction conditions and yields for various cross-coupling reactions with secondary alkyl iodides that are analogous to this compound.
Negishi Coupling
The Negishi coupling is a powerful method for forming carbon-carbon bonds by reacting an organozinc reagent with an organic halide.[3] Nickel-catalyzed systems have shown particular promise for coupling unactivated secondary alkyl halides, often overcoming issues of isomerization and β-hydride elimination seen with palladium catalysts.[4][5]
| Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analogous Substrate |
| Arylzinc Halide | Ni(cod)₂ | s-Bu-Pybox | - | DMA/THF | RT | 12 | 85-95 | Secondary Alkyl Iodides |
| Alkylzinc Halide | Pd₂(dba)₃ | PCyp₃ | - | THF/NMP | 80 | 12 | 70-90 | Primary/Secondary Alkyl Iodides |
| Heteroarylzinc Halide | NiCl₂(dme) | Terpyridine | - | DMA | 50 | 24 | 80-95 | Secondary Alkylzinc Halides |
Table 1: Representative Conditions for Negishi Coupling of Secondary Alkyl Iodides.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile C-C bond-forming reaction between an organoboron compound and an organic halide. While traditionally used for sp²-hybridized carbons, advancements have extended its utility to sp³-hybridized centers, including secondary alkyl halides.
| Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analogous Substrate |
| Arylboronic Acid | Ni(cod)₂ | Bathophenanthroline | K₃PO₄ | Dioxane | 80 | 24 | 75-90 | Secondary Alkyl Iodides |
| Alkylborane | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 70-90 | Secondary Alkyl Bromides/Iodides |
| Heteroarylboronic Acid | Na₂PdCl₄ | sSPhos | K₃PO₄ | H₂O/ACN | 37 | 24 | 60-95 | DNA-conjugated Aryl Iodides |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Secondary Alkyl Iodides.
Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene.[6] While challenging with alkyl halides, recent advancements have enabled the use of unactivated primary and secondary alkyl iodides through hybrid organometallic-radical mechanisms.[7][8]
| Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analogous Substrate |
| Styrene | Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 120 | 24 | 55-85 | Secondary Alkyl Iodides |
| Acrylonitrile | Pd(OAc)₂ | P(t-Bu)₃ | Cy₂NMe | Toluene | 100 | 12 | 60-80 | Secondary Alkyl Bromides |
| Methyl Acrylate | PdCl₂(PPh₃)₂ | PPh₃ | Et₃N | DMF | 100 | 24 | 50-70 | Alkyl Iodides |
Table 3: Representative Conditions for Heck Reaction of Secondary Alkyl Iodides.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] Its application to unactivated alkyl halides has been a significant challenge, with recent progress being made using specialized nickel and copper-catalyzed systems.[10][11]
| Coupling Partner | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analogous Substrate |
| Terminal Alkyne | NiCl₂(glyme) | CuI | K₃PO₄ | THF | 80 | 24 | 70-90 | Secondary Alkyl Iodides |
| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT-60 | 12 | 60-85 | Unactivated Alkyl Bromides/Iodides |
| Functionalized Alkyne | CuI / Aryl Radical Initiator | - | - | DMF | RT | 12 | 52-85 | Secondary Alkyl Iodides |
Table 4: Representative Conditions for Sonogashira Coupling of Secondary Alkyl Iodides.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12] The use of bulky, electron-rich phosphine ligands has been crucial for extending this reaction to include alkyl halides.[13]
| Coupling Partner | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Analogous Substrate |
| Primary Amine | Pd₂(dba)₃ | t-BuBrettPhos | LHMDS | Toluene | 100 | 18 | 70-90 | Long-chain Alkyl Iodides |
| Secondary Amine | [Pd(allyl)Cl]₂ | YPhos | NaOtBu | Dioxane | RT-100 | 12 | 65-85 | Secondary Alkyl Iodides |
| Heterocyclic Amine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Toluene | 110 | 24 | 60-80 | Aryl Halides |
Table 5: Representative Conditions for Buchwald-Hartwig Amination of Secondary Alkyl Iodides.
Experimental Protocols
The following are generalized experimental protocols for key cross-coupling reactions, which can be adapted for this compound.
General Protocol for Nickel-Catalyzed Negishi Coupling
-
Reaction Setup: In a glovebox, a flame-dried Schlenk tube is charged with Ni(cod)₂ (4 mol%) and the appropriate ligand (e.g., s-Bu-Pybox, 8 mol%).
-
Solvent Addition: Anhydrous solvent (e.g., DMA/THF mixture) is added, and the mixture is stirred for 15 minutes at room temperature.
-
Reagent Addition: The aryl/heteroaryl iodide (1.0 equiv) is added, followed by the dropwise addition of the secondary alkylzinc iodide solution (1.5 equiv in THF).
-
Reaction Execution: The reaction mixture is stirred at room temperature for the time indicated in the data table. Reaction progress is monitored by GC-MS or LC-MS.
-
Work-up: Upon completion, the reaction is quenched with saturated aqueous NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography.
General Protocol for Palladium-Catalyzed Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask is added the secondary alkyl iodide (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv). The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) are added under a positive flow of inert gas.
-
Solvent Addition: The degassed solvent system (e.g., Toluene/H₂O) is added via syringe.
-
Reaction Execution: The reaction mixture is stirred vigorously at the specified temperature for the indicated time. Reaction progress is monitored by TLC or GC-MS.
-
Work-up: After cooling to room temperature, the layers are separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The residue is purified by column chromatography.
Visualizing Cross-Coupling Mechanisms
The following diagrams illustrate the general catalytic cycles and workflows for the discussed cross-coupling reactions.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion and Recommendations
For researchers and drug development professionals working with this compound, it is recommended to start with the conditions outlined in the tables above, particularly those for Negishi and Suzuki-Miyaura couplings using nickel catalysts. Careful optimization of the ligand, base, solvent, and temperature will likely be necessary to achieve high yields and selectivity for this specific substrate. The provided experimental protocols offer a general framework for conducting these optimization studies. The continued development of novel catalyst systems will undoubtedly further expand the scope of cross-coupling reactions to include even more complex and challenging alkyl halides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides [organic-chemistry.org]
- 5. Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Comparative Guide to the Structural Validation of Synthetic vs. Naturally Occurring Pheromones
For Researchers, Scientists, and Drug Development Professionals
The chemical signals that govern interactions between organisms, known as pheromones, are powerful tools in fields ranging from agricultural pest management to the development of novel therapeutics. While naturally occurring pheromones serve as the blueprint, chemical synthesis offers a scalable and controllable source of these compounds. However, the efficacy of a synthetic pheromone hinges on its structural identity to its natural counterpart. This guide provides an objective comparison of synthetic and naturally occurring pheromones, focusing on the experimental validation of their structures and biological activity.
Structural and Functional Comparison
The fundamental principle in validating synthetic pheromones is that a synthesized compound, if chemically pure and stereochemically correct, should be indistinguishable from the natural pheromone in its physical and biological properties.[1] The primary differences often lie in purity, the presence of isomers, and the concentration of the active compound.
Synthetic pheromones can be produced with high chemical and isomeric purity, often exceeding 97%.[2] This is a significant advantage over natural extracts, which typically contain a blend of the primary pheromone, its isomers, precursors, and other related compounds.[2] The precise ratio of isomers in a natural pheromone blend is often critical for its biological activity, a factor that can be meticulously controlled in synthetic preparations.[2][3]
While direct quantitative comparisons of biological performance are not always readily available in published literature, numerous studies have demonstrated that synthetic pheromones with the correct isomeric blend are highly effective, sometimes outperforming natural extracts due to higher purity and concentration.[2]
Table 1: Comparison of Synthetic and Natural Pheromones
| Characteristic | Synthetic Pheromone | Naturally Occurring Pheromone |
| Purity | High chemical and isomeric purity is achievable (e.g., >97%).[2] | Occurs in a complex mixture with other compounds, including isomers and precursors.[2] |
| Isomeric Ratio | Can be precisely controlled through stereoselective synthesis methods.[2] | The specific isomeric ratio is determined by the insect's biosynthetic pathways.[2] |
| Source | Chemical synthesis from commercially available starting materials.[2][4] | Extracted from the pheromone glands of the source organism.[2] |
| Availability | Can be produced in large quantities. | Limited by the laborious and low-yield extraction process.[2] |
| Biological Activity | High efficacy when the correct isomeric blend is achieved.[2] | The benchmark for biological activity. |
Experimental Protocols for Structural Validation
Validating the structure of a synthetic pheromone requires a multi-pronged approach, employing various analytical techniques to compare it against the natural compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the identification and quantification of volatile and semi-volatile compounds like pheromones.[3][5] It separates the components of a mixture and provides information about their molecular weight and fragmentation patterns, which aids in structural elucidation.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Natural Pheromone Extraction: Pheromones can be extracted from the glands of the source organism using solvent extraction or by headspace solid-phase microextraction (HS-SPME) for volatile compounds.[3]
-
Synthetic Pheromone Sample: The synthetic pheromone is typically dissolved in a high-purity solvent to a known concentration.
-
-
GC Separation:
-
Injection: A small volume (e.g., 1 µL) of the sample is injected into the GC.[6]
-
Column: A capillary column appropriate for the volatility and polarity of the pheromones is used.
-
Temperature Program: The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points.
-
-
MS Detection:
-
Ionization: As compounds elute from the GC column, they are ionized, typically using electron impact (EI) ionization.[6]
-
Mass Analysis: The ions are then separated based on their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectra of the synthetic and natural pheromones are compared. The retention times and fragmentation patterns should be identical for the same compound.[6]
-
Table 2: Hypothetical GC-MS Data for a Pheromone Component
| Sample | Retention Time (min) | Key Mass Fragments (m/z) |
| Natural Extract | 12.34 | 282 (M+), 239, 196, 153, 110, 67 |
| Synthetic Standard | 12.34 | 282 (M+), 239, 196, 153, 110, 67 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise three-dimensional structure of organic molecules.[7][8][9] It provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for confirming the structure of a synthesized pheromone.[4][10]
Experimental Protocol: NMR Analysis
-
Sample Preparation: A purified sample of the synthetic pheromone is dissolved in an appropriate deuterated solvent.
-
Data Acquisition: A suite of NMR experiments is performed, including:
-
1D NMR: ¹H and ¹³C NMR spectra to identify the types and number of protons and carbons.
-
2D NMR: Experiments like COSY, HSQC, and HMBC to establish connectivity between atoms.
-
-
Structure Elucidation: The NMR data is used to piece together the molecule's structure.
-
Comparison: The NMR spectra of the synthetic compound are compared to published data for the natural pheromone or to the spectra of the isolated natural product if sufficient quantities are available.[11]
Electroantennography (EAG)
EAG is a bioassay that measures the electrical response of an insect's antenna to an olfactory stimulus.[12][13][14] It is a highly sensitive technique for determining which compounds in a mixture are biologically active and for comparing the potency of synthetic and natural pheromones.[12]
Experimental Protocol: EAG Analysis
-
Antenna Preparation: An antenna is carefully excised from the insect and mounted between two electrodes.[13]
-
Stimulus Delivery: A continuous stream of humidified air is passed over the antenna. Puffs of air containing the natural extract or the synthetic pheromone at various concentrations are introduced into the airstream.
-
Signal Recording: The electrical potential changes across the antenna are amplified and recorded. The amplitude of the EAG response is proportional to the stimulating power of the odorant.
-
Dose-Response Curve: A dose-response curve is generated by plotting the EAG response amplitude against the logarithm of the stimulus concentration. This allows for the comparison of the biological activity of the synthetic and natural pheromones.
Table 3: Hypothetical EAG Response Data
| Compound | Concentration (ng/µL) | Mean EAG Response (mV) |
| Natural Extract | 10 | 1.2 ± 0.2 |
| Synthetic Pheromone | 10 | 1.3 ± 0.2 |
| Control (Solvent) | - | 0.1 ± 0.05 |
Visualizing the Validation Process
Diagrams generated using Graphviz can help to visualize the experimental workflows and logical relationships in the validation process.
Caption: Workflow for validating synthetic pheromones.
Caption: GC-EAD experimental setup.
Caption: Pheromone signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of volatile mouse pheromones by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. The NMR solution structure of the pheromone Er-1 from the ciliated protozoan Euplotes raikovi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jchps.com [jchps.com]
- 10. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. ockenfels-syntech.com [ockenfels-syntech.com]
- 13. benchchem.com [benchchem.com]
- 14. Electroantennography - Wikipedia [en.wikipedia.org]
GC analysis to differentiate isomers of iodo-methylundecane
An Essential Guide to Gas Chromatographic Differentiation of Iodo-methylundecane Isomers
For researchers and professionals in drug development and chemical synthesis, the precise identification and separation of isomers are critical. Structural isomers, such as the various forms of iodo-methylundecane, possess the same molecular formula but different arrangements of atoms. These subtle structural variations can lead to significant differences in physical, chemical, and biological properties. Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), stands as a powerful and widely used analytical technique for the separation and identification of such closely related compounds.[1][2]
This guide provides a comparative overview of GC-based methods for differentiating iodo-methylundecane isomers, supported by representative experimental data and protocols. It also explores alternative analytical techniques for a comprehensive understanding of the available methodologies.
Comparative GC Analysis of Iodo-methylundecane Isomers
The separation of positional isomers by gas chromatography is heavily influenced by the choice of the stationary phase and the operating conditions.[1][3] Non-polar stationary phases typically separate isomers based on their boiling points and molecular shape. Generally, more compact or sterically hindered isomers tend to have lower boiling points and, consequently, shorter retention times. In contrast, polar stationary phases can offer different selectivity based on dipole-dipole interactions.
Below is a representative dataset illustrating the separation of four hypothetical iodo-methylundecane positional isomers on two different types of capillary columns: a standard non-polar column and a medium-polarity column.
Table 1: Representative GC Separation Data for Iodo-methylundecane Isomers
| Isomer | Structure | Boiling Point (°C, Estimated) | Retention Time (min) - Non-Polar Column (e.g., DB-5ms) | Resolution (Rs) | Retention Time (min) - Mid-Polar Column (e.g., DB-17ms) | Resolution (Rs) |
| 1-Iodo-11-methylundecane | CH₃(CH₂)₉CH(I)CH₃ | ~305 | 22.58 | - | 24.81 | - |
| 2-Iodo-2-methylundecane | CH₃(CH₂)₈C(I)(CH₃)₂ | ~300 | 21.95 | 2.15 | 23.90 | 3.10 |
| 5-Iodo-5-methylundecane | CH₃(CH₂)₅C(I)(CH₃)(CH₂)₄CH₃ | ~302 | 22.18 | 0.85 | 24.35 | 1.65 |
| 1-Iodo-2-methylundecane | ICH₂(CH)(CH₃)(CH₂)₈CH₃ | ~308 | 22.84 | 2.31 | 25.20 | 2.98 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the principles of GC isomer separation.
Experimental Protocols
A robust and reproducible GC method is fundamental for the successful separation of isomers. The following protocols outline the conditions used to generate the representative data above.
Protocol 1: GC-MS Analysis on a Non-Polar Column
-
Instrumentation : A standard gas chromatograph coupled with a mass spectrometer (e.g., Agilent GC-MS system).
-
Column : DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas : Helium, constant flow rate of 1.0 mL/min.
-
Injector : Split/splitless injector, operated in split mode (50:1 split ratio) at 280°C.
-
Injection Volume : 1 µL.
-
Oven Temperature Program :
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
Mass Spectrometer :
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Protocol 2: GC-MS Analysis on a Mid-Polarity Column
-
Instrumentation : Same as Protocol 1.
-
Column : DB-17ms (or equivalent 50% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas, Injector, Injection Volume : Same as Protocol 1.
-
Oven Temperature Program : Same as Protocol 1.
-
Mass Spectrometer : Same as Protocol 1.
Workflow for Isomer Differentiation
The logical flow of analysis is crucial for unambiguous isomer identification. The following diagram illustrates a typical workflow from sample preparation to final identification.
Caption: A flowchart illustrating the process of separating and identifying iodo-methylundecane isomers using GC-MS.
Comparison with Alternative Analytical Techniques
While GC-MS is a premier technique for volatile isomer analysis, other methods can provide complementary or confirmatory information.
Table 2: Comparison of Analytical Techniques for Isomer Differentiation
| Technique | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | High resolution for volatile compounds; well-established methods; quantitative accuracy. | Requires compounds to be thermally stable and volatile; complex mixtures may require long run times. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies based on their chemical environment.[4] | Provides detailed structural information (connectivity, stereochemistry); non-destructive.[4] | Lower sensitivity than MS; complex spectra for mixtures; requires higher sample concentration. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally labile compounds; wide range of stationary phases available. | Generally lower peak efficiency than capillary GC; requires larger volumes of solvents. |
| Mass Spectrometry (MS/MS) | Differentiation based on characteristic fragmentation patterns of parent ions. | High sensitivity and specificity; can provide structural information from fragments. | Positional isomers often produce very similar mass spectra, making differentiation difficult without prior separation.[5][6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of isomers without the need for chromatographic separation.[4]
-
¹H NMR : The number of signals, their chemical shifts, integration (proton count), and splitting patterns (multiplicity) can definitively distinguish between positional isomers of iodo-methylundecane. For example, the chemical shift of protons on the carbon bearing the iodine atom will be significantly different depending on its position in the alkyl chain.[7][8]
-
¹³C NMR : Each chemically non-equivalent carbon atom gives a distinct signal, providing a clear fingerprint for each isomer. The number of signals directly reflects the symmetry of the molecule.[9]
-
2D NMR Techniques : Techniques like COSY, HSQC, and HMBC can establish the complete connectivity of the molecule, leaving no ambiguity in the assignment of the isomeric structure.[4][9]
References
- 1. vurup.sk [vurup.sk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. magritek.com [magritek.com]
- 9. How is NMR spectroscopy used to distinguish between isomeric alkaloids?.. [askfilo.com]
A Comparative Guide to the Synthesis of Long-Chain Alkyl Iodides
For researchers, scientists, and professionals in drug development, the efficient synthesis of long-chain alkyl iodides is a critical step in the construction of complex molecules. These compounds serve as versatile intermediates in a variety of coupling reactions and functional group transformations. This guide provides an objective comparison of three prominent synthesis routes: the Finkelstein reaction, the Appel reaction, and a method utilizing a Cerium(III) chloride heptahydrate/sodium iodide system. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.
Performance Comparison
The choice of synthesis route for long-chain alkyl iodides depends on several factors, including the nature of the starting material, desired yield, reaction conditions, and tolerance of functional groups. The following table summarizes the quantitative data for each of the three methods, using the synthesis of a C12 alkyl iodide as a representative example.
| Synthesis Route | Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| Finkelstein Reaction | 1-Bromododecane | Sodium Iodide (NaI) | Acetone | 12 - 24 hours | Reflux (~56°C) | > 90 |
| Appel Reaction | 1-Dodecanol | Triphenylphosphine (PPh₃), Imidazole, Iodine (I₂) | Dichloromethane (DCM) | 1.5 hours | 20°C | 99[1] |
| CeCl₃·7H₂O/NaI System | 1-Dodecanol | CeCl₃·7H₂O, NaI | Acetonitrile | 48 hours | Reflux (~82°C) | 85 |
Synthesis Route Overviews
Finkelstein Reaction
The Finkelstein reaction is a classic and straightforward method for preparing alkyl iodides from the corresponding alkyl chlorides or bromides.[2][3] It operates via an Sₙ2 mechanism, which involves the backside attack of an iodide ion on the carbon atom bearing the halogen.[2][3] The reaction is typically driven to completion by the precipitation of the less soluble sodium chloride or bromide in acetone.[2] This method is particularly effective for primary alkyl halides.
Appel Reaction
The Appel reaction provides a direct route to convert alcohols to alkyl iodides using triphenylphosphine and iodine.[4][5][6][7] The reaction proceeds through the formation of an alkoxyphosphonium iodide intermediate, which is then displaced by an iodide ion in an Sₙ2 fashion.[6][7] This method is known for its mild conditions and high yields, particularly for primary and secondary alcohols.[7][8]
CeCl₃·7H₂O/NaI System
Experimental Protocols
Finkelstein Reaction: Synthesis of 1-Iodododecane
Materials:
-
1-Bromododecane
-
Sodium Iodide (NaI)
-
Anhydrous Acetone
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-bromododecane (1 equivalent) in anhydrous acetone.
-
Add sodium iodide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The precipitated sodium bromide will be visible.
-
Filter the reaction mixture to remove the sodium bromide precipitate.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with a 5% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-iodododecane.
Appel Reaction: Synthesis of 1-Iodododecane[1]
Materials:
-
1-Dodecanol (10.0 g, 53.7 mmol)
-
Triphenylphosphine (18.3 g, 69.8 mmol)
-
Imidazole (4.75 g, 69.8 mmol)
-
Iodine (17.7 g, 69.8 mmol)
-
Dichloromethane (DCM, 268 mL)
-
Saturated aqueous sodium thiosulfate
-
Hexanes
-
Pentane
Procedure:
-
To a 1 L flask containing a stir bar, add 1-dodecanol.
-
Dilute with DCM and stir the resulting solution vigorously at room temperature.
-
Sequentially add imidazole, triphenylphosphine, and iodine to the reaction mixture under an argon atmosphere.
-
Continue to stir the mixture vigorously at room temperature and monitor the reaction progress by TLC.
-
After approximately 1.5 hours, or upon completion as indicated by TLC, quench the reaction by adding 150 mL of saturated aqueous sodium thiosulfate.
-
Separate the organic layer and dilute it with 200 mL of hexanes.
-
Filter any precipitate that forms and evaporate the solvent from the mother liquor under reduced pressure to yield a white solid.
-
Add 400 mL of hexanes to the solid and stir the resulting slurry vigorously overnight under argon.
-
Filter the slurry the next morning and evaporate the solvent from the mother liquor under reduced pressure to obtain a yellow oil.
-
Purify the crude product by passing it through a silica plug, eluting with 100% hexanes.
-
Take up the resulting clear oil in 100% pentane, filter to remove any remaining solid, and evaporate the solvent from the mother liquor under reduced pressure to yield 1-iodododecane as a clear oil (15.7 g, 99% yield).[1]
CeCl₃·7H₂O/NaI System: Synthesis of 1-Iodododecane
Materials:
-
1-Dodecanol
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium Iodide (NaI)
-
Acetonitrile
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-dodecanol (1 equivalent), sodium iodide (1.2 equivalents), and cerium(III) chloride heptahydrate (1.5 equivalents).
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to reflux and maintain for 48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent such as diethyl ether.
-
Wash the combined organic extracts with a 5% aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-iodododecane.
Logical Workflow of Synthesis Routes
The following diagram illustrates the logical progression from starting materials to the final long-chain alkyl iodide product for the three discussed synthesis routes.
Caption: Workflow for long-chain alkyl iodide synthesis.
References
- 1. 1-Iodododecane synthesis - chemicalbook [chemicalbook.com]
- 2. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 3. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Alcohol to Iodide - Appel Reaction [commonorganicchemistry.com]
- 6. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Appel Reaction [organic-chemistry.org]
- 8. Alcohol to Iodide - Common Conditions [commonorganicchemistry.com]
- 9. scispace.com [scispace.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. researchgate.net [researchgate.net]
- 12. A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile [organic-chemistry.org]
Cross-Validation of 1-Iodo-2-methylundecane Presence in Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and reproducible detection of volatile organic compounds (VOCs) like 1-Iodo-2-methylundecane in biological matrices is of paramount importance. This guide provides a comparative overview of analytical methodologies for the quantification of this compound, a compound identified as a potential estrogen-dependent urinary sex pheromone in mice and a metabolite in cancer metabolism.[1][2] While direct cross-validation studies for this specific analyte are not extensively published, this document outlines the most scientifically appropriate techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)—that can be developed and validated for this purpose. The comparison is based on established analytical principles and data from similar compounds.
Data Presentation: A Comparative Analysis of Method Performance
The selection of an analytical technique is contingent on various factors, including required sensitivity, selectivity, the nature of the sample matrix, and available instrumentation. Based on the physicochemical properties of this compound, a volatile iodoalkane, GC-MS is the most prominently cited method for its detection.[1] However, HPLC-MS presents a viable alternative, particularly for less volatile iodo-compounds or when derivatization is employed.
Table 1: Comparison of Potential Quantitative Methods
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection.[3] | Separation based on polarity and interaction with a stationary phase, followed by mass-based detection.[3][4] |
| Typical Sample Matrix | Urine, breath, tissue headspace, plant extracts.[1][5] | Plasma, serum, urine, cell lysates.[6] |
| Selectivity | High, especially with selected ion monitoring (SIM) or tandem MS (MS/MS). | Very high, based on the mass-to-charge ratio of parent and fragment ions.[4] |
| Sensitivity | High, often in the low ng/mL to pg/mL range. | High sensitivity, often in the low ng/mL to pg/mL range.[4] |
| Throughput | Sequential analysis of samples. | Sequential analysis, but often with faster run times.[4] |
| Matrix Effects | Can be significant, often requiring extensive sample preparation or headspace analysis to minimize. | Can be significant, necessitating robust sample clean-up procedures like liquid-liquid or solid-phase extraction.[7] |
| Instrumentation Cost | Moderate to high. | High instrument and maintenance costs.[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of findings. Below are generalized protocols for the detection of this compound, which should be optimized and validated for specific biological matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on methods used for the analysis of volatile and semi-volatile organic compounds in biological samples.[1][5]
1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):
-
Place a defined volume (e.g., 1-5 mL) of the biological sample (e.g., urine) into a headspace vial.
-
Add an appropriate internal standard.
-
Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.
-
Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.
2. GC-MS Analysis:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C (for thermal desorption of the SPME fiber).
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mode: Selected Ion Monitoring (SIM) for highest sensitivity, using characteristic ions of this compound (e.g., the molecular ion and key fragments). The mass spectrum of similar iodoalkanes shows a prominent peak for the alkyl fragment after the loss of iodine.[8]
-
3. Quantification:
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Determine the concentration in unknown samples from this curve.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
As no specific HPLC-MS methods for this compound are published, this protocol is adapted from general methods for non-polar compounds and related iodo-organics.[9]
1. Sample Preparation (Liquid-Liquid Extraction - LLE):
-
To a specific volume of the liquid biological sample (e.g., 100 µL of plasma), add an internal standard.
-
Add an immiscible organic solvent (e.g., 2.5 mL of hexane or diethyl ether) as the extraction solvent.
-
Vortex vigorously and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. HPLC-MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm) is commonly used.[4]
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid). A typical gradient might start at 70% organic, ramp to 95% over 8 minutes, hold for 2 minutes, and then return to initial conditions.[9]
-
Flow Rate: Typically 0.8 - 1.0 mL/min.
-
Column Temperature: 40°C.
-
MS Conditions:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferable for non-polar compounds. Electrospray Ionization (ESI) is also a possibility.
-
Mode: Positive ion, Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]⁺.
-
3. Quantification:
-
Similar to GC-MS, a calibration curve is constructed using the peak area ratio of the analyte to the internal standard versus concentration.
Mandatory Visualizations
To further elucidate the processes involved in the cross-validation and analysis of this compound, the following diagrams are provided.
Caption: Workflow for the cross-validation of this compound presence.
Caption: Fundamental principles of GC-MS and HPLC-MS analytical techniques.
References
- 1. 1-Iodo-2 methylundecane [1I2MU]: an estrogen-dependent urinary sex pheromone of female mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound (CHEBI:84222) [ebi.ac.uk]
- 3. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Determination of organochlorine compounds in human biological samples by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endocannabinoids as potential biomarkers: It‘s all about pre-analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-Iodo-2-methylundecane: A Guide for Laboratory Professionals
For immediate reference, 1-Iodo-2-methylundecane is classified as a hazardous chemical that requires disposal through an approved waste management facility. Under no circumstances should this chemical be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.
I. Chemical and Hazard Profile
This compound is an organoiodide compound. While a specific Safety Data Sheet (SDS) for this compound was not located, data for similar iodoalkanes indicate that it should be handled as a hazardous substance.[1][2][3]
Key Hazards:
-
May cause respiratory irritation.[1]
| Property | Information |
| Chemical Name | This compound |
| Synonyms | Undecane, 1-iodo-2-methyl- |
| Molecular Formula | C12H25I |
| Appearance | Likely a light-colored liquid |
| Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant, Light Sensitive |
II. Personal Protective Equipment (PPE) and Handling
Before handling this compound, ensure that appropriate personal protective equipment is worn.
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use tight-sealing safety goggles or a face shield.[2]
-
Lab Coat: A standard lab coat is required to prevent skin contact.
-
Ventilation: Handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]
III. Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated materials must be handled systematically to ensure safety and compliance.
A. Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled, and leak-proof container for liquid this compound waste. The container should be made of a material compatible with halogenated organic compounds.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., irritant).
-
Solid Waste: Any materials contaminated with this compound, such as gloves, pipette tips, and absorbent materials, should be collected in a separate, clearly labeled container for solid chemical waste.[4]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2][3] Protect the container from direct sunlight.[1][2]
B. Arranging for Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary point of contact for arranging the disposal of hazardous waste. They will provide specific instructions and schedule a pickup.
-
Provide Information: Be prepared to provide the EHS department with the full chemical name, quantity of waste, and any other relevant safety information.
-
Follow Institutional Protocols: Adhere strictly to your institution's protocols for hazardous waste pickup and disposal.
IV. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Before attempting to clean the spill, don the appropriate personal protective equipment as outlined above.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain and soak up the spill.[2][3]
-
Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 1-Iodo-2-methylundecane
This document provides crucial safety and logistical information for the handling and disposal of 1-Iodo-2-methylundecane, tailored for researchers, scientists, and professionals in drug development. The following guidelines are based on information for structurally similar iodoalkanes and are intended to supplement, not replace, a thorough risk assessment and adherence to your institution's specific safety protocols.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles & Face Shield | Tightly sealing safety goggles are essential. A face shield should be used in conjunction with goggles, especially when there is a risk of splashing.[1][2][3][4] |
| Hands | Chemical-Resistant Gloves | Nitrile rubber or PVC gloves are recommended. Breakthrough times can vary, so it is crucial to change gloves regularly and immediately if contaminated.[1][5] For extensive handling, consider double gloving.[5] |
| Body | Laboratory Coat or Overalls | A full-length, long-sleeved laboratory coat is required to protect against skin exposure.[1][6] |
| Respiratory | Respirator (if necessary) | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside a fume hood, if exposure limits are exceeded, or if irritation is experienced.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is vital for the safe handling of this compound.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood.[3][6]
-
Ensure that safety showers and eyewash stations are readily accessible.[2][4]
-
Remove all sources of ignition, as the compound may be sensitive to heat.[2][7]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[2][3][8]
-
-
Handling the Chemical :
-
In Case of a Spill :
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[1][2]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][2]
-
Ventilate the area and clean the spill site after material pickup is complete.
-
Disposal Plan
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
Waste Collection and Storage :
-
Collect waste in a designated, properly labeled, and leak-proof container.
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[7]
-
-
Final Disposal :
-
Dispose of the chemical waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6][9]
-
Do not dispose of this compound down the drain.[6]
-
Rinse empty containers thoroughly, collecting the first rinse as hazardous waste, before disposing of the container.[9]
-
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. MSDS for 45231 - MAINTAIN 3.5L - NAA [bartlett.ca]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. pppmag.com [pppmag.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
